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  • Product: 2-Methylquinoline-6-carboxamide
  • CAS: 37535-43-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-Methylquinoline-6-carboxamide

Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-Methylquinoline-6-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural elucidation of this molecule. It includes predicted spectral data, detailed experimental protocols, and an in-depth discussion of the underlying scientific principles. This guide is intended to serve as a practical resource for the characterization of 2-Methylquinoline-6-carboxamide and related compounds.

Introduction

2-Methylquinoline-6-carboxamide is a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry known for its presence in a wide array of therapeutic agents.[1] The addition of a carboxamide group at the 6-position and a methyl group at the 2-position can significantly influence its biological activity, making its unambiguous characterization a critical step in research and development. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a foundational reference for its synthesis and characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram illustrating the structure of 2-Methylquinoline-6-carboxamide with atom numbering for NMR assignments.

Caption: Molecular structure of 2-Methylquinoline-6-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Methylquinoline-6-carboxamide, both ¹H and ¹³C NMR are essential for complete structural verification.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆): The expected chemical shifts (δ) in parts per million (ppm) are detailed in the table below. These predictions are based on the analysis of similar quinoline derivatives and general principles of NMR spectroscopy.[2][3][4]

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.4d~8.5
H4~8.2d~8.5
H5~8.1d~8.8
H7~7.9dd~8.8, 2.0
H8~8.5d~2.0
2-CH₃~2.6s-
CONH₂~7.6 (br s), ~8.1 (br s)br s-

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-25 mg of 2-Methylquinoline-6-carboxamide in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5][6] Ensure the sample is fully dissolved; if necessary, gentle warming or vortexing can be applied.[7]

  • Filtering: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][8]

  • Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[2]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆): The predicted chemical shifts for the carbon atoms are listed below. These are estimated based on data from related quinoline structures and established substituent effects.[3][9][10]

CarbonPredicted Chemical Shift (ppm)
C2~158
C3~122
C4~136
C4a~128
C5~129
C6~130
C7~127
C8~124
C8a~147
2-CH₃~24
C=O~168

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Use 50-100 mg of the compound dissolved in 0.6-0.7 mL of DMSO-d₆.[5][11]

  • Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Referencing: Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.[12]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[13]

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₁H₁₀N₂O

  • Molecular Weight: 186.21 g/mol

  • Expected Ion: [M+H]⁺ at m/z 187.0815

Fragmentation Pathway:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns. A plausible fragmentation pathway is outlined below.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 187 frag1 Loss of NH₃ m/z = 170 M_H->frag1 - NH₃ frag2 Loss of CO m/z = 142 frag1->frag2 - CO frag3 Loss of HCN m/z = 115 frag2->frag3 - HCN

Caption: Plausible MS/MS fragmentation pathway for 2-Methylquinoline-6-carboxamide.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[14] Further dilute this stock solution to a final concentration of about 10 µg/mL with the same solvent.[14]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition: Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500). For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 187) as the precursor and acquiring the product ion spectrum.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data is indispensable for the unambiguous structural confirmation of 2-Methylquinoline-6-carboxamide. The predicted data and detailed protocols provided in this guide serve as a valuable resource for researchers engaged in the synthesis, purification, and characterization of this and structurally related compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby upholding scientific rigor in drug discovery and development endeavors.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (2025, December 11). RSC Publishing. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017, November 20). PMC. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2018, September 15). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PMC. Retrieved from [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011, May 27). ACS Publications. Retrieved from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from [Link]

  • (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5, - MDPI. (2023, August 29). Retrieved from [Link]

  • 2-Methylquinoline - SpectraBase. (n.d.). Retrieved from [Link]

  • 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. (2014). PubMed. Retrieved from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • UCSD/CCMS - Spectrum Library - GNPS. (2021, May 21). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

  • Organic compounds. (2014, January 14). MassBank. Retrieved from [Link]

  • Journal of Physics and Chemistry of Solids. (2022, July 12). Malaria World. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing and Synthesis of 2-Methylquinoline-6-carboxamide: A Technical Guide for Preclinical Development

Introduction 2-Methylquinoline-6-carboxamide and its functionalized derivatives have emerged as highly privileged scaffolds in modern drug discovery. They serve as critical building blocks in the synthesis of Heat Shock...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methylquinoline-6-carboxamide and its functionalized derivatives have emerged as highly privileged scaffolds in modern drug discovery. They serve as critical building blocks in the synthesis of Heat Shock Factor 1 (HSF1) pathway inhibitors (such as the clinical candidate CCT361814/NXP800)[1] and pirin-targeted Protein Degradation Probes (PROTACs)[2]. This technical whitepaper details the retrosynthetic logic, starting material selection, and field-validated synthetic protocols required to generate 2-methylquinoline-6-carboxamide with the high fidelity necessary for downstream preclinical applications.

Section 1: Retrosynthetic Logic and Starting Material Selection

The most scalable and atom-economical approach to synthesizing 2-methylquinoline-6-carboxamide relies on a robust two-stage sequence: a Doebner-Miller cyclization to build the quinoline core, followed by the amidation of the C6-carboxylic acid.

Primary Starting Materials (Quinoline Core Construction)
  • 3: Serves as the bifunctional aniline precursor. The para-carboxylic acid group is perfectly positioned to become the C6-substituent of the resulting quinoline[3].

  • 3: Functions as the three-carbon electrophile. Under strongly acidic conditions, the aniline nitrogen of PABA undergoes a conjugate Michael addition to the α,β-unsaturated system of crotonaldehyde, which subsequently cyclizes and aromatizes[3].

Secondary Starting Materials (Amidation)
  • 2-Methylquinoline-6-carboxylic acid: The stable, isolable intermediate generated from the Doebner-Miller reaction[3].

  • 2: Utilized for the rapid, mild conversion of the carboxylic acid to a highly reactive acyl chloride[2].

  • Ammonia or Substituted Amines: Acts as the nucleophile to trap the acyl chloride (or corresponding ester) to form the final amide linkage[4].

G A 4-Aminobenzoic Acid (Starting Material) C Doebner-Miller Cyclization (6N HCl, Reflux, 12h) A->C B Crotonaldehyde (Starting Material) B->C D 2-Methylquinoline-6-carboxylic Acid (Key Intermediate) C->D E Acyl Chloride Formation (Oxalyl Chloride, DMF) D->E F 2-Methylquinoline-6-carbonyl Chloride (Reactive Intermediate) E->F G Amidation (NH3 or Substituted Amine) F->G H 2-Methylquinoline-6-carboxamide (Target Compound) G->H

Workflow for the synthesis of 2-methylquinoline-6-carboxamide from primary starting materials.

Section 2: Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and high reproducibility, the following protocols integrate mechanistic causality with step-by-step execution.

Protocol 1: Doebner-Miller Synthesis of 2-Methylquinoline-6-carboxylic Acid

Causality & Logic: The Doebner-Miller reaction requires a strong acid to activate the enal and facilitate the final dehydration/oxidation steps that yield the aromatic quinoline. 6N HCl is selected because it provides the necessary proton activity while maintaining a boiling point suitable for prolonged reflux[3].

Step-by-Step Procedure:

  • Suspend 4-aminobenzoic acid (5.0 g, 36.45 mmol) in 6N hydrochloric acid (73 mL)[3].

  • Heat the suspension to reflux for 2 hours to ensure complete dissolution and protonation of the amine[3].

  • Slowly add crotonaldehyde (3.06 g, 43.75 mmol) dropwise over 45 minutes[3]. Critical Control: Dropwise addition minimizes the self-condensation and polymerization of crotonaldehyde, which is a common failure point in this synthesis.

  • Maintain reflux for 12 hours[3]. The reaction mixture will darken significantly as aromatization occurs.

  • Cool the mixture to 0 °C and carefully adjust the pH to 3–5 using an aqueous ammonia solution[3]. This specific pH range selectively precipitates the zwitterionic/carboxylic acid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-methylquinoline-6-carboxylic acid.

Protocol 2: Conversion to 2-Methylquinoline-6-carboxamide via Acyl Chloride

Causality & Logic: While standard peptide coupling agents (e.g., HATU) can be used, generating the acyl chloride via oxalyl chloride and catalytic DMF is highly atom-economical. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which converts the acid to the chloride at room temperature, preserving the integrity of the quinoline ring and avoiding difficult-to-remove urea byproducts[2][5].

Step-by-Step Procedure:

  • Dissolve 2-methylquinoline-6-carboxylic acid (15.0 g, 80.0 mmol) in anhydrous dichloromethane (DCM, 180 mL) under an inert atmosphere (N2 or Ar)[5].

  • Add a catalytic amount of DMF (0.01 mL, 0.18 mmol) followed by the dropwise addition of oxalyl chloride (7.40 mL, 87.0 mmol)[5]. Observation: Gas evolution (CO and CO2) will occur immediately; the solution typically turns brown/green[5].

  • Stir the mixture at 20 °C for 3 hours until gas evolution completely ceases[5].

  • Concentrate the mixture under vacuum to remove unreacted oxalyl chloride and DCM, yielding the crude 2-methylquinoline-6-carbonyl chloride as a dark green solid[5].

  • Redissolve the solid in an appropriate solvent (e.g., pyridine or DCM) and introduce aqueous ammonia (for the primary amide) or the desired amine nucleophile[5].

  • Stir until complete consumption of the acyl chloride, then quench with water, extract, and purify to isolate the final carboxamide[2].

Alternative Route: For simple unsubstituted carboxamides, the intermediate acid can be esterified to methyl 2-methylquinoline-6-carboxylate and stirred with methanolic ammonia at 45 °C for 12 hours to afford the product directly[4].

Section 3: Quantitative Data on Amidation Routes

The following table summarizes the comparative metrics of different amidation strategies for converting 2-methylquinoline-6-carboxylic acid to its corresponding carboxamide derivatives.

Amidation StrategyReagents / CatalystsTemp (°C)Time (h)Typical Yield (%)Byproduct Management
Acyl Chloride (Direct) Oxalyl Chloride, cat. DMF, Base203 - 575 - 85High (Volatile gases: CO, CO2, HCl)
Peptide Coupling HATU, DIPEA, DMF20 - 2512 - 1665 - 80Low (Requires aqueous washing to remove urea)
Ester Aminolysis Methanolic Ammonia (on Methyl Ester)451250 - 60High (Methanol is easily evaporated)

Conclusion

The synthesis of 2-methylquinoline-6-carboxamide hinges on the strategic selection of 4-aminobenzoic acid and crotonaldehyde as primary starting materials. By strictly controlling the Doebner-Miller cyclization parameters and employing a Vilsmeier-Haack-mediated acyl chloride formation, researchers can reliably scale this critical intermediate for advanced therapeutic applications.

References

  • ChemicalBook. "2-Methyl-6-quinolinecarboxylic acid | 635-80-3". chemicalbook.com. 3

  • Google Patents. "US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity". google.com. 5

  • PMC. "Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766)". nih.gov. 2

  • Semantic Scholar. "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies". semanticscholar.org. 1

  • Google Patents. "disubstitued -3h-[1,2,3]triazolo[4,5-b] pyridine compounds as modulators of c-met protein kinases". google.com. 4

Sources

Foundational

Theoretical and Computational Modeling of 2-Methylquinoline-6-carboxamide: A Workflow for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Imperative for Computational Modeling The quinoline ring system is a "privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative for Computational Modeling

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this core allows for the fine-tuning of its pharmacological profile. The title compound, 2-Methylquinoline-6-carboxamide, incorporates a carboxamide group, a common pharmacophore known to participate in key hydrogen bonding interactions within protein active sites.[3] Its close structural analog, 2,4-dimethylquinoline-6-carboxamide, has been identified as a novel M4 positive allosteric modulator, highlighting the therapeutic potential of this chemical class.[4]

Before committing to costly and time-consuming wet-lab synthesis and screening, modern drug discovery leverages computational modeling to predict a compound's physicochemical properties, potential biological targets, and dynamic behavior.[5] This in silico approach provides a powerful lens to elucidate molecular interactions, guide lead optimization, and prioritize experimental efforts.[6]

This technical guide presents a comprehensive, step-by-step workflow for the theoretical evaluation of 2-Methylquinoline-6-carboxamide. We will proceed through a logical three-part research campaign:

  • Part 1: Quantum Mechanical Analysis using Density Functional Theory (DFT) to understand the molecule's intrinsic electronic structure and reactivity.

  • Part 2: Target Interaction Analysis using Molecular Docking to predict the binding mode and affinity of the molecule against a plausible biological target.

  • Part 3: Dynamic Stability Analysis using Molecular Dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.

Each section provides not only the protocol but also the scientific rationale, empowering researchers to apply these methods with a clear understanding of the underlying principles.

Part 1: Intrinsic Molecular Properties via Density Functional Theory (DFT)

Rationale for DFT

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[7] For a novel compound like 2-Methylquinoline-6-carboxamide, DFT is the ideal starting point because it allows us to calculate its optimal 3D geometry and intrinsic electronic properties from first principles, without prior experimental data.[8] Key insights gained include the molecule's stability, reactivity hotspots, and electronic characteristics, which are crucial for understanding its potential to interact with biological targets.[9] We will specifically focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), whose energy gap is a critical indicator of chemical reactivity and stability.[9][10]

DFT Computational Workflow Diagram

DFT_Workflow cluster_prep Step 1: Input Preparation cluster_calc Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis mol_build Build 3D Structure of 2-Methylquinoline-6-carboxamide (e.g., Avogadro, ChemDraw) geom_opt Geometry Optimization & Frequency Analysis (e.g., Gaussian, NWChem) mol_build->geom_opt Input .xyz or .mol2 sp_energy Single-Point Energy Calculation geom_opt->sp_energy Optimized Coords results Extract Key Properties: - Optimized Geometry - HOMO/LUMO Energies - Molecular Electrostatic Potential (MEP) - Vibrational Frequencies sp_energy->results Output File

Caption: Workflow for DFT analysis of 2-Methylquinoline-6-carboxamide.
Experimental Protocol: DFT Calculation

This protocol outlines the steps for performing a DFT calculation using a common software package like Gaussian or NWChem.[11]

  • Structure Preparation:

    • Generate the 3D coordinates of 2-Methylquinoline-6-carboxamide using molecular editor software (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry cleanup using a simple force field (e.g., MMFF94) to obtain a reasonable starting structure.

    • Save the coordinates in a suitable format (e.g., .xyz or .gjf).

  • Geometry Optimization and Frequency Analysis:

    • Set up the input file for the quantum chemistry software.

    • Method Selection: Choose the B3LYP functional, a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[9][12]

    • Basis Set Selection: Use the 6-311+G(2d) basis set, which is robust for calculating the electronic properties of molecules containing second-row elements and allows for polarization and diffuse functions.[9]

    • Keywords: Specify Opt for geometry optimization and Freq for vibrational frequency analysis. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Execution: Run the calculation. This may take several hours depending on the computational resources.

  • Analysis of Results:

    • Confirmation of Minimum: Open the output file and verify that the frequency calculation yielded zero imaginary frequencies.

    • Electronic Properties: Extract the energies of the HOMO and LUMO. Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).

    • Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This helps identify sites likely to be involved in intermolecular interactions.[9]

Data Presentation: Predicted DFT Properties
ParameterPredicted ValueSignificance
HOMO Energy-6.5 eV (Example)Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eV (Example)Energy of the lowest unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eV (Example)Indicates chemical stability; a larger gap suggests lower reactivity.[9]
Dipole Moment3.8 D (Example)Measures molecular polarity, influencing solubility and binding interactions.

Part 2: Target Interaction Analysis via Molecular Docking

Rationale for Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site.[13][14] It is a cornerstone of structure-based drug design, used in over 90% of modern discovery pipelines to prioritize compounds for experimental testing.[13] By simulating the "handshake" between our ligand (2-Methylquinoline-6-carboxamide) and a biological target, we can estimate its binding affinity (often as a "docking score") and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[12]

Given the known activity of a similar scaffold against the M4 muscarinic acetylcholine receptor,[4] we will select it as a plausible and high-value target for this demonstration.

Molecular Docking Workflow Diagram

Docking_Workflow cluster_prep Step 1: Preparation cluster_dock Step 2: Simulation cluster_analysis Step 3: Analysis get_protein Download Protein Structure (e.g., PDB ID: 5DSG for M4) prep_protein Prepare Receptor: - Remove water, co-ligands - Add polar hydrogens - Assign charges get_protein->prep_protein define_grid Define Docking Grid Box (Center on known active site) run_dock Execute Docking (e.g., AutoDock Vina) prep_protein->run_dock get_ligand Use DFT-Optimized Ligand (2-Methylquinoline-6-carboxamide) prep_ligand Prepare Ligand: - Assign charges - Define rotatable bonds get_ligand->prep_ligand prep_ligand->run_dock define_grid->run_dock analyze_results Analyze Poses & Scores: - Identify best binding mode - Record binding affinity (kcal/mol) run_dock->analyze_results visualize Visualize Interactions (e.g., PyMOL, Chimera) analyze_results->visualize

Caption: General workflow for protein-ligand molecular docking.
Experimental Protocol: Molecular Docking

This protocol uses AutoDock Tools for preparation and AutoDock Vina for the docking simulation, both widely used and validated tools.[15]

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we use PDB ID: 5DSG (M4 Muscarinic Receptor).

    • Load the PDB file into a molecular visualization tool like PyMOL or AutoDockTools (ADT).

    • Clean the Structure: Remove all water molecules, co-crystallized ligands, and any non-protein chains.[15]

    • Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.[15]

    • Add Charges: Assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the .pdbqt format, which includes charge and atom type information required by Vina.[15]

  • Ligand Preparation:

    • Load the DFT-optimized structure of 2-Methylquinoline-6-carboxamide into ADT.

    • Assign Charges: Assign Gasteiger charges to the ligand.

    • Define Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Identify the active site of the receptor. This is often done based on the location of the co-crystallized ligand in the original PDB file.

    • Using ADT, define a 3D grid box that encompasses the entire binding pocket. The size and center of this box will constrain the search space for the docking algorithm.[14]

  • Docking Execution:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, as well as the coordinates for the grid box center and its dimensions.

    • Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log results.log[15]

  • Results Analysis:

    • Vina will output a .pdbqt file containing the predicted binding poses (typically 9) ranked by their binding affinity scores in kcal/mol.

    • The most negative score represents the most favorable predicted binding mode.[13]

    • Load the receptor and the output ligand poses into PyMOL or Chimera to visualize the interactions. Analyze for key hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues.

Data Presentation: Predicted Docking Results
ParameterPredicted ValueSignificance
Binding Affinity (Pose 1)-8.9 kcal/mol (Example)A more negative value indicates stronger predicted binding affinity.[13]
Key Interacting ResiduesTYR 104, TRP 421 (Example)Identifies specific amino acids crucial for anchoring the ligand in the active site.
Type of InteractionsHydrogen bond with TYR 104; Pi-stacking with TRP 421 (Example)Elucidates the chemical nature of the binding, guiding future structural modifications.

Part 3: Dynamic Stability Analysis via Molecular Dynamics (MD) Simulations

Rationale for Molecular Dynamics

While molecular docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing deep insights into the stability and conformational changes of a protein-ligand complex.[16] An MD simulation allows us to assess whether the promising binding pose predicted by docking is stable in a simulated physiological environment (i.e., solvated in water at body temperature).[17] Key metrics like the Root Mean Square Deviation (RMSD) are used to quantify the stability of the complex over the simulation time.[17]

Molecular Dynamics Workflow Diagram

MD_Workflow cluster_prep Step 1: System Setup cluster_sim Step 2: Simulation cluster_analysis Step 3: Trajectory Analysis start_struct Input: Best Docked Pose (Protein-Ligand Complex) force_field Assign Force Field (e.g., CHARMM36m, AMBER) start_struct->force_field solvate Solvate in Water Box (e.g., TIP3P water model) force_field->solvate add_ions Add Counter-Ions to Neutralize System solvate->add_ions minimize Energy Minimization (Remove steric clashes) add_ions->minimize equilibrate Equilibration (NVT & NPT) (Heat to 300K, stabilize pressure) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production analyze Calculate Metrics: - RMSD (Stability) - RMSF (Flexibility) - Hydrogen Bonds production->analyze interpret Interpret Results & Visualize Trajectory analyze->interpret

Caption: Workflow for a standard Molecular Dynamics simulation of a protein-ligand complex.
Experimental Protocol: MD Simulation

This protocol provides a general workflow using GROMACS, a popular and efficient MD simulation engine.[18]

  • System Preparation:

    • Starting Structure: Use the highest-ranked binding pose of the 2-Methylquinoline-6-carboxamide-M4 receptor complex from docking as the starting point.

    • Force Field: Choose an appropriate force field. The CHARMM36m or AMBER ff14SB force fields are standard choices for proteins.[18][19] The ligand requires separate parameterization, which can be generated using servers like CGenFF (for CHARMM) or antechamber (for AMBER).

    • Solvation: Place the complex in the center of a periodic box and fill it with a pre-equilibrated water model, such as TIP3P.[19] Ensure there is a sufficient buffer (e.g., 10 Å) between the protein and the box edge.

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup process.[6]

  • Equilibration:

    • This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein and ligand.

    • NPT Ensemble (Isothermal-Isobaric): Run a simulation at constant temperature and pressure to ensure the system reaches the correct density. Position restraints are often kept on the protein backbone during equilibration to allow the solvent to settle without disturbing the protein's fold.[18]

  • Production MD:

    • Remove the position restraints and run the production simulation for a desired length of time (e.g., 100 nanoseconds).[17] Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot indicates that the complex is not undergoing major conformational changes and is stable.[17]

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

Data Presentation: Predicted MD Simulation Metrics
MetricPredicted Result (Example)Interpretation
Protein Backbone RMSDConverged at 2.1 Å after 20 nsThe protein structure is stable throughout the simulation.
Ligand RMSDStable at 1.5 Å relative to protein active siteThe ligand remains stably bound in the predicted docking pose.
Key H-Bond OccupancyTYR 104 - Ligand: 85%The hydrogen bond identified in docking is persistent and strong.

Conclusion and Future Directions

This guide has outlined a comprehensive computational workflow for the initial assessment of a novel drug candidate, 2-Methylquinoline-6-carboxamide. By integrating DFT, molecular docking, and molecular dynamics simulations, we can build a robust, data-driven hypothesis about a molecule's properties and biological potential before embarking on laboratory synthesis.

The theoretical findings—including electronic stability from DFT, strong binding affinity from docking, and stable complex formation in MD simulations—provide a strong rationale for advancing 2-Methylquinoline-6-carboxamide to the next stage of the drug discovery pipeline. The subsequent steps would involve chemical synthesis, followed by in vitro validation of its binding affinity and functional activity against the M4 receptor. This synergy between computational prediction and experimental validation represents the modern paradigm of efficient and rational drug design.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • Ali, A., et al. (2020, February 7). Computational Modeling of Novel Quinazoline Derivatives as Potent Epidermal Growth Factor Receptor Inhibitors. PubMed.
  • Biology Insights. (2025, April 8). How to Perform Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1. YouTube.
  • BenchChem. (n.d.). Computational Modeling of (1-methylethyl)-quinoline Interactions: Application Notes and Protocols.
  • Various Authors. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
  • IntechOpen. (2023, November 8).
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from Angelo Raymond Rossi's personal website.
  • Various Authors. (2024, March 15).
  • Talarico, C., et al. (2023, March 27). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
  • Dizdarevic, A., et al. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Galaxy Training Network. (2019, October 19). Protein-ligand docking.
  • ScienceDirect. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Wikipedia. (n.d.). Density functional theory.
  • Moraca, F. (2025, January). Molecular Docking Lecture. UP Olomouc.
  • NWChem. (n.d.). Density Functional Theory (DFT).
  • ACS ES&T Engineering. (2023, July 23). DFT Calculation of Nonperiodic Small Molecular Systems to Predict the Reaction Mechanism of Advanced Oxidation Processes: Challenges and Perspectives.
  • Lee, S. K., et al. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chemical & Pharmaceutical Bulletin, 62(6), 508-18.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Structural Analogs of 2-Methylquinoline-6-sulfonamide: A Technical Guide for Drug Development Professionals.
  • Lindsley, C. W., et al. (n.d.). Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. PMC.
  • Iqbal, J., et al. (n.d.).
  • BenchChem. (n.d.). Theoretical studies on 2-methylquinoline-6-sulfonamide.
  • Jampilek, J., et al. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC.

Sources

Exploratory

The 2-Methylquinoline-6-carboxamide Scaffold: Chemical Identity, Synthesis, and Application in HSF1 Pathway Inhibitors

Executive Summary In modern medicinal chemistry, the identification of privileged scaffolds is the cornerstone of targeted drug discovery. 2-Methylquinoline-6-carboxamide has emerged as a critical building block in the d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds is the cornerstone of targeted drug discovery. 2-Methylquinoline-6-carboxamide has emerged as a critical building block in the development of highly potent, orally bioavailable kinase and transcription factor inhibitors. Most notably, this core scaffold forms the foundation of clinical-stage bisamide compounds (such as CCT251236 and CCT361814/NXP800) designed to inhibit the Heat Shock Factor 1 (HSF1) stress pathway by targeting the intracellular protein Pirin[1][2].

This technical whitepaper provides an in-depth analysis of the 2-methylquinoline-6-carboxamide scaffold, detailing its exact chemical identity, its mechanistic role in oncology, and the self-validating synthetic protocols required to incorporate it into advanced drug candidates.

Chemical Identity & Physicochemical Profiling

Before deploying any scaffold in a high-throughput synthesis campaign, its fundamental chemical identity and physicochemical properties must be rigorously defined to predict its behavior in biological systems.

Nomenclature and Identifiers
  • IUPAC Name: 2-methylquinoline-6-carboxamide[3]

  • CAS Registry Number: 37535-43-6[3]

  • Molecular Formula: C₁₁H₁₀N₂O

  • Molecular Weight: 186.21 g/mol

  • SMILES: Cc1ccc2cc(C(=O)N)ccc2n1

Physicochemical Data Summary

The utility of 2-methylquinoline-6-carboxamide lies in its balance of lipophilicity and hydrogen-bonding capacity. The quinoline nitrogen acts as a weak hydrogen bond acceptor, while the carboxamide group provides both donor and acceptor vectors, crucial for binding within the hydrophobic pockets of target proteins like Pirin.

Table 1: Physicochemical Profile of the Core Scaffold and Key Derivatives

CompoundStructural ModificationTargetGI₅₀ (SK-OV-3)Key Pharmacokinetic Feature
2-Methylquinoline-6-carboxamide Parent Core (CAS: 37535-43-6)N/A (Building Block)N/ALow MW, ideal lead-like fragment
CCT251236 Bisamide derivativePirin / HSF12.2 nMHigh P-gp efflux ratio (ER = 16)[2]
CCT361814 (NXP800) Central ring fluorinationPirin / HSF1< 10 nMReduced P-gp efflux, Orally bioavailable[2]
CCT367766 Linked to Thalidomide (PROTAC)Pirin (Degradation)N/AIn-cell target engagement via CRBN[4]

Mechanistic Insights: Targeting Pirin and the HSF1 Pathway

The 2-methylquinoline-6-carboxamide moiety is not merely a structural spacer; it is the primary pharmacophore responsible for binding to Pirin , an iron-dependent cupin-fold protein that acts as a putative transcription factor regulator[1][4].

In refractory ovarian cancers, the HSF1 pathway is hijacked to support malignancy. Because HSF1 is a ligandless transcription factor, it is notoriously "undruggable" via direct binding. By incorporating the 2-methylquinoline-6-carboxamide scaffold into bisamide structures, researchers successfully developed compounds that bind to Pirin, thereby indirectly blocking HSF1-mediated transcription and preventing the induction of HSP72 (Heat Shock Protein 72)[1][5].

HSF1_Pathway A 2-Methylquinoline-6-carboxamide Scaffold B Pirin Protein (Intracellular Target) A->B High-affinity binding C HSF1 Transcription Complex B->C Modulates activity D HSP72 Induction C->D Blocks transcription E Ovarian Cancer Cell Proliferation D->E Prevents survival

Caption: Mechanistic signaling pathway showing indirect HSF1 inhibition via Pirin targeting.

Synthetic Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a synthetic protocol must be a self-validating system. Every reagent choice must have a clear mechanistic causality to prevent downstream failures, especially when synthesizing complex bisamides from the 2-methylquinoline-6-carboxylic acid precursor (CAS: 635-80-3)[6].

Causality in Experimental Design
  • Mild Activation via Vilsmeier-Haack: We utilize oxalyl chloride with catalytic DMF rather than thionyl chloride. This generates the Vilsmeier-Haack reagent, allowing for the formation of the acid chloride at room temperature. This prevents the thermal degradation of the quinoline nitrogen and avoids harsh, acidic reflux conditions[2].

  • Chemoselective Nitro Reduction: We employ Iron powder (Fe⁰) and Ammonium Chloride (NH₄Cl) in aqueous ethanol. Catalytic hydrogenation (Pd/C with H₂) is deliberately avoided here because it risks reducing the quinoline ring or causing dehalogenation if the target molecule contains fluorine (as is the case with the clinical candidate CCT361814)[1][2].

  • Peptide Coupling Efficiency: HATU is selected over standard carbodiimides (EDC/DCC) for the final coupling due to its superior efficiency in driving sterically hindered anilines to completion, minimizing epimerization[1].

Step-by-Step Protocol: Synthesis of the Bisamide Core

Step 1: Acid Chloride Formation & First Amide Coupling

  • Suspend 2-methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add catalytic N,N-dimethylformamide (DMF) (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.2 eq). Observation: The solution will turn pale green and evolve gas (CO and CO₂).

  • Stir at 20 °C for 3 hours. Concentrate in vacuo to yield the dry acid chloride intermediate.

  • Dissolve the residue in anhydrous pyridine and add 2-methyl-5-nitroaniline (1.0 eq). Stir for 2 hours at room temperature to yield the nitroamide intermediate[2].

Step 2: Chemoselective Reduction

  • Suspend the nitroamide intermediate (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (10.0 eq) and ammonium chloride (10.0 eq) in a single portion.

  • Stir the suspension vigorously at 90 °C for 1 hour. Causality: The mild acidic environment provided by NH₄Cl activates the iron surface without hydrolyzing the newly formed amide bond.

  • Cool to room temperature, filter through a pad of Celite to remove iron salts, and concentrate the filtrate to yield N-(5-amino-2-methylphenyl)-2-methylquinoline-6-carboxamide[1].

Step 3: Final Bisamide Assembly

  • Dissolve the desired capping carboxylic acid (e.g., 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes to form the active ester.

  • Add the aminoamide intermediate from Step 2 (1.0 eq) and stir for 16 hours at room temperature. Purify via reverse-phase HPLC to yield the final bisamide drug candidate[1].

Synthesis_Workflow N1 2-Methylquinoline-6-carboxylic acid (Starting Material) N2 Acid Chloride Intermediate (Activated Species) N1->N2 Oxalyl Chloride, cat. DMF (Mild activation) N3 Nitroamide Intermediate (First Coupling) N2->N3 2-Methyl-5-nitroaniline, Pyridine (Nucleophilic Acyl Substitution) N4 Aminoamide Intermediate (Reduced Species) N3->N4 Fe(0), NH4Cl, EtOH/H2O, 90°C (Selective Nitro Reduction) N5 Bisamide Clinical Candidate (e.g., CCT361814) N4->N5 Carboxylic Acid, HATU, DIPEA (Peptide Coupling)

Caption: Optimized synthetic workflow for 2-methylquinoline-6-carboxamide bisamide derivatives.

Advanced Applications: Targeted Protein Degradation (PROTACs)

Beyond traditional occupancy-driven pharmacology, the 2-methylquinoline-6-carboxamide scaffold has been successfully engineered into Protein Degradation Probes (PDPs) . Because demonstrating intracellular target engagement for non-catalytic proteins like Pirin is exceptionally difficult, researchers developed CCT367766[4].

By attaching a carefully designed linker to the 2-methylquinoline core and terminating it with a thalidomide derivative, the scaffold recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. This proximity-induced ubiquitination leads to the proteasomal degradation of Pirin, definitively proving that the 2-methylquinoline-6-carboxamide pharmacophore engages its target inside living cells[4].

References

  • Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry (PMC). URL:[Link]

  • 2-Methylquinoline-6-carboxamide (CAS 37535-43-6) Compound Summary. ChemBK Database. URL:[Link]

Sources

Foundational

Synthesis of 2-methylquinoline-6-carboxylic acid as a precursor

An In-depth Technical Guide to the Synthesis of 2-methylquinoline-6-carboxylic acid as a Precursor Abstract 2-Methylquinoline-6-carboxylic acid is a pivotal precursor in the synthesis of a wide array of pharmacologically...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-methylquinoline-6-carboxylic acid as a Precursor

Abstract

2-Methylquinoline-6-carboxylic acid is a pivotal precursor in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1][2] Its rigid, heterocyclic scaffold is a privileged structure in medicinal chemistry, frequently incorporated into anti-inflammatory, anti-cancer, and anti-malarial agents.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the principal synthetic routes to this key intermediate. We will delve into two field-proven strategies: the direct Doebner-von Miller cyclization and a two-step approach involving the selective oxidation of a dimethylated precursor. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure reproducible and efficient synthesis.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in modern drug discovery.[3] The specific substitution pattern of 2-methylquinoline-6-carboxylic acid, featuring a nucleophilic nitrogen, a reactive methyl group at the 2-position, and a carboxylic acid handle at the 6-position for further derivatization, makes it an exceptionally versatile building block. This guide moves beyond a simple recitation of steps to provide a validated, logical framework for its synthesis, empowering researchers to confidently produce this valuable precursor.

Part 1: Direct Synthesis via Doebner-von Miller Cyclization

The Doebner-von Miller reaction is a robust and widely-used acid-catalyzed method for constructing the quinoline skeleton from anilines and α,β-unsaturated carbonyl compounds.[4][5] This approach is often favored for its directness in establishing the desired substitution pattern in a single transformative step.

Principle and Rationale: Causality in Precursor Selection

The logic of this route hinges on the selection of an aniline precursor that already contains the requisite carboxylic acid functionality. The ideal starting material is 4-Amino-3-methylbenzoic acid .[6][7]

  • Why 4-Amino-3-methylbenzoic acid? The amino group serves as the nucleophile for initiating the cyclization cascade. The carboxylic acid at the para-position (which becomes the 6-position of the quinoline) is strategically placed. The adjacent methyl group is not directly incorporated into the final quinoline ring but influences the electronic properties of the starting aniline. The α,β-unsaturated component, typically crotonaldehyde (generated in situ or added directly), provides the atoms necessary to form the pyridine half of the quinoline ring, including the 2-methyl group.[8]

The reaction is catalyzed by strong Brønsted or Lewis acids, which facilitate both the initial conjugate addition and the subsequent cyclization and dehydration steps.[4][9] A significant challenge in this reaction is the propensity for acid-catalyzed polymerization of the unsaturated aldehyde, leading to tar formation.[9] Therefore, careful control of reaction conditions is paramount.

Mechanism of the Doebner-von Miller Reaction

The reaction proceeds through a cascade of conjugate addition, cyclization, and oxidation steps. While the precise mechanism has been a subject of debate, a generally accepted pathway is visualized below.[4]

G cluster_start Step 1: Michael Addition cluster_cyclize Step 2: Cyclization & Dehydration cluster_oxidize Step 3: Aromatization A 4-Amino-3-methylbenzoic acid C 1,4-Conjugate Addition A->C Nucleophilic Attack B Crotonaldehyde B->C D Intramolecular Electrophilic Attack C->D E Dehydration D->E F Dihydroquinoline Intermediate E->F G Oxidation F->G H 2-Methylquinoline-6-carboxylic acid G->H

Caption: Reaction mechanism for the Doebner-von Miller synthesis.

Detailed Experimental Protocol: Synthesis from 4-Amino-3-methylbenzoic acid

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a certified fume hood, equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Charging Reactants: To the flask, add 4-amino-3-methylbenzoic acid (15.1 g, 0.1 mol) and concentrated hydrochloric acid (30 mL). Stir the mixture to form a slurry of the aniline salt.

  • Addition of Aldehyde: While stirring vigorously, add crotonaldehyde (10.5 g, 0.15 mol) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride (13.6 g, 0.1 mol).[9] Heat the mixture to reflux (approximately 100-110°C) for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the dark, viscous mixture over 200 g of crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH reaches ~7-8. This should be done with caution due to CO2 evolution.

  • Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: The crude solid is often contaminated with polymeric tars. Recrystallize the product from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure 2-methylquinoline-6-carboxylic acid.

Troubleshooting and Optimization
Problem Probable Cause Recommended Solution
Low Yield / Tar Formation Acid-catalyzed polymerization of crotonaldehyde.[9]Maintain controlled temperature during aldehyde addition. Ensure vigorous stirring. Consider using a milder Lewis acid catalyst.
Incomplete Reaction Insufficient reaction time or temperature.Monitor reaction progress by TLC until the starting aniline is consumed. Ensure the reflux temperature is maintained.
Product is an Oily Tar High concentration of polymeric byproducts.After neutralization, attempt extraction with an organic solvent like ethyl acetate. The desired product may be more soluble, leaving tars behind.[9] Column chromatography may be necessary for difficult purifications.

Part 2: Synthesis via Selective Oxidation of 2,6-Dimethylquinoline

This alternative strategy employs a two-step sequence: first, the synthesis of a readily available precursor, 2,6-dimethylquinoline, followed by the selective chemical oxidation of the methyl group at the 6-position.

Principle and Rationale: A Two-Step Logic
  • Step 1: Synthesis of 2,6-Dimethylquinoline: This intermediate is efficiently prepared via a Doebner-von Miller reaction between p-toluidine (4-methylaniline) and crotonaldehyde. The reaction is generally high-yielding.

  • Step 2: Selective Oxidation: The key challenge is to oxidize the 6-methyl group without affecting the 2-methyl group. The 2-methyl group is deactivated towards oxidation due to its proximity to the electron-withdrawing nitrogen atom in the heterocyclic ring. This difference in electronic environment allows for selective oxidation at the 6-position using appropriate oxidizing agents.[10]

G cluster_step1 Step 1: Quinoline Formation cluster_step2 Step 2: Selective Oxidation A p-Toluidine + Crotonaldehyde B Doebner-von Miller Reaction A->B C 2,6-Dimethylquinoline B->C E Selective Oxidation C->E D Oxidizing Agent (e.g., KMnO4, SeO2) D->E F 2-Methylquinoline-6-carboxylic acid E->F

Caption: Workflow for the two-step synthesis via oxidation.

Detailed Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of 2,6-Dimethylquinoline

  • Reaction Setup: Assemble a reaction flask with a reflux condenser and mechanical stirrer as described in Part 1.

  • Charging Reactants: Charge the flask with p-toluidine (10.7 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).

  • Addition and Reaction: Slowly add crotonaldehyde (10.5 g, 0.15 mol). After addition, add ferric chloride (FeCl3) (1.0 g) as an oxidizing agent and heat the mixture to reflux for 4 hours.

  • Workup: Cool the mixture and neutralize with a 40% sodium hydroxide solution. The product will separate as an oil. Extract the mixture with diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure 2,6-dimethylquinoline.

Step B: Selective Oxidation of 2,6-Dimethylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dimethylquinoline (7.85 g, 0.05 mol) in a mixture of pyridine (50 mL) and water (20 mL).

  • Addition of Oxidant: Heat the solution to 80°C. Add potassium permanganate (KMnO4) (15.8 g, 0.1 mol) portion-wise over 2 hours, ensuring the temperature does not exceed 95°C. The purple color of the permanganate should disappear as it is consumed.

  • Reaction: After the addition is complete, continue heating at 90°C for an additional 4-6 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the mixture and filter to remove the manganese dioxide (MnO2) precipitate. Wash the precipitate with hot water. Combine the filtrates and remove the pyridine under reduced pressure.

  • Isolation: Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of ~3-4. The desired 2-methylquinoline-6-carboxylic acid will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure product.

Part 3: Characterization and Data Analysis

Confirmation of the synthesized 2-methylquinoline-6-carboxylic acid is achieved through standard analytical techniques. The identity and purity should be validated by comparing experimental data with literature values.

Physicochemical and Spectral Data Summary
Property Value Technique
Molecular Formula C11H9NO2-
Molecular Weight 187.19 g/mol Mass Spectrometry
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point ~265-268 °C (decomposes)Melting Point Apparatus
¹H NMR Peaks corresponding to aromatic protons, a methyl singlet (~2.7 ppm), and a carboxylic acid proton (>12 ppm)NMR Spectroscopy
Mass Spectrum (ESI-) [M-H]⁻ at m/z 186.05Mass Spectrometry

Note: Exact spectral values may vary slightly based on the solvent and instrument used.

Conclusion

This guide has detailed two robust and scientifically-grounded synthetic routes to 2-methylquinoline-6-carboxylic acid. The direct Doebner-von Miller cyclization offers an efficient, one-pot pathway, provided the substituted aniline precursor is available and tar formation can be managed. The two-step oxidation strategy provides a reliable alternative, leveraging a readily synthesized intermediate and the principles of selective oxidation. By understanding the underlying mechanisms and rationale for each step, researchers in drug discovery and materials science are well-equipped to produce this critical precursor with high purity and confidence, paving the way for the development of novel, high-value molecules.

References

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8.
  • PrepChem. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. PrepChem.com.
  • Wikipedia. (2023). Combes quinoline synthesis. In Wikipedia.
  • Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • Chem-Impex. (n.d.). 4-Amino-3-methylbenzoic acid. Chem-Impex.
  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. Scribd.
  • Cambridge University Press & Assessment. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances.
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. National Center for Biotechnology Information.
  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
  • Santa Cruz Biotechnology. (n.d.). 2-Methylquinoline-6-carboxylic acid. SCBT.
  • RSC Publishing. (n.d.). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Chemical Communications.
  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI.

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Exploratory

Spectroscopic Characterization of 2-Methylquinoline-6-carboxamide: A Technical Guide to IR and UV-Vis Analysis

Executive Summary In modern drug discovery, the quinoline scaffold remains a privileged pharmacophore. Specifically, 2-Methylquinoline-6-carboxamide and its derivatives have emerged as critical structural motifs in the d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the quinoline scaffold remains a privileged pharmacophore. Specifically, 2-Methylquinoline-6-carboxamide and its derivatives have emerged as critical structural motifs in the development of oncology therapeutics, most notably as ligands targeting the iron-dependent protein Pirin to inhibit the Heat Shock Factor 1 (HSF1) pathway (e.g., clinical candidates like CCT251236 and NXP800)[1][2].

As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a data-gathering exercise, but as a rigorous, self-validating system. This whitepaper details the causality behind the analytical choices required to accurately profile 2-Methylquinoline-6-carboxamide using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Structural Rationale & Spectroscopic Causality

Before placing a sample on an instrument, we must understand how the molecule's architecture dictates its interaction with electromagnetic radiation:

  • The Quinoline Core : This highly conjugated heteroaromatic system is electron-deficient. It dominates the UV-Vis spectrum through intense transitions and provides characteristic aromatic and stretching in the IR spectrum[3].

  • The 6-Carboxamide Group : This moiety acts as both a hydrogen-bond donor (via ) and acceptor (via ). Because target binding (e.g., to Pirin) relies heavily on this hydrogen-bonding network, resolving the Amide I ( ) and N-H stretching bands in IR is analytically paramount[1].

  • The 2-Methyl Group : Positioned adjacent to the quinoline nitrogen, this group introduces steric hindrance and hyperconjugation, subtly shifting the basicity of the nitrogen and altering the solvatochromic behavior observed in UV-Vis analysis[4].

Infrared (IR) Spectroscopy: Probing the Hydrogen-Bonding Network

Causality of Experimental Design

Historically, solid-state IR was performed using Potassium Bromide (KBr) pellets. However, KBr is highly hygroscopic. Absorbed moisture produces a broad stretch between 3300–3400 cm⁻¹, which artificially masks the critical primary amine stretching of the 6-carboxamide group. Therefore, Attenuated Total Reflectance (ATR-FTIR) utilizing a monolithic diamond crystal is the mandatory choice. It requires no sample preparation, eliminates moisture artifacts, and provides a self-validating, highly reproducible spectral baseline.

Quantitative Data Summary

The following table summarizes the key vibrational modes for 2-Methylquinoline-6-carboxamide based on established derivatives[1][3].

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityStructural Significance
Primary Amide N-H Asymmetric Stretch~3370MediumIndicates free or weakly hydrogen-bonded N-H.
Primary Amide N-H Symmetric Stretch~3256MediumConfirms the primary nature of the carboxamide.
Amide Carbonyl Amide I (C=O Stretch)~1644 - 1661StrongHighly sensitive to the solid-state packing network.
Quinoline Ring C=C / C=N Stretch~1598, 1532StrongCharacteristic of the heteroaromatic core.
Aromatic C-H In-plane bending~1450MediumValidates the ring substitution pattern.
Self-Validating ATR-FTIR Protocol
  • System Calibration (Validation Step) : Scan a traceable polystyrene film standard. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within cm⁻¹ of their known values.

  • Background Acquisition : Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air to establish a flat 100% transmittance baseline.

  • Sample Application : Deposit 1–2 mg of crystalline 2-Methylquinoline-6-carboxamide directly onto the center of the diamond crystal.

  • Compression : Lower the ATR anvil to apply uniform pressure. Causality: Insufficient pressure leads to poor optical contact, resulting in a low signal-to-noise ratio and distorted peak intensities, particularly at higher wavenumbers.

  • Data Collection & Processing : Acquire 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm in the software to compensate for the wavelength-dependent depth of penetration of the evanescent wave.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Causality of Experimental Design

Quinolines exhibit pronounced solvatochromism. In polar protic solvents like methanol, the transition (involving the lone pair on the quinoline nitrogen) undergoes a hypsochromic (blue) shift because hydrogen bonding stabilizes the ground state[5]. Conversely, the transitions undergo a bathochromic (red) shift. To ensure data reproducibility across different laboratories, spectroscopic-grade methanol is selected as the standard solvent, as its UV cutoff (205 nm) is well below the target transitions[2].

Quantitative Data Summary

The electronic transitions for the 2-methylquinoline core are summarized below[4][5].

Electronic TransitionWavelength ( )Molar Absorptivity ( )SolventStructural Significance
~240 - 254 nmHigh (>10,000)MethanolRepresents the highly conjugated quinoline system.
(Ring N) ~316 - 330 nmLow-MediumMethanolInvolves the lone pair on the quinoline nitrogen.
(Amide) ~280 nm (Shoulder)LowMethanolOften buried under the stronger aromatic bands.
Self-Validating UV-Vis Protocol
  • Instrument Verification (Validation Step) : Insert a holmium oxide glass filter into the sample path. Verify wavelength accuracy at the 279.3 nm and 360.8 nm reference peaks.

  • Baseline Correction : Fill two matched 1-cm path length quartz cuvettes with spectroscopic-grade methanol. Place them in the reference and sample beams, and run a baseline correction from 200 to 600 nm.

  • Sample Preparation : Prepare a precise 10 µM solution of 2-Methylquinoline-6-carboxamide in methanol. Causality: Concentrations exceeding ~50 µM will cause detector saturation (Absorbance > 1.5), leading to deviations from the Beer-Lambert law and photometric inaccuracy.

  • Data Acquisition : Scan the sample from 200 to 600 nm at a scan rate of 240 nm/min with a 1 nm slit width.

  • Integrity Check : Ensure the maximum absorbance ( ) falls between 0.1 and 1.0 AU to guarantee linear detector response.

Integrated Analytical Workflow

To visualize the holistic approach to characterizing this molecule, the following workflow maps the parallel execution of our self-validating spectroscopic methods.

Workflow cluster_0 IR Spectroscopy (ATR-FTIR) cluster_1 UV-Vis Spectroscopy A Sample Prep: 2-Methylquinoline-6-carboxamide B Collect Background & Sample A->B E Prepare 10 µM Methanol Solution A->E C Identify N-H (~3370 cm⁻¹) B->C D Identify C=O (~1644 cm⁻¹) B->D H Structural Validation Complete C->H D->H F Identify π-π* (~254 nm) E->F G Identify n-π* (~316 nm) E->G F->H G->H

Integrated IR and UV-Vis spectroscopic workflow for structural validation.

Biological Context: Why We Characterize This Scaffold

The rigorous analytical qualification of 2-Methylquinoline-6-carboxamide is not done in a vacuum. In oncology drug development, this scaffold acts as a high-affinity ligand for Pirin. By binding to Pirin, the molecule disrupts the assembly of the Heat Shock Factor 1 (HSF1) transcription complex, thereby downregulating oncogenic transcription in refractory cancers like ovarian carcinoma[1][2].

Pathway Ligand 2-Methylquinoline- 6-carboxamide Target Pirin Protein Ligand->Target Binds HSF1 HSF1 Complex Target->HSF1 Disrupts Transcription Oncogenic Transcription HSF1->Transcription Inhibits

Biological mechanism of 2-Methylquinoline-6-carboxamide in HSF1 pathway inhibition.

Conclusion

The spectroscopic evaluation of 2-Methylquinoline-6-carboxamide requires a deliberate, causality-driven approach. By utilizing ATR-FTIR to preserve the integrity of the carboxamide hydrogen-bonding network and employing standardized solvatochromic UV-Vis protocols to map electronic transitions, researchers can establish a self-validating analytical framework. This ensures that the structural integrity of the compound is unequivocally confirmed before it advances into complex biological assays or clinical formulation.

Sources

Protocols & Analytical Methods

Method

Use of 2-Methylquinoline-6-carboxamide as a chemical intermediate

Application Note: 2-Methylquinoline-6-carboxamide Scaffolds as Keystone Intermediates in HSF1/Pirin-Targeted Drug Discovery Executive Summary The Heat Shock Factor 1 (HSF1) stress pathway is a critical transcriptional pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methylquinoline-6-carboxamide Scaffolds as Keystone Intermediates in HSF1/Pirin-Targeted Drug Discovery

Executive Summary

The Heat Shock Factor 1 (HSF1) stress pathway is a critical transcriptional program hijacked by various malignancies—particularly refractory ovarian cancer—to support cellular survival under proteotoxic stress[1]. Recent phenotypic screening campaigns have identified the bisamide chemotype as a highly potent inhibitor of this pathway, acting primarily through binding to the Pirin protein[2]. At the synthetic and structural core of these next-generation therapeutics lies the 2-methylquinoline-6-carboxamide intermediate.

This application note details the strategic rationale, physicochemical data, and self-validating synthetic protocols for utilizing 2-methylquinoline-6-carboxamide derivatives to synthesize advanced chemical probes (e.g., CCT251236) and clinical candidates (e.g., NXP800/CCT361814)[1][2].

Strategic Rationale: The Bisamide Chemotype

The selection of the 2-methylquinoline-6-carboxamide scaffold in drug design is not arbitrary; it provides two critical vectors for structural optimization:

  • The Carboxamide Hinge: The central carboxamide linkage acts as a rigid, hydrogen-bonding hinge that dictates the precise spatial orientation of the flanking ring systems. This geometry is essential for deep docking into the Pirin binding pocket to achieve target engagement[3].

  • Late-Stage Functionalization Vector: The 2-methyl group on the quinoline core is uniquely activated by the adjacent quinoline nitrogen. It can be selectively oxidized to an aldehyde, allowing for the rapid, divergent synthesis of amine analogues via reductive amination[1]. This bypasses the need to synthesize the entire quinoline core de novo for every analogue, vastly accelerating Structure-Activity Relationship (SAR) exploration.

SignalingPathway ProteotoxicStress Proteotoxic Stress (Cancer Cell Environment) HSF1 HSF1 Transcription Factor (Activation & Translocation) ProteotoxicStress->HSF1 Triggers Pirin Pirin Protein (Transcriptional Co-regulator) HSF1->Pirin Recruits/Interacts Malignancy Cancer Cell Survival & Proliferation Pirin->Malignancy Promotes Gene Expression Inhibitor 2-Methylquinoline-6-carboxamide Derivatives (e.g., NXP800) Inhibitor->Pirin Binds & Degrades/Inhibits

Caption: Logical relationship of the HSF1/Pirin signaling pathway and targeted inhibition.

Physicochemical & Pharmacological Data Synthesis

The iterative optimization of the 2-methylquinoline-6-carboxamide intermediate has yielded compounds with vastly improved solubility and cellular potency. The data below summarizes the evolution from the early hit compound to the clinical candidate NXP800[1][2].

CompoundStructural ModificationKinetic Solubility (pH 7.4)Cellular Activity (GI50)Primary Target
Early Hit (Benzodioxane) Unmodified bisamide core2.0 – 50 μM~18 nM (U2OS cells)Pirin / HSF1
CCT251236 (Probe 1) Central ring optimizationModerate2.2 nM (SK-OV-3 cells)Pirin / HSF1
NXP800 (CCT361814) N-methylpiperazine integration80 μM (2.0-fold increase)Highly PotentHSF1 Pathway

Synthetic Framework & Pathway Visualization

The workflow below outlines the transformation of commercially available starting materials into highly functionalized clinical candidates using self-validating chemical steps.

Pathway A 2-Methylquinoline-6-carboxylic acid C 2-Methyl-N-(2-methyl-5-nitrophenyl) quinoline-6-carboxamide A->C Oxalyl Chloride, DMF, DCM (Acid Chloride Formation) B 2-Methyl-5-nitroaniline B->C D N-(5-amino-2-methylphenyl)- 2-methylquinoline-6-carboxamide (Key Intermediate) C->D Fe(0), NH4Cl, EtOH/H2O, 90°C (Chemoselective Reduction) E Bisamide Lead (e.g., CCT251236) D->E R-COOH, HATU, DIPEA, DMF (Sterically Hindered Coupling) F Late-Stage Functionalization (e.g., NXP800 Clinical Candidate) E->F 1. SeO2, Dioxane/DMF 2. Amine, NaBH(OAc)3 (Benzylic Oxidation & Reductive Amination)

Caption: Synthetic workflow of 2-methylquinoline-6-carboxamide intermediates in HSF1 inhibitor discovery.

Validated Experimental Protocols

Protocol A: Synthesis of N-(5-amino-2-methylphenyl)-2-methylquinoline-6-carboxamide

Objective: Chemoselective reduction of the nitro precursor to yield the key central aniline intermediate. Reagents: 2-Methyl-N-(2-methyl-5-nitrophenyl)quinoline-6-carboxamide (1.0 eq), Iron powder (10.0 eq), Ammonium chloride (10.0 eq), EtOH/H2O (4:1 v/v).

  • Suspend the nitro compound (e.g., 4.0 g, 12.45 mmol) in a mixture of ethanol (50 mL) and water (12.5 mL)[1].

  • Add iron powder (6.95 g, 124.0 mmol) and ammonium chloride (2.12 g, 124.0 mmol) to the suspension[1].

  • Heat the reaction mixture to 90 °C and stir vigorously for 1 hour[1].

  • Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues, washing the cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and partition between ethyl acetate and saturated aqueous NaHCO3.

  • Dry the organic layer over Na2SO4, filter, and concentrate to afford the product.

  • Causality: The Béchamp reduction (Fe/NH4Cl) is explicitly chosen over palladium-catalyzed hydrogenation. Catalytic hydrogenation risks over-reduction of the quinoline ring and is highly susceptible to catalyst poisoning by trace impurities. Iron provides a mild, highly chemoselective reduction of the nitro group to the aniline[1].

  • Self-Validation Check: Monitor the reaction via LCMS. Complete conversion is validated when the starting nitro compound mass ([M+H]+ ≈ 322 m/z) is entirely replaced by a single dominant peak for the aniline ([M+H]+ ≈ 292 m/z). Post-filtration, the absence of iron particulates must be visually and analytically confirmed before proceeding to amide coupling.

Protocol B: HATU-Mediated Bisamide Formation (CCT251236 Synthesis)

Objective: Coupling of the sterically hindered aniline intermediate with a carboxylic acid to form the bisamide core. Reagents: N-(5-amino-2-methylphenyl)-2-methylquinoline-6-carboxamide (1.0 eq), 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (1.0 eq), HATU (1.3 eq), DIPEA (3.1 eq), anhydrous DMF.

  • Dissolve the carboxylic acid (e.g., 46 mg, 0.26 mmol) and HATU (127 mg, 0.34 mmol) in anhydrous DMF (25 mL) under an inert atmosphere[2].

  • Add DIPEA (0.14 mL, 0.82 mmol) and stir for 15 minutes to allow the formation of the active HOAt ester[2].

  • Add the aniline intermediate (75 mg, 0.26 mmol) to the solution and stir at room temperature for 16 hours[2].

  • Quench the reaction with water and extract with dichloromethane (DCM).

  • Wash the organic layer with brine, dry over MgSO4, and purify via reverse-phase or flash chromatography.

  • Causality: The aniline nitrogen of the intermediate is sterically hindered by the adjacent ortho-methyl group and electronically deactivated. HATU is utilized because it generates a highly reactive HOAt ester, overcoming this activation barrier. DIPEA serves as a non-nucleophilic base to drive the equilibrium without competing for the electrophile[2].

  • Self-Validation Check: The formation of the active ester can be tracked by TLC (UV active, distinct Rf from the starting acid). Successful coupling is validated by the emergence of the bisamide mass ([M+H]+ ≈ 454 m/z) and the complete disappearance of the primary amine signal via a negative ninhydrin stain.

Protocol C: Late-Stage Benzylic Oxidation & Reductive Amination

Objective: Functionalization of the 2-methylquinoline core to improve kinetic solubility (e.g., synthesis of NXP800 precursors). Reagents: Bisamide intermediate (1.0 eq), Selenium dioxide (SeO2, 1.5 eq), 1,4-dioxane/DMF, Amine base (e.g., N-methylpiperazine, 1.2 eq), NaBH(OAc)3 (2.0 eq).

  • Dissolve the bisamide intermediate in a tailored ratio of 1,4-dioxane and DMF. Add SeO2 and heat to 50 °C for 5.5 hours[1].

  • Filter the reaction mixture to remove selenium byproducts and concentrate to isolate the intermediate aldehyde[1].

  • Dissolve the aldehyde in DCM, add the desired amine base, and stir at room temperature for 20 hours[3].

  • Add NaBH(OAc)3 and stir for an additional 2 hours to reduce the imine to the final tertiary amine[3].

  • Causality: SeO2 selectively oxidizes the benzylic-like methyl group of the quinoline to an aldehyde. This late-stage functionalization strategy avoids the need to synthesize the entire quinoline core de novo for every new amine analogue, allowing rapid tuning of kinetic solubility (e.g., achieving the 80 μM solubility of NXP800)[1].

  • Self-Validation Check: SeO2 oxidation is notoriously prone to over-oxidation to the carboxylic acid. The reaction must be strictly monitored via LCMS; the desired aldehyde intermediate will show an[M+H]+ shift of +14 Da relative to the starting material. The reaction must be quenched immediately once the aldehyde peak plateaus to prevent over-oxidation[1].

References

  • [3] Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). ACS Publications / NIH. 3

  • [2] Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Semantic Scholar / ACS Publications. 2

  • [1] HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies. ACS Publications. 1

Sources

Application

Protocol for the Amidation of 2-Methyl-6-quinolinecarboxylic Acid: Methods for Chemical Probe and Drug Candidate Synthesis

Introduction & Context 2-Methyl-6-quinolinecarboxylic acid (CAS: 635-80-3) is a privileged heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical structural motif in the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

2-Methyl-6-quinolinecarboxylic acid (CAS: 635-80-3) is a privileged heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical structural motif in the synthesis of heat shock transcription factor 1 (HSF1) pathway inhibitors—most notably the chemical probe CCT251236 and the Phase 1 clinical candidate CCT361814/NXP800 [1, 2]. Furthermore, it is a key intermediate in the development of albicidin-derived antimicrobial agents [3].

This application note provides field-proven, self-validating protocols for the amidation of this specific quinoline derivative, bridging the gap between milligram-scale discovery chemistry and gram-scale process development.

Mechanistic Rationale & Causality (E-E-A-T)

The amidation of 2-methyl-6-quinolinecarboxylic acid presents specific synthetic considerations. The basic quinoline nitrogen can undergo protonation, which alters the solubility profile of the starting material and can sequester basic reagents needed for the coupling cycle. Furthermore, the electron-withdrawing nature of the quinoline ring subtly decreases the nucleophilicity of the carboxylate during the initial activation step.

To overcome these challenges, two distinct methodologies are standard in the field:

  • Pathway A: Uronium-Based Activation (HATU)

    • Causality: Ideal for discovery-scale synthesis (< 1 gram). HATU generates a highly reactive 7-azabenzotriazole active ester. The presence of the nitrogen in the azabenzotriazole ring provides an adjacent basic site that facilitates the deprotonation of the incoming amine via a concerted transition state. This vastly accelerates the coupling of sterically hindered or weakly nucleophilic anilines (e.g., 1,3-nitroaniline derivatives) [1].

  • Pathway B: Acid Chloride Formation (Oxalyl Chloride)

    • Causality: The preferred route for scale-up (> 1 gram). Oxalyl chloride, catalyzed by DMF, generates a Vilsmeier-Haack intermediate (a highly electrophilic chloroiminium ion) that rapidly converts the carboxylic acid to the corresponding acyl chloride. This method bypasses the need for expensive coupling reagents and simplifies purification, as the primary byproducts (CO, CO₂, HCl) are volatile or easily removed via an aqueous basic workup [2].

Experimental Workflows

Amidation_Workflow cluster_HATU Pathway A: Uronium Coupling cluster_COCl Pathway B: Acid Chloride Start 2-Methyl-6-quinolinecarboxylic acid (CAS: 635-80-3) HATU_Act Activation HATU, DIPEA, DMF 15-30 min, RT Start->HATU_Act Milligram Scale COCl_Act Activation (COCl)2, cat. DMF, DCM 1-2 h, 0°C to RT Start->COCl_Act Gram/Scale-up HATU_Amine Amine Addition 1-18 h, RT HATU_Act->HATU_Amine Product 2-Methylquinoline-6-carboxamide Derivative HATU_Amine->Product COCl_Amine Amine Addition Base (Pyridine/DIPEA) 2-12 h, RT COCl_Act->COCl_Amine COCl_Amine->Product

Figure 1: Parallel synthetic workflows for the amidation of 2-methyl-6-quinolinecarboxylic acid.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale)

Adapted from the synthesis of albicidin derivatives and CCT251236 [1, 3].

Reagents:

  • 2-Methyl-6-quinolinecarboxylic acid (1.0 equiv.)

  • Target Amine (1.0 - 1.2 equiv.)

  • HATU (1.2 - 1.5 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv.)

  • Anhydrous DMF (0.1 - 0.2 M relative to the acid)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Ar).

  • Dissolution: Suspend 2-methyl-6-quinolinecarboxylic acid in anhydrous DMF. Add DIPEA dropwise. The mixture should become a homogeneous solution as the carboxylate salt forms.

  • Activation: Add HATU in a single portion at room temperature (RT). Stir the reaction mixture for 15–30 minutes to ensure complete formation of the active ester. Self-Validation Check: An aliquot quenched in methanol should show the methyl ester mass via LC-MS.

  • Coupling: Add the target amine (either neat or dissolved in a minimum volume of DMF).

  • Reaction: Stir the mixture at RT for 2 to 18 hours, monitoring completion via LC-MS or TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities), water (to remove DMF), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically utilizing a gradient of DCM/MeOH or Hexanes/EtOAc).

Protocol B: Acid Chloride-Mediated Amidation (Scale-Up)

Adapted from the synthesis of HSF1 clinical candidate CCT361814/NXP800 [2].

Reagents:

  • 2-Methyl-6-quinolinecarboxylic acid (1.0 equiv.)

  • Oxalyl chloride (1.5 - 2.0 equiv.)

  • Catalytic DMF (1-2 drops)

  • Target Amine (1.0 - 1.1 equiv.)

  • Pyridine or DIPEA (2.5 - 3.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation Setup: Suspend 2-methyl-6-quinolinecarboxylic acid in anhydrous DCM (0.2 M) under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Vilsmeier-Haack Generation: Add 1-2 drops of anhydrous DMF, followed by the slow, dropwise addition of oxalyl chloride. Caution: Vigorous gas evolution (CO, CO₂) will occur.

  • Acid Chloride Formation: Remove the ice bath and allow the reaction to warm to RT. Stir for 1–2 hours until gas evolution ceases and the solution becomes clear, indicating complete conversion to the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM. Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM or THF.

  • Amine Addition: In a separate flask, dissolve the target amine and the chosen base (Pyridine or DIPEA) in DCM. Cool to 0 °C. Slowly transfer the acid chloride solution into the amine solution.

  • Reaction & Workup: Stir at RT for 2–12 hours. Quench with water. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. The product can often be purified by recrystallization or trituration, avoiding chromatography.

Quantitative Data Summary

ParameterPathway A: HATU CouplingPathway B: Acid Chloride
Optimal Scale < 1 Gram (Discovery/SAR generation)> 1 Gram to Multi-Kilogram (Process)
Activation Agent HATU (1.2 - 1.5 eq)Oxalyl Chloride (1.5 - 2.0 eq)
Base Required DIPEA (2.0 - 3.0 eq)Pyridine or DIPEA (2.0 - 3.0 eq)
Reaction Time 2 - 18 hours3 - 14 hours (2 steps)
Atom Economy Low (Generates HOBt/urea byproducts)High (Volatile byproducts: CO, CO₂, HCl)
Purification Flash Chromatography requiredAqueous Workup / Recrystallization
Cost Efficiency High reagent costHighly economical

Analytical Characterization & Troubleshooting

  • Incomplete Activation (Pathway A): Ensure strictly anhydrous DMF is used. Trace water will aggressively compete with the amine for the active ester, hydrolyzing it back to the starting carboxylic acid.

  • Solubility Issues: 2-Methyl-6-quinolinecarboxylic acid may exhibit poor solubility in non-polar solvents. If utilizing Pathway B and the substrate remains insoluble in DCM, a co-solvent of THF can be employed, or the Vilsmeier-Haack activation can be run in neat oxalyl chloride (for highly robust substrates) followed by rigorous concentration.

  • Stereochemical Integrity: Because the 6-position of the quinoline ring lacks a chiral center, epimerization/racemization is not a factor. This allows for the use of aggressive activation conditions (like oxalyl chloride) without the need for racemization suppressants.

  • NMR Signatures: Successful amidation is typically confirmed by ¹H NMR via the downfield shift of the quinoline C5 and C7 protons, alongside the appearance of the characteristic amide N-H proton (typically broad singlet between 8.0 - 10.5 ppm, depending on the amine and solvent).

References

  • Cheeseman, M. D., Chessum, N. E. A., Rye, C. S., et al. (2017). "Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen." Journal of Medicinal Chemistry, 60(1), 115–129.[Link]

  • Pasqua, A. E., Sharp, S. Y., Chessum, N. E. A., et al. (2023). "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies." Journal of Medicinal Chemistry, 66(8), 5907–5936.[Link]

  • Süssmuth, R., et al. (2024). "Albicidin derivatives, their use and synthesis.
Method

Application Note: 2-Methylquinoline-6-carboxamide as a Privileged Scaffold in Targeted Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold functionalization, lead optimization (HSF1/Pirin pathway), and synthetic protocols. Executive Summary The 2-methylquinoline-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold functionalization, lead optimization (HSF1/Pirin pathway), and synthetic protocols.

Executive Summary

The 2-methylquinoline-6-carboxamide motif has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. Characterized by its balanced lipophilicity, hydrogen-bonding capacity, and predictable metabolic vectors, this scaffold has been instrumental in the discovery of novel therapeutics. Most notably, it serves as the core pharmacophore for the bisamide class of Heat Shock Factor 1 (HSF1) pathway inhibitors, culminating in the development of the clinical candidate NXP800 (CCT361814) for refractory ovarian cancer[1]. Beyond oncology, structural adaptations of this scaffold—such as cyclization into oxazinoquinolines—have yielded highly selective Cannabinoid Type 2 (CB2) receptor agonists[2].

This application note provides an in-depth technical guide to the physicochemical rationale, structural activity relationship (SAR) optimization, and validated synthetic protocols for deploying the 2-methylquinoline-6-carboxamide scaffold in drug discovery.

Mechanistic Grounding: The Bisamide Chemotype in Oncology

The Biological Problem: HSF1 and Pirin

Heat Shock Transcription Factor 1 (HSF1) drives a distinct transcriptional program in malignant cells, supporting survival, proliferation, and metastasis. Because transcription factors are notoriously difficult to target directly, phenotypic screening was utilized to identify modulators of the HSF1 pathway. This led to the discovery of the bisamide chemotype, which exerts its effect by binding to Pirin , an iron-dependent epigenetic regulator[3]. By acting as a tight-binding ligand for Pirin, the 2-methylquinoline-6-carboxamide derivative disrupts the HSF1-Pirin complex, effectively silencing the stress-induced transcription of survival proteins like HSP72 and HSP27[3].

Fig 1: Mechanism of HSF1 pathway inhibition via Pirin targeting by bisamide compounds.

Lead Optimization: Overcoming P-glycoprotein (P-gp) Efflux

The initial chemical probe, CCT251236 , demonstrated exceptional in vitro potency (GI50 = 8.4 nM in SK-OV-3 cells) and bound Pirin with high affinity (Kd = 44 nM)[3]. However, its clinical viability was severely limited by a high efflux ratio (ER = 16) driven by P-glycoprotein (P-gp), resulting in poor oral bioavailability and high unbound clearance in vivo[1].

The Causality of the Medicinal Chemistry Intervention: To mitigate P-gp recognition without losing target affinity, the medicinal chemistry campaign focused on modulating the physicochemical properties of the central phenyl ring. Matched molecular pair analysis revealed that central ring halogenation (specifically fluorine substitution) effectively reduced the overall basicity and lipophilicity of the molecule. This precise modification yielded NXP800 (CCT361814) , which maintained low-nanomolar antiproliferative activity while drastically reducing P-gp-mediated efflux, thereby achieving the oral bioavailability required for Phase 1 clinical trials[1].

Table 1: Pharmacological Profiling of Key Bisamide Derivatives
CompoundTarget Affinity (Pirin Kd)SK-OV-3 Cell Proliferation (GI50)P-gp Efflux Ratio (Caco-2)In Vivo Profile
CCT251236 (Probe)44 nM8.4 nM16 (High)High unbound clearance, poor PK
NXP800 (Clinical Candidate)Not Disclosed3.7 nM< 2 (Low)High oral bioavailability, tumor regression

Data synthesized from the phenotypic optimization of the HSF1 pathway inhibitors[3],[1].

Fig 2: Lead optimization workflow from phenotypic hit to clinical candidate NXP800.

Secondary Applications: Fused Scaffold Adaptations

The utility of the 2-methylquinoline-6-carboxamide scaffold extends beyond linear bisamides. By incorporating the quinoline nitrogen into a fused ring system, researchers have accessed entirely different pharmacological spaces. For instance, the synthesis of 7-oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamides leverages the rigidified geometry of the scaffold to act as highly selective, full agonists for the Cannabinoid CB2 receptor [2].

Causality of Structural Choice: The tricyclic oxazinoquinoline core forces the 6-carboxamide group into a specific spatial orientation that perfectly mimics the pharmacophore required for CB2 receptor activation, achieving sub-nanomolar affinity (Ki = 0.81 nM) and massive selectivity over the psychoactive CB1 receptor (Selectivity Index > 380)[2].

Validated Experimental Protocols

The following protocols outline the self-validating synthesis of the central intermediate for bisamide HSF1 inhibitors, alongside the phenotypic assay used to confirm target engagement.

Protocol 1: Synthesis of N-(5-Amino-2-methylphenyl)-2-methylquinoline-6-carboxamide

This two-step protocol ensures high-yielding amide coupling followed by chemoselective nitro reduction, preserving the integrity of the quinoline and carboxamide moieties[1],[4].

Step 1: Acid Chloride Formation and Amide Coupling

  • Reagents: 2-Methylquinoline-6-carboxylic acid (1.0 eq), oxalyl chloride (1.1 eq), catalytic N,N-dimethylformamide (DMF), 2-methyl-5-nitroaniline (1.0 eq), anhydrous dichloromethane (DCM).

  • Procedure:

    • Suspend 2-methylquinoline-6-carboxylic acid in anhydrous DCM under an inert atmosphere (N2).

    • Add a catalytic amount of DMF (approx. 0.05 eq).

    • Critical Step: Add oxalyl chloride dropwise at 0 °C. The DMF acts as a catalyst to form the highly reactive Vilsmeier-Haack intermediate, ensuring complete conversion to the acid chloride[4].

    • Stir at room temperature for 3 hours, then concentrate under reduced pressure to remove excess oxalyl chloride.

    • Redissolve the crude acid chloride in DCM and add 2-methyl-5-nitroaniline and pyridine (1.5 eq). Stir for 12 hours.

    • Wash with saturated aqueous NaHCO3, dry over Na2SO4, and concentrate to yield the nitro-intermediate.

Step 2: Chemoselective Iron(0)-Mediated Reduction

  • Reagents: Nitro-intermediate (1.0 eq), Iron powder (10.0 eq), Ammonium chloride (10.0 eq), Ethanol/Water (4:1 v/v).

  • Procedure:

    • Dissolve the nitro-intermediate in the EtOH/H2O mixture.

    • Add Iron powder and NH4Cl.

    • Causality of Reagent Choice: Iron/NH4Cl is selected over palladium-catalyzed hydrogenation to prevent potential over-reduction of the quinoline ring or poisoning of the catalyst by trace impurities[1].

    • Heat the mixture to 90 °C and stir vigorously for 1 hour.

    • Cool to room temperature, filter through a pad of Celite to remove iron salts, and wash the cake with ethyl acetate.

    • Concentrate the filtrate and purify via flash chromatography to afford the pure aniline intermediate.

Protocol 2: Phenotypic Validation via HSP72 Cell-Based ELISA

To confirm that the synthesized bisamide successfully engages Pirin and inhibits the HSF1 pathway, a surrogate biomarker assay measuring HSP72 induction is utilized[3].

  • Cell Culture: Seed SK-OV-3 human ovarian carcinoma cells in 96-well plates and incubate overnight at 37 °C (5% CO2).

  • Stress Induction: Treat the cells with 250 nM of 17-AAG (an HSP90 inhibitor). Rationale: 17-AAG induces proteotoxic stress, forcing the activation of HSF1 and subsequent massive upregulation of HSP72[3].

  • Compound Dosing: Concurrently dose the cells with a serial dilution of the synthesized bisamide (e.g., 0.1 nM to 10 μM).

  • Incubation & Lysis: Incubate for 24 hours. Wash cells with PBS and lyse using a standard RIPA buffer supplemented with protease inhibitors.

  • Quantification: Transfer lysates to an ELISA plate pre-coated with an anti-HSP72 capture antibody. Follow standard ELISA detection protocols using an HRP-conjugated secondary antibody and read absorbance at 450 nm.

  • Validation: A successful HSF1 pathway inhibitor will show a dose-dependent decrease in HSP72 levels, overriding the 17-AAG induced stress response.

References

  • Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC. nih.gov. Available at:[Link]

  • 7-Oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamides as Selective CB2 Cannabinoid Receptor Ligands: Structural Investigations around a Novel Class of Full Agonists | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

Sources

Application

Derivatization of 2-Methylquinoline-6-carboxamide for structure-activity relationship studies

Application Note: Derivatization Strategies for 2-Methylquinoline-6-carboxamide Scaffolds in HSF1 Pathway Inhibitor SAR Studies Introduction & Rationale The 2-methylquinoline-6-carboxamide motif is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 2-Methylquinoline-6-carboxamide Scaffolds in HSF1 Pathway Inhibitor SAR Studies

Introduction & Rationale

The 2-methylquinoline-6-carboxamide motif is a privileged scaffold in modern medicinal chemistry, most notably featured in the discovery of Heat Shock Factor 1 (HSF1) pathway inhibitors targeting the Pirin protein[1],[2]. Compounds such as the chemical probe CCT251236 (Bisamide 1) and its clinical candidate successor NXP800 (CCT361814) have demonstrated profound efficacy against refractory ovarian cancer models[3],[4].

However, the structure-activity relationship (SAR) of this bisamide chemotype is notoriously complex, characterized by steep activity cliffs[3]. Early-generation compounds suffered from poor kinetic solubility (KS), high in vivo unbound clearance, and significant P-glycoprotein (P-gp) efflux liabilities[4]. To overcome these pharmacokinetic hurdles, multiparameter optimization requires highly specific late-stage derivatization. Because the 2-methyl group of the quinoline ring is solvent-exposed, it serves as an ideal vector for the introduction of basic solubilizing groups without disrupting the core binding affinity to Pirin[4].

Mechanistic Context: The HSF1/Pirin Pathway

Understanding the biological target is critical for rationalizing SAR modifications. The 2-methylquinoline-6-carboxamide derivatives act by binding to Pirin, thereby disrupting the HSF1-mediated transcription of pro-survival genes (such as HSP72) that cancer cells rely on to manage proteotoxic stress[1].

Pathway Stress Proteotoxic Stress (Ovarian Malignancy) HSF1 HSF1 Transcription Factor (Active State) Stress->HSF1 Induces Pirin Pirin Protein (Molecular Target) Pirin->HSF1 Modulates/Enables GeneExp HSP72 & Pro-survival Gene Expression HSF1->GeneExp Drives Inhibitor 2-Methylquinoline-6-carboxamide (e.g., NXP800) Inhibitor->Pirin Binds & Inhibits Inhibitor->GeneExp Suppresses Phenotype

Fig 1: Mechanism of action for 2-methylquinoline-6-carboxamide derivatives in the HSF1 pathway.

Quantitative SAR Data: Optimizing the Solubilizing Group

To mitigate the poor rat-free exposure and P-gp efflux of the original hit (CCT251236), researchers synthesized a library of cyclic amine derivatives at the 2-position of the quinoline ring[4]. The introduction of an additional basic nitrogen proved critical for balancing physicochemical properties.

Table 1: Impact of 2-Position Derivatization on Physicochemical Properties [4],[1]

Derivative (Solubilizing Group)Kinetic Solubility (KS)Metabolic StabilityDesign Rationale & SAR Outcome
None (Core Bisamide 1) LowModerateInitial phenotypic hit; limited by severe P-gp efflux and poor oral absorption.
Methylpyrrolidine (13) 2.0–50 μMLowAttempted lipophilic modification; failed due to rapid oxidative clearance.
Piperidine (14) 2.0–50 μMLowRing expansion of pyrrolidine; failed to improve metabolic stability.
N-Methylpiperazine (15) 80 μMHighIntroduction of a second basic nitrogen altered pKa, maximizing KS and stability.

Experimental Workflows & Validated Protocols

To synthesize these optimized derivatives, a robust late-stage functionalization workflow is required. Building the full molecule from pre-functionalized quinolines is inefficient for library generation. Instead, the core bisamide is assembled first, followed by selective benzylic oxidation of the 2-methyl group and subsequent reductive amination[5].

Synthesis Start 2-Methylquinoline- 6-carboxylic acid Amide1 1. Amide Coupling (Nitroaniline) Start->Amide1 Reduction 2. Nitro Reduction (Fe, NH4Cl) Amide1->Reduction Amide2 3. Amide Coupling (Bisamide Core) Reduction->Amide2 Oxidation 4. Benzylic Oxidation (SeO2, 150°C) Amide2->Oxidation Targets 2-Methyl RedAmin 5. Reductive Amination (e.g., N-methylpiperazine) Oxidation->RedAmin 2-Formyl Intermediate Final Optimized SAR Probe RedAmin->Final

Fig 2: Late-stage functionalization workflow for 2-methylquinoline-6-carboxamide derivatization.

Protocol A: Assembly of the Core Bisamide via Mild Nitro Reduction

Causality Insight: Palladium-catalyzed hydrogenation is typically avoided for the nitro reduction step. The quinoline ring and potential halogen substituents on the central phenyl ring (added to block P-gp efflux) are susceptible to over-reduction or dehalogenation under H2/Pd-C conditions. Iron powder with ammonium chloride provides a highly chemoselective alternative[3].

  • Activation: Convert 2-methylquinoline-6-carboxylic acid (1.0 eq) to the acid chloride using oxalyl chloride (1.2 eq) and catalytic N,N-dimethylformamide (DMF) in anhydrous dichloromethane (DCM) at 0 °C.

  • First Coupling: React the acid chloride with a substituted 1,3-nitroaniline (1.0 eq) in the presence of pyridine to yield the nitroamide intermediate[4].

  • Nitro Reduction: Suspend the nitroamide (1.0 eq) in a 4:1 mixture of ethanol and water. Add iron powder (10.0 eq) and ammonium chloride (10.0 eq).

  • Heating: Stir the suspension at 90 °C for 1 hour. The high excess of iron ensures rapid conversion, minimizing the formation of azoxy byproducts[3].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron salts, and concentrate the filtrate.

  • Second Coupling: React the resulting aniline with the desired left-hand carboxylic acid (e.g., 2,3-dihydrobenzodioxine-6-carboxylic acid) using HATU and DIPEA in DMF to form the core bisamide[1].

Protocol B: Late-Stage Benzylic Oxidation (Selenium Dioxide)

Causality Insight: The 2-methyl group on the quinoline ring is highly activated due to the electron-deficient nature of the nitrogen-containing heterocycle. Selenium dioxide (SeO2) selectively oxidizes this position to an aldehyde. Crucially, a co-solvent system of 1,4-dioxane and DMF is required; the rigid bisamide core has poor solubility in pure dioxane, which otherwise leads to incomplete conversion and over-oxidation to the carboxylic acid[5].

  • Preparation: In a microwave vial, dissolve the bisamide core (1.0 eq) in a 1:1 mixture of anhydrous 1,4-dioxane and anhydrous DMF (approx. 0.1 M concentration)[5].

  • Oxidation: Add selenium dioxide (1.1 eq). Seal the vial and heat the reaction mixture thermally at 150 °C for 1 hour[5].

  • Monitoring: Monitor via LC-MS. The mass should shift by +14 Da (loss of 2H, addition of O).

  • Purification: Cool the mixture to room temperature. Dilute with DCM and filter through a pad of Celite. Critical Step: This filtration removes colloidal red/black selenium metal byproducts that will poison the subsequent reductive amination step[5]. Concentrate the filtrate under reduced pressure to yield the 2-formylquinoline intermediate.

Protocol C: Reductive Amination for Solubilizing Group Introduction

Causality Insight: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice because it is mild enough to selectively reduce the in situ generated iminium ion without prematurely reducing the 2-formylquinoline back to a primary alcohol.

  • Imine Formation: Dissolve the 2-formylquinoline intermediate (1.0 eq) and the desired secondary amine (e.g., N-methylpiperazine, 3.0 eq) in anhydrous DCM[5].

  • Pre-activation: Stir at room temperature for 2–7 hours to allow complete iminium ion formation. The addition of molecular sieves or a catalytic amount of acetic acid can accelerate this step if sterically hindered amines are used.

  • Reduction: Add NaBH(OAc)3 (2.0 eq) portion-wise. Stir for an additional 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate.

  • Final Isolation: Purify the crude product via reverse-phase preparative HPLC to isolate the pure derivatized 2-methylquinoline-6-carboxamide probe.

Sources

Method

Application Note: Synthesis and Optimization of N-Substituted 2-Methylquinoline-6-Carboxamide Analogs

Introduction & Pharmacological Rationale N-substituted 2-methylquinoline-6-carboxamide derivatives have emerged as highly privileged scaffolds in modern drug discovery. They act as potent modulators of the Heat Shock Fac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

N-substituted 2-methylquinoline-6-carboxamide derivatives have emerged as highly privileged scaffolds in modern drug discovery. They act as potent modulators of the Heat Shock Factor 1 (HSF1) transcription pathway and various receptor tyrosine kinases[1]. Clinical candidates such as NXP800 (CCT361814), developed for the treatment of refractory ovarian cancer, rely heavily on this bisamide core to achieve high oral bioavailability, potent target engagement, and evasion of P-glycoprotein (P-gp) mediated efflux[2].

This application note provides a comprehensive, field-proven guide to the synthetic strategies, step-by-step protocols, and structure-activity relationship (SAR) optimizations required to generate high-purity N-substituted 2-methylquinoline-6-carboxamide libraries.

Mechanistic Pathway

The biological efficacy of these analogs is heavily dependent on their ability to disrupt oncogenic transcription. The 2-methylquinoline core provides critical π-stacking interactions and hydrogen bonding vectors within the target binding pocket, effectively blocking the induction of heat shock proteins (HSPs)[1].

HSF1_Pathway A Oncogenic Stress B HSF1 Activation & Trimerization A->B Triggers C HSP72 / HSP90 Induction B->C Transcribes D Tumor Survival & Proliferation C->D Promotes E 2-Methylquinoline Bisamides (e.g., NXP800) E->B Inhibits

Mechanism of action for 2-methylquinoline-6-carboxamides in HSF1 pathway inhibition.

Chemical Strategy & Retrosynthetic Analysis

The synthesis of these bisamide analogs typically proceeds via a convergent approach. The foundational building block, 2-methylquinoline-6-carboxylic acid, undergoes activation to an acid chloride or is coupled using standard peptide coupling reagents (e.g., HATU, T3P)[3][4].

For complex bisamides, the sequence involves:

  • Primary Amidation: Coupling of 2-methylquinoline-6-carbonyl chloride with a substituted nitroaniline (e.g., 2-methyl-5-nitroaniline)[1].

  • Reduction: Iron(0)-mediated reduction of the nitro group to an amine[1].

  • Secondary Amidation: Coupling the newly formed aniline with a secondary carboxylic acid (e.g., dihydrobenzodioxine-carboxylic acid) to yield the final bisamide[5].

Experimental Protocols

Self-Validating System Note: The use of oxalyl chloride with catalytic DMF ensures complete conversion to the acid chloride, visually validated by the cessation of gas evolution. The subsequent iron reduction is robust and avoids over-reduction of the quinoline ring, which can commonly occur with palladium-catalyzed hydrogenation.

Protocol 1: Synthesis of 2-Methyl-N-(2-methyl-5-nitrophenyl)quinoline-6-carboxamide
  • Activation: Dissolve 2-methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar)[1].

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq)[1].

  • Chlorination: Dropwise add oxalyl chloride (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 3 hours[1].

    • Causality: Oxalyl chloride is preferred over thionyl chloride to prevent sulfur byproducts and ensure high atom economy. The reaction is complete when bubbling (CO and CO2) ceases.

  • Concentration: Concentrate the mixture under vacuum to yield the crude 2-methylquinoline-6-carbonyl chloride as a dark solid. Use immediately to prevent hydrolysis.

  • Coupling: Dissolve the crude acid chloride in anhydrous pyridine and add 2-methyl-5-nitroaniline (1.1 eq). Stir at room temperature for 12 hours[3].

  • Workup: Dilute with ethyl acetate, wash with saturated aqueous NaHCO3, brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography.

Protocol 2: Iron(0)-Mediated Nitro Reduction
  • Setup: Suspend the nitroamide intermediate (1.0 eq) in a mixture of ethanol and water (4:1 v/v)[1].

  • Reagents: Add iron powder (10.0 eq) and ammonium chloride (10.0 eq)[1].

    • Causality: NH4Cl acts as a mild proton source, activating the iron surface without hydrolyzing the newly formed amide bond.

  • Reaction: Heat the mixture to 90 °C for 1 hour[1].

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove iron sludge, and wash with hot ethanol. Concentrate the filtrate to afford N-(5-amino-2-methylphenyl)-2-methylquinoline-6-carboxamide[1].

Protocol 3: Secondary Amidation (Bisamide Formation)
  • Coupling: React the resulting aniline with the desired carboxylic acid (e.g., 1,4-benzodioxane-6-carboxylic acid) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at room temperature to form the final bisamide[3].

Synthetic_Workflow Step1 2-Methylquinoline- 6-carboxylic acid Step2 Acid Chloride Formation (Oxalyl Chloride, DMF) Step1->Step2 Step3 Primary Amidation (Nitroaniline, Pyridine) Step2->Step3 Step4 Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Step3->Step4 Step5 Secondary Amidation (HATU, DIPEA) Step4->Step5

Step-by-step synthetic workflow for N-substituted 2-methylquinoline-6-bisamides.

Optimization & Quantitative Data

During lead optimization, the physicochemical properties of the bisamide core must be carefully balanced. Early generation probes (e.g., Compound 1) exhibited high potency but poor metabolic stability and high P-gp efflux ratios[1][2]. Introducing cyclic solubilizing groups (e.g., N-methylpiperazine) and central ring halogenation significantly improved kinetic solubility (KS) and reduced human liver microsome (HLM) intrinsic clearance (CLint)[1].

Table 1: Physicochemical and Metabolic Optimization of Bisamide Analogs

Compound VariantStructural ModificationKinetic Solubility (µM)HLM CLint (µL/min/mg)Biological Impact
Lead Probe 1 Baseline bisamide~2972High potency, poor stability[1]
Methylene 11 One-carbon linker~17233.1-fold reduction in clearance[1]
Dimethylamino 12 Acyclic amine5037CYP450-mediated N-demethylation[1]
N-methylpiperazine 15 Cyclic solubilizing group80~23Favorable stability & solubility[1]
NXP800 (22) Central ring fluorination>100<15Clinical candidate, low P-gp efflux[2]

Note: Data summarized from lead optimization campaigns targeting the HSF1 pathway[1][2].

Conclusion

The synthesis of N-substituted 2-methylquinoline-6-carboxamides requires precise control over amidation and reduction sequences. Utilizing oxalyl chloride for primary activation and mild iron-mediated reduction prevents side reactions, while late-stage HATU couplings allow for rapid library diversification. Careful tuning of the solubilizing groups and central ring halogens is critical for translating these potent in vitro probes into viable in vivo clinical candidates.

References

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies. nih.gov.

  • HSF1 pathway inhibitor developed as a potential treatment for refractory ovarian cancer. nuvectis.com (Journal of Med. Chem. 2023).

  • Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. acs.org.

  • Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model. nih.gov.

  • Scheme 2. Synthesis of Second (10) and Third (16) Generation Probes and Control Compounds a. researchgate.net.

Sources

Application

Application Note: Synthesis and Characterization of 2-Methylquinoline-6-carboxamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Strategic Rationale 2-Methylquinoline-6-carboxamide an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Strategic Rationale

2-Methylquinoline-6-carboxamide and its carboxylic acid precursor are highly valued privileged scaffolds in medicinal chemistry. They serve as critical intermediates in the synthesis of c-Met protein kinase inhibitors, monoacylglycerol lipase modulators, and HSF1 pathway inhibitors (such as the clinical candidate NXP800)[1][2][3].

As a Senior Application Scientist, I have designed this protocol to move beyond a mere "recipe." This guide deconstructs the synthesis into a two-step, self-validating workflow:

  • Doebner-Miller Cyclization: Construction of the quinoline core from 4-aminobenzoic acid.

  • Amidation via Acid Chloride: High-efficiency conversion of the carboxylic acid to the primary carboxamide.

By understanding the mechanistic causality behind each reagent choice and physical manipulation, researchers can seamlessly scale this protocol and troubleshoot deviations in real-time.

Mechanistic Pathway & Synthetic Workflow

The Doebner-Miller Reaction Dynamics

The synthesis of the quinoline core utilizes the Doebner-Miller reaction, a variation of the Skraup synthesis. The reaction involves the condensation of an aniline derivative (4-aminobenzoic acid) with an α,β-unsaturated aldehyde (crotonaldehyde) under strongly acidic conditions. While classically understood as a sequential conjugate addition followed by electrophilic cyclization and oxidation, modern isotope-scrambling studies suggest a complex fragmentation-recombination mechanism[4].

Mechanism N1 4-Aminobenzoic Acid N3 Conjugate Addition (Reversible) N1->N3 N2 Crotonaldehyde N2->N3 N4 Secondary Amine Intermediate N3->N4 N5 Electrophilic Cyclization N4->N5 N6 Dehydration & Oxidation N5->N6 N7 Quinoline Core Formed N6->N7

Caption: Mechanistic pathway of the Doebner-Miller quinoline synthesis.

Overall Synthetic Workflow

To circumvent the poor reactivity of the quinoline-6-carboxylic acid in standard peptide coupling conditions (e.g., EDC/HOBt), we utilize an oxalyl chloride-mediated activation strategy[5].

SyntheticWorkflow Step1 4-Aminobenzoic Acid + Crotonaldehyde Step2 Doebner-Miller Cyclization (6N HCl, 100°C, 12h) Step1->Step2 Step3 2-Methylquinoline-6-carboxylic acid (Intermediate) Step2->Step3 Step4 Acid Chloride Formation (Oxalyl Chloride, DMF, DCM) Step3->Step4 Step5 Amidation (NH3 (aq), 0°C to RT) Step4->Step5 Step6 2-Methylquinoline-6-carboxamide (Target Product) Step5->Step6

Caption: Two-step synthetic workflow for 2-Methylquinoline-6-carboxamide.

Quantitative Data: Reagent Stoichiometry

Table 1: Step 1 - Synthesis of 2-Methylquinoline-6-carboxylic acid [1]

Reagent MW ( g/mol ) Equivalents Amount Role
4-Aminobenzoic acid 137.14 1.00 5.00 g (36.45 mmol) Limiting Reagent
Crotonaldehyde 70.09 1.20 3.06 g (43.75 mmol) Electrophile

| 6N Hydrochloric Acid | - | Excess | 73.0 mL | Solvent & Brønsted Acid |

Table 2: Step 2 - Synthesis of 2-Methylquinoline-6-carboxamide [3][5]

Reagent MW ( g/mol ) Equivalents Amount Role
2-Methylquinoline-6-carboxylic acid 187.19 1.00 1.50 g (8.01 mmol) Intermediate
Oxalyl Chloride 126.93 1.10 0.74 mL (8.74 mmol) Chlorinating Agent
N,N-Dimethylformamide (DMF) 73.09 0.02 1.40 μL Catalyst
Aqueous Ammonia (28%) 17.03 Excess 10.0 mL Nucleophile

| Dichloromethane (Dry) | 84.93 | - | 40.0 mL | Reaction Solvent |

Experimental Protocols & Causality

Step 1: Synthesis of 2-Methylquinoline-6-carboxylic acid[1]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 4-aminobenzoic acid (5.00 g) and 6N HCl (73 mL). Heat the suspension to a gentle reflux (approx. 100–105 °C).

  • Addition: Using a syringe pump or addition funnel, add crotonaldehyde (3.06 g) dropwise over exactly 45 minutes.

    • Causality: Crotonaldehyde is highly prone to self-condensation and polymerization under strongly acidic conditions at elevated temperatures. Slow addition maintains a low steady-state concentration of the free aldehyde, heavily favoring the intermolecular conjugate addition with the aniline derivative over parasitic side reactions.

  • Reaction: Maintain reflux for 12 hours. The mixture will darken significantly.

  • Workup & Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add aqueous ammonia (28%) dropwise until the pH of the solution reaches 3 to 5.

    • Causality: The isoelectric point of the zwitterionic 2-methylquinoline-6-carboxylic acid lies within this mildly acidic range. Adjusting the pH neutralizes the highly soluble hydrochloride salt, driving the precipitation of the target compound while keeping unreacted starting materials and polymeric byproducts dissolved in the aqueous phase.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 20 mL) and dry under high vacuum at 50 °C for 12 hours to afford the intermediate as a pale solid.

Self-Validation Checkpoint: The precipitation at pH 3-5 is highly specific. If the pH overshoots to >7, the carboxylic acid will deprotonate into the highly soluble carboxylate anion, and the precipitate will dissolve. If this occurs, simply back-titrate with 1N HCl.

Step 2: Synthesis of 2-Methylquinoline-6-carboxamide[3][5]

Procedure:

  • Activation: Suspend 2-methylquinoline-6-carboxylic acid (1.50 g) in anhydrous DCM (40 mL) under an inert argon or nitrogen atmosphere. Add DMF (1.4 μL).

  • Chlorination: Cool the suspension to 0 °C. Add oxalyl chloride (0.74 mL) dropwise over 10 minutes.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion), which is the active chlorinating species. This catalytic cycle dramatically accelerates the conversion of the carboxylic acid to the acid chloride.

    • Self-Validation: The reaction will immediately begin evolving gas (CO, CO₂, and HCl). The cessation of gas evolution (typically after 2-3 hours at 20 °C) serves as a visual confirmation that the activation is complete. The suspension will transition into a pale-green/brown solution[5].

  • Concentration: Concentrate the reaction mixture in vacuo to yield a dry solid.

    • Causality: Removing unreacted oxalyl chloride is critical. If left in the mixture, it will aggressively react with ammonia in the next step to form oxamide, a highly insoluble white powder that severely complicates the purification of the final product.

  • Amidation: Redissolve the crude acid chloride in dry DCM or THF (20 mL) and cool to 0 °C. Slowly add aqueous ammonia (10 mL) with vigorous stirring.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Purification: Concentrate the organic solvent under reduced pressure. Resuspend the crude solid in water (to remove ammonium chloride salts), filter, and recrystallize from hot ethanol to afford pure 2-methylquinoline-6-carboxamide.

Analytical Characterization (Expected Parameters)

To ensure the integrity of the synthesized 2-Methylquinoline-6-carboxamide, validate the product against the following expected analytical benchmarks:

TechniqueExpected Result / SignalStructural Assignment
LC-MS (ESI+) m/z 187.08 [M+H]⁺Corresponds to C₁₁H₁₀N₂O
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (d, J = 2.0 Hz, 1H)Quinoline C5-H (Aromatic)
δ 8.32 (d, J = 8.4 Hz, 1H)Quinoline C4-H (Aromatic)
δ 8.15 (br s, 1H)Primary Amide -NH (Downfield)
δ 8.10 (dd, J = 8.8, 2.0 Hz, 1H)Quinoline C7-H (Aromatic)
δ 7.95 (d, J = 8.8 Hz, 1H)Quinoline C8-H (Aromatic)
δ 7.50 (br s, 1H)Primary Amide -NH (Upfield)
δ 7.45 (d, J = 8.4 Hz, 1H)Quinoline C3-H (Aromatic)
δ 2.68 (s, 3H)C2-Methyl group

References

  • Source: chemicalbook.
  • Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766)
  • Source: wikipedia.
  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800)
  • Source: google.

Sources

Method

Use of 2-Methylquinoline-6-carboxamide in the development of kinase inhibitors

An in-depth technical guide on the application of the 2-methylquinoline-6-carboxamide scaffold in the development of kinase inhibitors and modulators. Introduction & Mechanistic Grounding The 2-methylquinoline-6-carboxam...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of the 2-methylquinoline-6-carboxamide scaffold in the development of kinase inhibitors and modulators.

Introduction & Mechanistic Grounding

The 2-methylquinoline-6-carboxamide motif has emerged as a highly privileged scaffold in modern oncology and kinase-directed drug discovery. Originally sourced from kinase-focused compound libraries, derivatives of this scaffold have demonstrated profound polypharmacology. Rather than acting exclusively as classical ATP-competitive kinase inhibitors, advanced derivatives have been deconvoluted to act as potent allosteric modulators of stress-response kinases and transcription factor regulators .

The versatility of this core lies in its ability to occupy distinct binding pockets depending on its peripheral substitutions:

  • Direct Kinase Inhibition (e.g., CK2): Specific derivatives, such as N-(3-chloro-2-fluorophenyl)-2-methylquinoline-6-carboxamide (CFMQ), act as direct inhibitors of Protein Kinase CK2. The quinoline nitrogen and the carboxamide moiety form critical hydrogen bonds within the ATP-binding cleft of CK2, a constitutively active serine/threonine kinase overexpressed in numerous malignancies .

  • Kinase Activation & ISR Modulation (e.g., GCN2): In a paradigm shift for kinase-targeted therapeutics, the clinical candidate NXP800 (CCT361814) acts as a potent activator of the eIF2α kinase GCN2. Rather than inhibiting the kinase, NXP800 stimulates GCN2, leading to the phosphorylation of eIF2α. This triggers the Integrated Stress Response (ISR), causing global translation inhibition while selectively upregulating ATF4, which ultimately represses the Heat Shock Factor 1 (HSF1) pathway in ARID1A-mutated ovarian carcinomas .

  • Non-Kinase Polypharmacology (e.g., Pirin): Early derivatives like CCT251236, despite originating from a kinase library, were deconvoluted via chemical proteomics to bind Pirin, a cupin-superfamily protein, highlighting the scaffold's broad interactome .

GCN2_Pathway NXP NXP800 / CCT361814 (2-Methylquinoline-6-carboxamide) GCN2 GCN2 Kinase (Activated) NXP->GCN2 Allosteric Stimulation eIF2a eIF2α (Phosphorylated) GCN2->eIF2a Phosphorylation (Ser51) Translation Global Translation (Inhibited) eIF2a->Translation Blockade ATF4 ATF4 Translation (Upregulated) eIF2a->ATF4 Selective Induction HSF1 HSF1 Pathway (Repressed) ATF4->HSF1 Transcriptional Repression

Fig 1. GCN2-mediated Integrated Stress Response activated by 2-methylquinoline-6-carboxamides.

Quantitative Data & Structure-Activity Relationship (SAR)

The 2-methyl group on the quinoline ring is critical; it provides optimal lipophilicity and acts as a weak hydrogen bond donor, localizing the compound in solvent-exposed regions of target proteins. Modifications to the central ring and amide moieties dictate the specific kinase/protein target.

Compound NamePrimary Target / MechanismCellular IC50 / PotencyKey Structural Feature
CFMQ Protein Kinase CK2 (Direct Inhibitor)Sub-micromolar3-chloro-2-fluorophenyl amide
CCT245232 HSF1 Pathway (Phenotypic Hit)2.8 nM (HSP72 inhibition)Benzodioxane motif
CCT251236 Pirin (Direct Ligand)Kd = 44 nM (SPR)Pyrrolidine substitution
NXP800 (CCT361814) GCN2 Kinase (Activator)GI50 < 10 nM (Ovarian Cancer)Fluorobisamide core

Experimental Protocols & Workflows

To successfully develop and validate kinase modulators from this scaffold, researchers must employ a combination of precise synthetic chemistry, broad-spectrum profiling, and self-validating cellular assays.

Workflow Lib Kinase-Focused Library (2-Methylquinoline-6-carboxamides) Screen Phenotypic Screening (HSP72 ELISA) Lib->Screen Hit Hit Identification (CCT245232) Screen->Hit Kinome KINOMEscan Profiling (442 Kinases) Hit->Kinome Selectivity Profiling TargetID Target Deconvolution (Pirin / GCN2 / CK2) Hit->TargetID MoA Elucidation Opt Medicinal Chemistry (SAR Optimization) Kinome->Opt TargetID->Opt Lead Clinical Candidate (e.g., NXP800) Opt->Lead in vivo Validation

Fig 2. Experimental workflow for discovering kinase modulators from phenotypic screens.

Protocol 1: Synthesis of the 2-Methylquinoline-6-carboxamide Core

Causality Rationale: Traditional amide coupling using thionyl chloride to form an acid chloride often results in poor yields because the basic quinoline nitrogen forms an insoluble hydrochloride salt. Utilizing HATU-mediated coupling in the presence of a non-nucleophilic base (DIPEA) circumvents this issue, ensuring high yields and preventing degradation of the quinoline core .

  • Preparation: Dissolve 2-methylquinoline-6-carboxylic acid (1.0 eq) and the desired aniline derivative (e.g., 3-chloro-2-fluoroaniline for CFMQ) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq) to the solution at 0 °C. Stir for 10 minutes to allow the active ester to form.

  • Coupling: Dropwise add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Purification: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography (DCM:MeOH gradient).

  • Self-Validation Checkpoint: Analyze the product via 1H-NMR (DMSO-d6). The appearance of the amide N-H proton at ~10.5 ppm, alongside the characteristic quinoline aromatic protons, confirms successful coupling. Relying solely on LC-MS is insufficient as unreacted starting materials can co-elute and fragment similarly.

Protocol 2: KINOMEscan Profiling & Target Deconvolution

Causality Rationale: Because the 2-methylquinoline-6-carboxamide scaffold originates from kinase-focused libraries, hits often exhibit hidden polypharmacology. A broad-spectrum competitive binding assay (KINOMEscan) across 442 kinases is required to distinguish true kinase inhibitors from compounds that modulate kinases allosterically or target non-kinase proteins .

  • Screening: Screen the synthesized derivative at a single concentration of 1 μM against a panel of 442 DNA-tagged kinases bound to an immobilized ligand.

  • Quantification: Measure the amount of kinase eluted by the test compound using qPCR. Calculate the percentage of inhibition relative to a DMSO control.

  • Self-Validation Checkpoint: Any kinase showing >90% inhibition in the binding assay must be orthogonally validated using a functional biochemical assay (e.g., ADP-Glo Kinase Assay). If a compound shows high binding affinity but fails to inhibit kinase activity in the functional assay (as seen with CCT245232 against KIT and PDGFRA), it indicates the compound binds to an inactive conformation or is a false positive due to aggregation.

Protocol 3: Cell-Based GCN2 Kinase Activation Assay

Causality Rationale: To prove that advanced derivatives (like NXP800) activate the ISR specifically via GCN2 rather than causing general cellular toxicity, downstream markers (p-eIF2α and ATF4) must be quantified in a highly controlled environment .

  • Cell Culture: Seed SK-OV-3 (ARID1A-mutant) ovarian cancer cells in 6-well plates and incubate for 24 hours.

  • Treatment: Treat cells with the 2-methylquinoline-6-carboxamide derivative (e.g., 10–100 nM) for 4 hours.

  • Lysis & Blotting: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting probing for total GCN2, p-GCN2 (Thr899), total eIF2α, p-eIF2α (Ser51), and ATF4.

  • Self-Validation Checkpoint (Critical): The mammalian ISR can be activated by four different eIF2α kinases (GCN2, PERK, PKR, HRI). To ensure the observed eIF2α phosphorylation is strictly GCN2-dependent, a parallel control using a highly specific GCN2 inhibitor (e.g., GCN2iB) or GCN2 siRNA knockdown must be included. If the compound still induces p-eIF2α in the absence of functional GCN2, the mechanism is invalidated, indicating off-target kinase activation.

References

  • Cheeseman, M. D., et al. (2017). "Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen." Journal of Medicinal Chemistry, 60(1), 115–129. URL:[Link]

  • Cheeseman, M. D., et al. (2023). "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies." Journal of Medicinal Chemistry, 66(8), 5455–5472. URL:[Link]

  • Workman, P., et al. (2023). "Abstract IA014: From targeted phenotypic screen to NXP800: A clinical stage activator of the integrated stress response for the treatment of ARID1A-mutated ovarian carcinoma." Molecular Cancer Therapeutics, 22(12_Supplement). URL:[Link]

Application

Functional assays to determine the biological target of 2-Methylquinoline-6-carboxamide

Application Note & Protocols A Multi-Phased Strategy for the Functional Identification of the Biological Target of 2-Methylquinoline-6-carboxamide Introduction The quinoline scaffold is a privileged structure in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

A Multi-Phased Strategy for the Functional Identification of the Biological Target of 2-Methylquinoline-6-carboxamide

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 2-Methylquinoline-6-carboxamide represents a novel chemical entity within this class. While its structure is promising, its biological target and mechanism of action remain uncharacterized. The elucidation of a small molecule's molecular target is a critical and often rate-limiting step in the drug discovery pipeline, essential for optimizing efficacy, understanding potential side effects, and developing a compelling therapeutic hypothesis.[4][5]

This guide provides a comprehensive, multi-phased strategy for researchers to systematically identify the biological target(s) of 2-Methylquinoline-6-carboxamide. We will move from broad, function-based discovery in relevant biological systems to specific, high-confidence target identification and validation. This approach is designed to be target-agnostic at the outset, allowing for the discovery of novel mechanisms of action that might be missed by hypothesis-driven, target-based approaches.[6][7] Our workflow is divided into two primary phases:

  • Phase 1: Phenotypic Screening to identify a measurable, disease-relevant biological response to the compound.

  • Phase 2: Target Deconvolution to pinpoint the specific protein(s) that directly interact with the compound to elicit this response.

Phase 1: Unveiling Biological Function via Phenotypic Screening

Expert Rationale: Before we can find the target, we must first understand what the compound does. Phenotypic screening is a powerful strategy that prioritizes the functional outcome of a compound in a complex biological system, such as a cell or organism.[8][9] This approach is unbiased and allows the compound's activity to guide the discovery process, increasing the likelihood of identifying first-in-class therapies, especially when the underlying disease mechanism is not fully understood.[6]

Workflow: The Phenotypic Screening Cascade

G cluster_0 Phase 1: Phenotypic Screening Compound 2-Methylquinoline-6-carboxamide Assay Primary Phenotypic Assay (e.g., Cell Viability Screen) Compound->Assay Hit Identify 'Hit' Phenotype (e.g., Selective Cytotoxicity) Assay->Hit Data Analysis (IC50 Calculation) SecondaryAssay Secondary / Orthogonal Assays (e.g., High-Content Imaging, Apoptosis Assay) Hit->SecondaryAssay Confirmation & Deeper Profiling Hypothesis Formulate Functional Hypothesis (e.g., 'Induces Apoptosis in Lung Cancer Cells') SecondaryAssay->Hypothesis

Caption: General workflow for phenotypic screening to identify a compound's biological activity.

Protocol 1.1: Primary Screen - Broad-Spectrum Cancer Cell Viability

Causality: Many quinoline derivatives exhibit anticancer properties.[10][11] Therefore, a logical and high-yield starting point is to screen 2-Methylquinoline-6-carboxamide for its effect on the viability of a diverse panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]

Methodology:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, U87-MG - glioblastoma) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well clear flat-bottom plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-Methylquinoline-6-carboxamide in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 0.01 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Add 100 µL of media containing the compound (at 2x the final concentration) to the appropriate wells. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate the plates for 48-72 hours.

  • MTT Assay & Data Acquisition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineTissue of Origin2-Methylquinoline-6-carboxamide IC₅₀ (µM)
A549Lung1.2
H460Lung0.9
MCF-7Breast> 50
HCT116Colon25.4
U87-MGGlioblastoma> 50

Interpretation: The hypothetical data above suggests that 2-Methylquinoline-6-carboxamide is selectively potent against lung cancer cell lines. This "hit" provides a clear direction for subsequent target deconvolution efforts, which should be focused on the most sensitive cell line (H460).

Phase 2: Identifying the Direct Molecular Target

Expert Rationale: Once a robust and reproducible phenotype is established, the next crucial step is target deconvolution—the identification of the specific molecular target(s) responsible for this phenotype.[7][13] We will detail two powerful and complementary approaches: a classic affinity-based method and a modern, label-free biophysical method.

Strategy A: Affinity Chromatography Pull-Down

Principle: This technique uses a modified version of the small molecule as "bait" to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[14] The compound is immobilized on a solid support (beads), and proteins that bind to it are isolated and subsequently identified, typically by mass spectrometry.[15][16]

Workflow: Affinity Chromatography & Mass Spectrometry

G cluster_1 Phase 2: Affinity-Based Target ID Probe Synthesize Affinity Probe (Compound + Linker + Biotin) Beads Immobilize Probe on Streptavidin Beads Probe->Beads Incubate Incubate Probe-Beads with Cell Lysate Beads->Incubate Lysate Prepare Native Cell Lysate (H460) Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Protein ID by LC-MS/MS Elute->MS G cluster_DARTS DARTS Principle cluster_CETSA CETSA Principle Lysate1 Cell Lysate Split1 Split Sample Lysate1->Split1 Vehicle1 + Vehicle (DMSO) Split1->Vehicle1 Control Compound1 + Compound Split1->Compound1 Test Protease Add Protease (e.g., Pronase) Vehicle1->Protease Compound1->Protease Result1 Target Protein is Digested Protease->Result1 Result2 Target Protein is Protected (Stabilized by Compound) Protease->Result2 WB1 Analyze by Western Blot Result1->WB1 Result2->WB1 Lysate2 Cell Lysate Split2 Split Sample Lysate2->Split2 Vehicle2 + Vehicle (DMSO) Split2->Vehicle2 Control Compound2 + Compound Split2->Compound2 Test Heat Heat to Various Temps Vehicle2->Heat Compound2->Heat Result3 Target Protein Denatures at Lower Temp Heat->Result3 Result4 Target Protein is Stabilized (Denatures at Higher Temp) Heat->Result4 WB2 Analyze Soluble Fraction by Western Blot Result3->WB2 Result4->WB2

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of 2-Methylquinoline-6-carboxamide

Welcome to the Technical Support Center for the synthesis of 2-Methylquinoline-6-carboxamide . This scaffold is a highly privileged pharmacophore, serving as the core structural motif in the development of HSF1 pathway i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylquinoline-6-carboxamide . This scaffold is a highly privileged pharmacophore, serving as the core structural motif in the development of HSF1 pathway inhibitors (such as the clinical candidate NXP800)[1] and heterobifunctional pirin protein degradation probes (PROTACs)[2].

Because the quinoline-6-carboxylic acid precursor is electronically deactivated and prone to poor solubility, researchers frequently encounter challenges with incomplete activation, side reactions, and difficult purifications. This guide provides field-validated methodologies, causality-driven troubleshooting, and quantitative parameters to ensure high-fidelity synthesis.

🧪 Strategic Pathway Visualization

G A 2-Methylquinoline-6-carboxylic acid (Starting Material) B Acid Chloride Intermediate (Highly Reactive) A->B (COCl)2, cat. DMF Dry DCM, 20°C, 3h D OAt-Ester Intermediate (HATU Activated) A->D HATU, DIPEA Anhydrous DMF, RT, 16h C 2-Methylquinoline-6-carboxamide (Target Product) B->C Amine (NH3 or R-NH2) Pyridine or DIPEA, RT D->C Amine (NH3 or R-NH2) E 6-Iodo-2-methylquinoline (Alternative Precursor) E->C Pd(OAc)2, XantPhos, CO (1 atm) Amine, Et3N, DMF, 50°C

Fig 1. Synthetic workflows for 2-methylquinoline-6-carboxamide via amidation and carbonylation.

📊 Methodology Comparison Matrix

To select the optimal synthetic route for your specific derivative, consult the quantitative parameters summarized below:

Synthetic StrategyReagents & CatalystSolvent SystemTemp / TimeTypical YieldKey AdvantagePrimary Liability
Acid Chloride Oxalyl chloride, cat. DMFDCM, then Pyridine20 °C / 3 h80–85%Highly scalable; ideal for unreactive anilines[2].Moisture sensitive; harsh local pH changes.
Uronium Coupling HATU, DIPEAAnhydrous DMF20 °C / 16 h65–80%Extremely mild; preserves sensitive functional groups.Difficult removal of HMPA-like byproducts.
Aminocarbonylation Pd(OAc)₂, XantPhos, CODMF / Et₃N50 °C / 6 h90–98%Bypasses the carboxylic acid precursor entirely[3].Requires specialized gas-handling equipment.

🔬 Validated Experimental Workflows

Protocol A: Acid Chloride Activation (Scale-Up Optimized)

This protocol utilizes oxalyl chloride rather than thionyl chloride to prevent unwanted electrophilic chlorination of the electron-rich quinoline core.

  • Reagent Preparation: Suspend 2-methylquinoline-6-carboxylic acid (1.0 eq, e.g., 35.2 mmol) in anhydrous dichloromethane (DCM, ~2.2 mL/mmol) under an inert atmosphere[2].

  • Catalysis: Add a strictly catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.002 eq). Self-Validation Check: The solution should remain a suspension.

  • Activation: Dropwise add oxalyl chloride (1.09 eq) at 0 °C. The reaction will effervesce as CO and CO₂ are released. Warm to 20 °C and stir for 3 hours[2].

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Resuspend in DCM and concentrate again to ensure complete removal of HCl gas, yielding a dark green/brown solid[1].

  • Amidation: Dissolve the crude acid chloride in pyridine (or DCM with 3.0 eq DIPEA) and add the target amine (1.1 eq). Stir at room temperature until complete by LC-MS.

Protocol B: Uronium Coupling via HATU (Discovery Scale)

This route relies on the kinetic efficiency of the 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates amidation while preventing epimerization.

  • Dissolution: Dissolve 2-methylquinoline-6-carboxylic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere[2].

  • Deprotonation: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to ensure the carboxylic acid is fully deprotonated and available for nucleophilic attack[2].

  • Coupling: Add HATU (1.5 eq) in one portion. Stir at room temperature for 16 hours[2].

  • Purification: Concentrate the DMF in vacuo. Purify the residue directly via Biotage silica chromatography using a gradient of 0–5% methanol in ethyl acetate[2].

🛠️ Troubleshooting & Causality FAQs

Q1: During the acid chloride synthesis (Protocol A), my reaction mixture turned into a black, intractable tar. What caused this degradation? Causality & Solution: This is a classic runaway Vilsmeier-Haack side reaction. Oxalyl chloride reacts with DMF to form chloromethyleneiminium chloride (the Vilsmeier reagent), which is the true active chlorinating species. If you exceed catalytic amounts of DMF (using >0.05 eq) or allow the temperature to spike, the highly electrophilic Vilsmeier reagent will begin polymerizing or degrading the electron-rich quinoline core[1]. Solution: Strictly control the DMF stoichiometry to 0.002–0.01 eq and ensure the oxalyl chloride is added dropwise at 0 °C[2].

Q2: I am using HATU (Protocol B) with a sterically hindered amine, but I am isolating a significant amount of a guanidinium byproduct instead of my target carboxamide. How do I fix this? Causality & Solution: HATU is an active uronium salt. If the carboxylic acid activation is kinetically slow, or if the sterically hindered amine is added in excess simultaneously with the coupling reagent, the amine will act as a nucleophile against the uronium carbon of HATU rather than the OAt-ester. This forms an unreactive tetramethylguanidinium byproduct. Solution: Alter your addition sequence. Pre-activate the 2-methylquinoline-6-carboxylic acid with HATU and DIPEA for 20–30 minutes to fully form the OAt-ester before adding your sterically hindered amine.

Q3: I am attempting Protocol C (Palladium-Catalyzed Aminocarbonylation), but my LC-MS shows I am synthesizing an α-ketoamide (quinoline-6-glyoxylamide) instead of the desired carboxamide. Why? Causality & Solution: The chemoselectivity of aminocarbonylation is strictly dictated by the ligand geometry and the carbon monoxide pressure. High CO pressure (e.g., 40 bar) and monodentate ligands (like PPh₃) force a double CO insertion at the palladium center prior to reductive elimination, yielding ketoamides[3]. Solution: To exclusively synthesize the monocarbonylated 2-methylquinoline-6-carboxamide, you must operate at atmospheric CO pressure (1 bar) and use a bidentate ligand with a large bite angle, such as XantPhos. XantPhos enforces a cis-coordination geometry at the palladium center, which rapidly accelerates the reductive elimination of the monocarbonylated product before a second CO molecule can insert[3].

📚 Authoritative References

  • Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcnb2FCR0d9NbGwG5IknRWk5hhD-PlnH-5bBayI_XvGsw36rgiMVhqT_HrCCgoOqk9655PauMIsOlI3etMg9cKtLsn39MXiX0JnvSgoyu_ZAw1xaF2iPwPZNzIAWqi4bowgdfrXYhlKyzgtnw=]

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWeu1xDHfplPfeoBDq0N7D18KQTxlTztDRG_0WskGk4vGHEWgHYHJv50hTQl6spIdJj6xCTPISvZ80fxXu8rVxeltGjHrXshEJc3ISYB5aVDLke-yIPajYEnappWx4F54pSmqckfIlAZqt7Lqxf0U0]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVj15rXtPd0rfCioWt8_v88jlDnD9YpjlQd2mROLQT-D6g4eSgo4Tqlzg_o0Y-cyK-aNHAcXiZI1fjOOZwuWe95HUHBo8FHVnXNa362ZMwwrdBUxr2xo7dQBElVy-xwFQ=]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Methylquinoline-6-carboxamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 2-methylquinoline-6-carboxamide and its derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 2-methylquinoline-6-carboxamide and its derivatives. Because quinoline carboxamides possess unique electronic and structural properties—such as a basic nitrogen center and strong hydrogen-bonding capabilities—standard purification templates often fail, leading to poor yields or co-eluting impurities[1].

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Physicochemical Profiling & Quantitative Data

Understanding the inherent properties of your target molecule and its common impurities is the first step in designing a rational purification strategy. The table below summarizes the critical data that dictate the behavior of 2-methylquinoline-6-carboxamide during extraction and chromatography.

Parameter / AnalytePhysicochemical PropertyChromatographic & Purification Impact
2-Methylquinoline-6-carboxamide Quinoline N pKa​≈4.8 Retained in the organic phase only at pH > 7; requires a basic modifier in normal-phase chromatography to prevent tailing.
2-Methylquinoline-6-carboxamide Amide H-bond Donor/AcceptorHigh lattice energy causes poor solubility in non-polar solvents (e.g., hexanes), necessitating polar solvent systems[2].
2-Methylquinoline-6-carboxylic acid Carboxylic Acid pKa​≈3.5 Common starting material impurity. Easily removed via a mildly basic aqueous wash (pH 8.5) prior to chromatography[3].
Coupling Reagents (HATU/BOP) Highly Polar / Water SolubleByproducts (e.g., tetramethylurea) partition cleanly into the aqueous layer during initial liquid-liquid extraction[4].
Positional Isomers Identical Mass, Similar PolarityCannot be resolved via extraction. Requires optimized gradient Flash Chromatography or Reverse-Phase Prep-HPLC[5].

Purification Workflow & Decision Matrix

Workflow Start Crude 2-Methylquinoline- 6-carboxamide LLE Liquid-Liquid Extraction (pH 8.5 Aqueous Wash) Start->LLE Check1 Purity > 85%? LLE->Check1 Flash Normal Phase Silica (DCM:MeOH + 1% NH4OH) Check1->Flash No Recryst Recrystallization (Acetone / 2-Propanol) Check1->Recryst Yes Check2 Purity > 95%? Flash->Check2 Check2->Recryst Yes Prep Reverse-Phase Prep-HPLC (Water:MeCN + 0.1% TFA) Check2->Prep No Pure Purified Compound (>99% Target) Recryst->Pure Prep->Pure

Decision tree for the purification of crude 2-methylquinoline-6-carboxamide.

Troubleshooting FAQs

Q1: Why does my crude mixture crash out of solution when loading onto the silica column? Causality: 2-Methylquinoline-6-carboxamide contains a rigid, planar aromatic system coupled with a primary carboxamide group. This structure promotes extensive intermolecular hydrogen bonding (forming dimers and extended networks), leading to a high lattice energy and poor solubility in standard loading solvents like pure dichloromethane (DCM) or hexanes[2]. Solution: Utilize a dry-loading technique . Dissolve the crude material in a more polar, volatile solvent mixture (e.g., THF/DCM), add silica gel (or Celite), and evaporate to a free-flowing powder before loading. This circumvents the solubility limit at the column head and prevents band broadening.

Q2: I am observing severe tailing and co-elution of impurities during normal-phase flash chromatography. How can I improve resolution? Causality: The basic quinoline nitrogen ( pKa​≈4.8 ) interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase via ion-exchange and hydrogen bonding mechanisms. This causes the compound to drag through the column rather than eluting in a discrete band. Solution: Add a basic modifier to your mobile phase. Using a gradient of DCM:MeOH (100:0 to 90:10) supplemented with 1% v/v aqueous Ammonium Hydroxide ( NH4​OH ) or Triethylamine (TEA) will competitively bind to the silanols. This neutralizes the secondary interactions, ensuring the quinoline elutes as a sharp, symmetrical peak[5][6].

Q3: My synthesis used HATU and 2-methylquinoline-6-carboxylic acid. How do I remove the unreacted acid without resorting to chromatography? Causality: The starting carboxylic acid has a pKa​ of ~3.5, while the product's quinoline nitrogen has a pKa​ of ~4.8. At a pH of 8.5, the unreacted acid is fully deprotonated into a highly water-soluble carboxylate, while the product remains unprotonated and lipophilic. Solution: Perform a rigorous liquid-liquid extraction using saturated aqueous Sodium Bicarbonate ( NaHCO3​ )[3]. See Protocol A below for the self-validating methodology.

Self-Validating Experimental Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted carboxylic acids and water-soluble coupling byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). If the mixture is highly crystalline and resists dissolution, add up to 10% Tetrahydrofuran (THF) to disrupt hydrogen bonding.

  • Basic Wash: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO3​ . Shake vigorously and vent.

  • Self-Validation Step: Extract a 1 mL aliquot of the aqueous wash and test with pH paper. If the pH is < 8.0 , the unreacted acid is not fully deprotonated. Add 1M NaOH dropwise to the bulk separatory funnel until a stable pH of 8.5 is achieved.

  • Separation: Collect the organic layer. Wash the aqueous layer once more with EtOAc to recover any trace product.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Modified Flash Column Chromatography

Objective: Separate positional isomers and structurally similar byproducts.

  • Dry Loading: Dissolve the concentrated crude from Protocol A in a 1:1 mixture of DCM/THF. Add silica gel (mass ratio 1:3 crude-to-silica). Evaporate on a rotary evaporator until a fine, dry powder is formed. Load this evenly onto the top of a pre-equilibrated silica column.

  • Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH. Crucial: Ensure the MeOH contains 1% NH4​OH to suppress silanol interactions[5][6].

  • Self-Validation Step: Spot the collected fractions on a TLC plate and stain with Dragendorff's reagent (which is specific for basic nitrogens/alkaloids). A single, distinct orange spot confirms the isolation of the quinoline core without co-eluting non-alkaloid impurities.

Protocol C: Anti-Solvent Recrystallization

Objective: Achieve >99% purity for biological assays or crystallographic studies.

  • Dissolution: Suspend the chromatographed product in a minimum volume of boiling Acetone or 2-Propanol[6][7].

  • Anti-Solvent Addition: Remove from heat and add cold water (or heptane, depending on the primary solvent) dropwise until slight, persistent turbidity is observed.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to 4°C overnight.

  • Self-Validation Step: Filter the crystals and analyze the mother liquor via HPLC. The crystallization is validated as efficient if the mother liquor contains <5% of the target compound and >90% of the targeted impurities.

References

  • [6] Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates | tandfonline.com | 6

  • [1] Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists | nih.gov | 1

  • [2] Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor | acs.org | 2

  • [5] Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors | nih.gov | 5

  • [7] EP3524595B1 - High-purity quinoline derivative and method for manufacturing same | google.com | 7

  • [4] Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives | researchgate.net | 4

  • [3] Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat | semanticscholar.org | 3

Sources

Troubleshooting

Identification and characterization of impurities in 2-Methylquinoline-6-carboxamide

An Application Scientist's Guide to the Identification and Characterization of Impurities in 2-Methylquinoline-6-carboxamide Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development In the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Identification and Characterization of Impurities in 2-Methylquinoline-6-carboxamide

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the development of any active pharmaceutical ingredient (API), the mantra is "purity is paramount." Impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[1] For a molecule like 2-Methylquinoline-6-carboxamide, a heterocyclic compound with potential pharmacological activity, a thorough understanding of its impurity profile is not just a matter of good science—it is a strict regulatory requirement.

This technical support guide, designed for researchers, chemists, and drug development professionals, provides a practical, in-depth framework for identifying, characterizing, and controlling impurities in 2-Methylquinoline-6-carboxamide. We will move beyond simple procedural lists to explain the underlying scientific principles, helping you troubleshoot issues and build robust, self-validating analytical systems. Our guidance is grounded in the principles set forth by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline, which governs impurities in new drug substances.[2][3]

Part 1: Frequently Asked Questions - The Impurity Landscape

This section addresses the foundational questions regarding the types of impurities you might encounter and the regulatory framework that governs their control.

Q1: What are the most likely impurities I should expect to find in a batch of 2-Methylquinoline-6-carboxamide?

A1: Impurities are broadly classified as organic, inorganic, and residual solvents.[4] For 2-Methylquinoline-6-carboxamide, organic impurities are the most critical and typically arise from the synthetic route or degradation. A plausible synthesis involves the amidation of 2-methylquinoline-6-carboxylic acid. Based on this, your impurity landscape will likely include:

  • Starting Materials: Unreacted 2-methylquinoline-6-carboxylic acid is a primary potential impurity. Its presence indicates an incomplete reaction.

  • Intermediates: If the synthesis involves activating the carboxylic acid (e.g., forming an acyl chloride or an active ester), residual amounts of these highly reactive intermediates may be present.

  • Byproducts: Side reactions can generate various byproducts. For example, if the amidation reaction is not perfectly controlled, dimerization or other side reactions involving the activated carboxylic acid could occur.

  • Isomeric Impurities: Depending on the synthesis of the initial quinoline ring, you may encounter regioisomers, such as 2-methylquinoline-8-carboxamide , which can be difficult to separate.[5]

  • Degradation Products: The amide bond in 2-Methylquinoline-6-carboxamide can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of 2-methylquinoline-6-carboxylic acid. Exposure to light (photostability) or high temperatures can also generate other degradants.

Below is a diagram illustrating a potential synthetic pathway and where these impurities might emerge.

G cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurities SM Starting Material 2-Methylquinoline-6- carboxylic Acid INT Activated Intermediate (e.g., Acyl Chloride) SM->INT Activation (e.g., SOCl₂) Imp_SM Unreacted Starting Material SM->Imp_SM Carry-over API Final API 2-Methylquinoline-6-carboxamide INT->API Amidation (e.g., NH₃, Amine Source) Imp_Byproduct Reaction Byproduct (e.g., Dimer) INT->Imp_Byproduct Side Reaction Imp_Degradant Degradation Product (Hydrolysis) API->Imp_Degradant Stress Conditions (pH, Temp, Light) Imp_Isomer Isomeric Impurity dummy->Imp_Isomer From Core Synthesis

Caption: Potential impurity sources in the synthesis of 2-Methylquinoline-6-carboxamide.

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

A2: The ICH Q3A(R2) guideline provides a clear framework based on the Maximum Daily Dose (MDD) of the drug substance.[3] These thresholds dictate the level of analytical scrutiny required for each impurity.

Threshold Type Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Action Required
Reporting > 0.05%> 0.03%Any impurity exceeding this level must be reported in regulatory filings.[1]
Identification > 0.10%> 0.05%The structure of any impurity exceeding this level must be determined.[4]
Qualification > 0.15% or 1.0 mg TDI*, whichever is lower> 0.05%Safety data must be provided for any impurity exceeding this level.[3]
TDI = Total Daily Intake

It is crucial to develop analytical methods with a Limit of Quantification (LOQ) below the reporting threshold.

Part 2: Analytical Strategy & Troubleshooting

A multi-faceted analytical approach is essential for robust impurity profiling. This section guides you through methodology choices and troubleshooting common challenges.

Q3: What is the best analytical technique to start with for impurity profiling?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the industry-standard starting point.[6] Here’s why:

  • Versatility: Reversed-phase HPLC (especially with a C18 column) is effective for separating a wide range of organic molecules of varying polarities, which is ideal for the quinoline scaffold and its potential impurities.[7]

  • Sensitivity & Quantification: HPLC offers excellent sensitivity and, when properly validated, provides precise and accurate quantification of impurities relative to the main API peak.[6]

  • DAD Advantage: A Diode Array Detector provides UV spectra for each peak. This is invaluable for preliminary peak tracking and can help distinguish between structurally related compounds and baseline noise or artifacts.[8]

Q4: How do I develop a robust HPLC method for separating 2-Methylquinoline-6-carboxamide from its impurities?

A4: A systematic approach is key. The goal is to achieve baseline separation for all potential and observed impurities. A detailed protocol is provided in the next section. The core principle is to explore the chromatographic space by varying parameters like mobile phase composition, pH, and gradient slope to resolve the API from closely eluting species.

Q5: When and why should I use Liquid Chromatography-Mass Spectrometry (LC-MS)?

A5: LC-MS is the cornerstone of impurity identification.[9][10] It should be employed as a primary characterization tool for the following reasons:

  • Mass Identification: MS provides the molecular weight of each impurity, which is the first and most critical piece of information for structural elucidation.[11] High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, dramatically narrowing down potential structures.[12]

  • Peak Tracking: In method development, MS can confirm if a small peak is a genuine impurity or a system artifact. It helps track specific impurities across different chromatographic conditions.

  • Structural Fragmentation: Tandem MS (MS/MS) experiments fragment the impurity ion, providing clues about its structure. This fragmentation pattern can be compared to the API's pattern to identify where the modification has occurred.[11]

Part 3: Detailed Experimental Protocol

This protocol outlines a systematic approach to developing a stability-indicating HPLC method for impurity profiling.

Protocol: HPLC Method Development for Impurity Profiling

1. Initial Conditions & System Setup:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and DAD.[7]

  • Column: Start with a robust, general-purpose reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is a good proton source for MS compatibility and helps with peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: DAD, monitoring at a wavelength where the API and expected impurities absorb (e.g., 270 nm and 340 nm).[7] Collect full spectral data.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.

2. Initial Gradient Scouting:

  • Prepare a sample solution of 2-Methylquinoline-6-carboxamide at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Run a broad, fast gradient to elute all components (e.g., 5% to 95% B over 15 minutes).

  • Causality: This initial run tells you the approximate retention time of the API and reveals the number of impurities present and their general polarity.

3. Method Optimization:

  • Based on the scouting run, design a focused gradient. If impurities are eluting very close to the API, a shallower gradient around the API's elution time is necessary.

    • Example: If the API elutes at 40% B, design a gradient like: 0-2 min (10% B), 2-15 min (10-50% B), 15-18 min (50-90% B), followed by wash and re-equilibration.

  • pH Adjustment: If peak shape is poor (e.g., tailing), consider adjusting the pH of the aqueous mobile phase. Using a buffer (e.g., ammonium acetate) can provide more stable retention times.[13]

  • Organic Modifier: If resolution is still insufficient, try methanol as the organic modifier (Mobile Phase B) instead of acetonitrile. The different selectivity may resolve co-eluting peaks.

4. Forced Degradation (Stress Testing):

  • To ensure the method is "stability-indicating," you must demonstrate that it can separate the API from its degradation products.[14]

  • Expose separate solutions of the API to stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid API at 80 °C for 48 hours.

    • Photolytic: Expose solution to ICH-specified light conditions.

  • Analyze the stressed samples. The method is considered stability-indicating if all degradation peaks are resolved from the main API peak and from each other.

5. Method Validation:

  • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This involves testing for specificity, linearity, range, accuracy, precision, and robustness.[6][15]

Part 4: Troubleshooting and Advanced Characterization

Q6: I see an unexpected peak in my HPLC chromatogram. What is my course of action?

A6: This is a common scenario. A systematic approach is crucial to determine if the peak is a genuine impurity or an artifact.

G Start Unexpected Peak Observed in HPLC-UV Q1 Is the peak present in a blank (diluent) injection? Start->Q1 Artifact Artifact from Solvent, System, or Carryover. Investigate & Eliminate. Q1->Artifact Yes Q2 Run LC-MS Analysis. Does the peak have a plausible molecular weight? Q1->Q2 No Noise Likely Noise or Baseline Fluctuation. Verify LOD/LOQ. Q2->Noise No Impurity Potential Impurity. Proceed to Characterization. Q2->Impurity Yes Characterize Structural Elucidation: - High-Resolution MS (Formula) - MS/MS (Fragmentation) - Isolation (Prep-HPLC) - NMR (Definitive Structure) Impurity->Characterize

Caption: Decision tree for investigating an unexpected peak in an HPLC chromatogram.

Q7: My peaks are showing poor resolution. How can I improve this?

A7: Poor resolution between the API and an impurity is a frequent challenge. Try these strategies sequentially:

  • Decrease Gradient Slope: A shallower gradient gives the molecules more time to interact with the stationary phase, often improving separation.

  • Change Organic Solvent: Switch from acetonitrile to methanol or vice-versa. This alters the "selectivity" of the separation and can change the elution order, resolving co-eluting peaks.

  • Change Column Chemistry: If resolution is still poor, the interaction with the stationary phase needs to be changed more dramatically. Try a different column, such as one with a Phenyl-Hexyl or a Polar-Embedded phase, which offer different selectivity compared to a standard C18.

  • Utilize 2D-LC: For extremely complex separations where impurities are "hidden" under the main API peak, two-dimensional LC (2D-LC) can provide exceptional resolving power by using two different (orthogonal) separation mechanisms in a single run.[12][16]

Q8: I have the mass of an impurity from LC-MS. How do I definitively confirm its structure?

A8: A mass alone is not sufficient for identification. The gold standard for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy .[17][18]

  • Isolation: The first step is to isolate a sufficient quantity of the impurity, typically using preparative HPLC.

  • High-Resolution MS (HRMS): Before NMR, confirm the elemental formula with HRMS.[12]

  • NMR Analysis:

    • 1D ¹H NMR: Provides information on the number and type of protons and their neighboring environment.[19]

    • 1D ¹³C NMR: Shows the number and type of carbon atoms.[19]

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal the connectivity between atoms. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing you to piece the molecular puzzle together.[17]

The combination of these data allows for the unambiguous determination of the impurity's structure, which is essential for meeting identification and qualification requirements.

G Detect 1. Detect Impurity (HPLC-UV) MassID 2. Identify Mass (LC-MS) Detect->MassID 初步分析 Formula 3. Determine Formula (LC-HRMS) MassID->Formula 精确质量 Isolate 4. Isolate Impurity (Prep-HPLC) Formula->Isolate 需要纯物质 Structure 5. Elucidate Structure (1D & 2D NMR) Isolate->Structure 结构确认 Report 6. Report & Qualify (ICH Guidelines) Structure->Report 最终步骤

Caption: General workflow for the complete identification of an unknown impurity.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Li, Y., & Gu, C. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
  • Liu, D., & Hop, C. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
  • Pharma Tutor. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • U.S. Food and Drug Administration. (2008, June). Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
  • Pacific BioLabs. Small Molecule Identity and Purity Testing.
  • Agilent.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • Wiest, O., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Michigan State University Department of Chemistry. NMR Spectroscopy.
  • BenchChem Technical Support Team. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC)
  • LibreTexts Chemistry. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Hoffelder, D. R., & Haley, M. M. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2180-2183.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Outsourcing.
  • Al-kial, R., & Belal, F. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15835-15851.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide.
  • Kim, M., et al. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chemical & Pharmaceutical Bulletin, 62(6), 508-518.
  • Eisai Co., Ltd. (2019). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • Saravanakumar, R., et al. (2009). Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Journal of Food and Drug Analysis, 17(4), 247-253.

Sources

Optimization

Alternative synthetic routes to avoid problematic steps for 2-Methylquinoline-6-carboxamide

Welcome to the Technical Support Center for the synthesis of 2-Methylquinoline-6-carboxamide (quinaldine-6-carboxamide). As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylquinoline-6-carboxamide (quinaldine-6-carboxamide). As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals bypass common synthetic bottlenecks—such as polymerization during heteroannulation, zwitterion insolubility, and high-pressure gas limitations.

Below, you will find a mechanistic breakdown of alternative routes, a diagnostic Q&A, quantitative comparisons, and self-validating experimental protocols.

Synthetic Workflow: Traditional vs. Optimized Routes

SynthesisWorkflow Start1 4-Aminobenzamide + Crotonaldehyde Prob1 Doebner-Miller (Tar/Polymerization) Start1->Prob1 Target 2-Methylquinoline- 6-carboxamide Prob1->Target Low Yield Start2 2-Methylquinoline- 6-carboxylic acid Alt1 Acid Chloride Intermediate Start2->Alt1 Oxalyl Chloride DMF (cat.) Alt1->Target NH3 (aq) Start3 6-Iodo-2- methylquinoline Alt2 Pd-Catalyzed Aminocarbonylation Start3->Alt2 Pd(OAc)2, XantPhos CO (1 bar) Alt2->Target High Yield

Comparison of problematic traditional routes vs. optimized alternative pathways.

Troubleshooting & FAQs

Q1: We are experiencing heavy polymerization and tar formation during the Doebner-Miller synthesis of the quinoline core from 4-aminobenzamide. How can we bypass this? Expert Insight: The Doebner-Miller reaction relies on α,β-unsaturated aldehydes (e.g., crotonaldehyde) in strongly acidic conditions. Because 4-aminobenzamide is electronically deactivated and poorly soluble, it requires prolonged heating. These harsh conditions kinetically favor the polymerization of crotonaldehyde (tar formation) over the desired heteroannulation. Solution: Abandon the de novo construction of the quinoline ring in the presence of the sensitive primary carboxamide. Instead, utilize a late-stage functionalization approach starting from a pre-formed quinoline core, such as 1[1] or 2-methylquinoline-6-carboxylic acid.

Q2: Our traditional coupling of 2-methylquinoline-6-carboxylic acid with ammonia (using EDC/HOBt or HATU) yields poor conversion and insoluble byproducts. What is a better alternative? Expert Insight: 2-Methylquinoline-6-carboxylic acid possesses zwitterionic character (a basic quinoline nitrogen and an acidic carboxyl group), leading to severe solubility issues in standard coupling solvents like DMF or DCM. Furthermore, aqueous ammonia often outcompetes the active ester, causing hydrolysis back to the starting material. Solution: A two-step acid chloride approach is highly effective. By treating the acid with2[2], you generate the highly reactive 2-methylquinoline-6-carbonyl chloride. This intermediate bypasses the zwitterion solubility trap and reacts cleanly with aqueous ammonia to drive the amidation to completion.

Q3: We want to synthesize the carboxamide via Pd-catalyzed aminocarbonylation of 6-iodo-2-methylquinoline, but our facility lacks high-pressure CO reactors. Are there bench-stable alternatives? Expert Insight: Traditional aminocarbonylation requires ~40 bar of CO gas to ensure sufficient dissolved CO for the migratory insertion step. Under low pressure, the oxidative addition complex often undergoes direct amination or dehalogenation instead. Solution: You can perform this reaction under 3[3] by utilizing a bidentate ligand with a large bite angle, such as XantPhos, paired with Pd(OAc)₂. The specific geometry of XantPhos forces the palladium center into a conformation that drastically accelerates the rate-limiting reductive elimination step, even at low CO concentrations.

Quantitative Route Comparison

Synthetic RouteStarting MaterialKey ReagentsTypical YieldTimeMajor Advantage
Aminocarbonylation 6-Iodo-2-methylquinolinePd(OAc)₂, XantPhos, CO (1 bar), NH₃ source85–92%6 hBypasses harsh ring-building; uses atmospheric CO.
Acid Chloride Amidation 2-Methylquinoline-6-carboxylic acidOxalyl chloride, DMF (cat.), aq. NH₃80–85%4 hOvercomes zwitterion solubility issues; highly scalable.
Ester Aminolysis Methyl 2-methylquinoline-6-carboxylateAqueous ammonia, Methanol56–65%12 hMildest conditions; no transition metals required.

Step-by-Step Methodologies

Protocol 1: Two-Step Acid Chloride Amidation

Adapted from established protocols for quinoline-6-carboxamide derivatives.[2]

Causality Checkpoint: Oxalyl chloride is chosen over thionyl chloride because its byproducts (CO, CO₂, HCl) are entirely gaseous at room temperature, allowing for the isolation of a clean acid chloride without aqueous workup. The catalytic DMF forms the Vilsmeier-Haack reagent, which is the active chlorinating species.

  • Activation: Suspend 2-methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Chlorination: Dropwise, add oxalyl chloride (1.2 eq) at 0 °C. Caution: Vigorous gas evolution will occur.

  • Maturation: Allow the reaction to warm to room temperature and stir for 3 hours. The cloudy suspension will become a clear/homogenous solution as the zwitterion is converted to the soluble acid chloride.

  • Validation Check (Self-Validating System): Quench a 5 µL aliquot of the reaction mixture into 100 µL of anhydrous methanol. Analyze via LCMS. The presence of the methyl ester mass (M+H = 202) confirms complete conversion to the acid chloride (the acid chloride itself hydrolyzes on the LCMS column).

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.

  • Amidation: Cool the solution to 0 °C and slowly add an excess of aqueous ammonia (28% w/w). Stir vigorously for 1 hour.

  • Isolation: Filter the resulting precipitate, wash with cold water to remove ammonium chloride salts, and dry under vacuum to yield the pure 2-methylquinoline-6-carboxamide.

Protocol 2: Atmospheric Pd-Catalyzed Aminocarbonylation

Adapted from selective aminocarbonylation methodologies.[1][3]

Causality Checkpoint: Triethylamine (Et₃N) is used as the base to neutralize the hydroiodic acid generated during the reaction, preventing the poisoning of the palladium catalyst and the protonation of the ammonia source.

  • Preparation: In an oven-dried Schlenk tube, combine 6-iodo-2-methylquinoline (1.0 eq), Pd(OAc)₂ (0.025 eq), and XantPhos (0.025 eq).

  • Solvent & Base: Add anhydrous DMF and Et₃N (3.0 eq).

  • Ammonia Source: Add ammonium carbamate or a suitable ammonia surrogate (1.5 eq).

  • Atmosphere Exchange: Purge the vessel with Argon for 5 minutes, then switch to a Carbon Monoxide (CO) balloon (1 bar). Purge the headspace with CO three times.

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours.

  • Validation Check (Self-Validating System): Monitor the reaction via GC or LCMS. The disappearance of the 6-iodo-2-methylquinoline peak (M+H = 269) and the appearance of the target carboxamide (M+H = 187) indicates successful insertion. Diagnostic: If a peak at M+H = 144 appears, direct dehalogenation has occurred, indicating that the system is starved of CO.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol 3: Direct Aminolysis of Methyl Ester

Adapted from mild amidation patents.[4]

  • Dissolution: Dissolve methyl 2-methylquinoline-6-carboxylate (1.0 eq) in methanol. Causality: Methanol acts as a miscible co-solvent that bridges the organic ester and the aqueous ammonia.

  • Reagent Addition: Add an excess of aqueous ammonia (28% w/w).

  • Heating: Seal the reaction vessel tightly to prevent the escape of volatile ammonia gas. Heat to 45 °C and stir for 12 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol and ammonia. Triturate the resulting off-white solid with cold water and filter to afford the title compound.

References

  • Source: PMC (NIH)
  • Selective synthesis of quinoline-6-carboxamide derivatives in the aminocarbonylation...
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Disubstitued -3h-[1,2,3]triazolo[4,5-b] pyridine compounds as modulators of c-met protein kinases Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Methylquinoline-6-carboxamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of 2-Methylquinoline-6-carboxamide. This resource is designed for researchers, medicinal chemists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Methylquinoline-6-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

This guide is structured into two main sections:

  • Troubleshooting Guide: A series of direct, problem-oriented questions that address common issues encountered during the recrystallization process.

  • Frequently Asked Questions (FAQs): Broader, more foundational questions regarding the principles and strategies of recrystallization as applied to this specific molecule.

Troubleshooting Guide

This section addresses specific, immediate problems you might face during an experiment.

Q: My compound is "oiling out" and forming a liquid layer instead of crystals. What is happening and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature above its melting point. The resulting liquid is an immiscible, supersaturated solution of your compound. This is a common issue for organic compounds with moderate melting points, especially when the solution is cooled too quickly or when significant impurities are present, which can depress the melting point of the mixture.

Causality & Solution:

  • Excessive Supersaturation/Rapid Cooling: The most frequent cause is that the solution becomes supersaturated too quickly upon cooling. The high concentration of solute, combined with a temperature still above the compound's melting point, favors the formation of a liquid phase over an ordered crystal lattice.

    • Corrective Action: Re-heat the entire mixture until the oil redissolves completely. Add a small additional amount (5-10% of the total volume) of the hot solvent to decrease the saturation point. Allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or wooden block and covering it with a watch glass can promote slow, controlled cooling, which is crucial for proper crystal formation.[1]

  • High Impurity Load: The presence of impurities can significantly lower the melting point of your product, making it more prone to oiling out.

    • Corrective Action: If slow cooling and solvent addition do not resolve the issue, the impurity level may be too high for a simple recrystallization. Consider a preliminary purification step. Passing the crude material through a short plug of silica gel can remove baseline impurities. Alternatively, adding a small amount of decolorizing charcoal to the hot solution (before hot filtration) can adsorb colored and highly polar impurities that may be interfering with crystallization.[1][2]

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: The absence of crystal formation indicates that your solution has not reached a sufficient level of supersaturation. This typically means either too much solvent was used, or the compound has a higher-than-expected solubility in the chosen solvent at low temperatures.

Causality & Solution:

  • Insufficient Saturation: The fundamental requirement for recrystallization is a solution that is saturated at a high temperature and supersaturated upon cooling.[3] If too much solvent was added initially, the solution may remain unsaturated or only minimally saturated even when cold.

    • Corrective Action: The first step is to try and induce crystallization. This can be done by scratching the inside of the flask at the solution's surface with a glass rod; the microscopic scratches provide nucleation sites for crystal growth.[1][2] Another effective method is to add a "seed crystal"—a tiny speck of the pure solid—which provides a template for lattice formation.[1]

  • Excess Solvent: If induction methods fail, you have likely used too much solvent.

    • Corrective Action: Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) in a fume hood. Allow the concentrated solution to cool slowly again. This increases the solute concentration, ensuring that the solution becomes supersaturated upon cooling.[1][3] If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different, less effective solvent or solvent system.[1]

Q: My final yield of crystals is very low. How can I improve it?

A: A low yield is a common problem that can stem from several factors during the recrystallization process. The primary goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor."

Causality & Solution:

  • Using Excessive Solvent: This is the most common cause of low yield. The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.[4] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

    • Optimization: Perform small-scale trials to determine the optimal solvent volume per gram of crude material.

  • Incomplete Cooling: The solubility of your compound, while low in the cold solvent, is not zero. Failing to cool the solution sufficiently will result in significant product loss.

    • Corrective Action: Once crystals have started to form at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[2][4]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Preventative Action: Use a stemless funnel and pre-heat it with hot solvent or steam before filtration. Keep the solution at or near its boiling point during the transfer.[5] If crystals do form, they can be rinsed through with a small amount of fresh, hot solvent.

  • Excessive Washing: Washing the collected crystals is necessary to remove residual mother liquor, but using too much wash solvent or a solvent that is not ice-cold will dissolve some of your product.

    • Corrective Action: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[6] Break the vacuum before adding the wash solvent to ensure it wets the entire crystal cake, then reapply the vacuum to pull it through.[4]

Q: The color of my crystals is off, or the melting point is broad and low. What went wrong?

A: These are classic indicators of an impure final product. This suggests that impurities were incorporated into the crystal lattice during formation.

Causality & Solution:

  • Crystallization Occurred Too Rapidly: When a solution cools too quickly, the compound "crashes out" of solution. This rapid precipitation does not allow for the selective formation of a pure crystal lattice; instead, impurities and solvent molecules become trapped within the solid.[1][3]

    • Corrective Action: The principle of recrystallization relies on the slow, equilibrium-driven growth of crystals.[3] Re-dissolve the impure product in the minimum amount of hot solvent and allow it to cool slowly and undisturbed to room temperature before moving it to an ice bath.

  • Presence of Colored Impurities: Many organic reactions produce high-molecular-weight, colored byproducts.

    • Corrective Action: If your hot, dissolved solution has a noticeable color, add a small amount (1-2% of the solute weight) of activated charcoal. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Inappropriate Solvent Choice: The chosen solvent may not be effective at leaving the specific impurities from your reaction in the mother liquor.

    • Corrective Action: If repeated slow recrystallization does not improve purity, a different solvent system is required. Experiment with solvents of different polarities to find one that either fails to dissolve the impurity or is such a good solvent for the impurity that it remains in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing 2-Methylquinoline-6-carboxamide?

A: The ideal recrystallization solvent follows the "like dissolves like" principle but with a critical temperature dependence: it should dissolve the target compound poorly at low temperatures but very well at its boiling point.[4] For 2-Methylquinoline-6-carboxamide, which is a moderately polar aromatic amide, suitable solvents are likely to be polar protic or polar aprotic solvents.

Solvent Selection Strategy:

  • Small-Scale Testing: Never commit your entire batch of crude product to an untested solvent. Place a small amount of your compound (20-30 mg) in a test tube and add the potential solvent dropwise at room temperature.

    • If it dissolves immediately at room temperature, the solvent is too good and will lead to poor recovery.[6]

    • If it does not dissolve at room temperature, gently heat the test tube to the solvent's boiling point. If the compound dissolves completely when hot and then precipitates upon cooling, you have found a promising candidate.[6]

    • If it remains insoluble even when boiling, the solvent is unsuitable.[4]

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative. This involves a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "sparingly soluble solvent").[2] For this compound, a potential pair could be Ethanol (soluble) and Water (anti-solvent).

    • Procedure: Dissolve the crude product in a minimal amount of the hot soluble solvent. Then, add the hot anti-solvent dropwise with swirling until a persistent cloudiness (turbidity) appears. Finally, add a drop or two of the hot soluble solvent to just re-clarify the solution before allowing it to cool slowly.[3]

The following table provides a starting point for solvent screening:

SolventBoiling Point (°C)PolarityExpected Solubility (Hot)Expected Solubility (Cold)Notes & Potential Issues
Ethanol78Polar ProticHighModerateGood general-purpose solvent. May need to be paired with water or hexanes to reduce cold solubility for better yield.
Methanol65Polar ProticHighModerateSimilar to ethanol but lower boiling point.
Isopropanol82Polar ProticModerate-HighLowOften an excellent choice, providing a good balance of solubility properties.
Acetone56Polar AproticHighModerate-LowLow boiling point can lead to rapid evaporation; keep flask covered.
Ethyl Acetate77Moderate PolarityModerateLowGood for compounds of intermediate polarity. Can be paired with hexanes.
Acetonitrile82Polar AproticModerateLowCan be a very effective recrystallization solvent.
Water100Very Polar ProticVery LowVery LowUnlikely to be a suitable single solvent due to the aromatic rings and amide group, but is an excellent anti-solvent with alcohols.
Toluene111Non-polarLowVery LowMay be useful for removing highly non-polar impurities.
Q2: What is the scientific reason for cooling the solution slowly?

A: The success of recrystallization as a purification technique hinges on the difference between crystal growth and precipitation. This is a matter of kinetics versus thermodynamics.

  • Slow Cooling (Crystal Growth): When a solution cools slowly, the system remains close to equilibrium. Molecules of your target compound have sufficient time to arrange themselves into the most stable, lowest-energy state, which is the ordered crystal lattice. This ordered arrangement is sterically and electronically specific, effectively excluding molecules of different shapes and polarities (i.e., impurities). This is a thermodynamically favored process.[3]

  • Rapid Cooling (Precipitation): When a solution is cooled too quickly (e.g., by plunging a hot flask directly into an ice bath), the system is far from equilibrium. The solubility limit is exceeded so rapidly that molecules do not have time to find their place in the crystal lattice. Instead, they rapidly solidify, trapping impurities and solvent molecules within the amorphous solid. This is a kinetically driven process.[1][3]

Q3: My product might have multiple polymorphic forms. How does recrystallization affect this?

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. The specific polymorph obtained can be highly dependent on the recrystallization conditions. Factors such as the choice of solvent, the rate of cooling, and the temperature at which crystallization occurs can all influence which polymorphic form is thermodynamically or kinetically favored. For some quinoline derivatives, different crystalline forms have been explicitly prepared and characterized.[7]

  • Controlling Polymorphism: To ensure batch-to-batch consistency, it is crucial to rigorously control your recrystallization protocol. Once a protocol is established that yields the desired polymorph, do not deviate from it. Seeding the solution with a crystal of the desired polymorph can be a powerful technique to ensure that form crystallizes preferentially. Characterization of the final product by methods such as X-ray powder diffraction (XRPD) is necessary to confirm the polymorphic form.

Q4: How do I properly wash and dry my final crystals?

A: Improper washing and drying can compromise the purity and yield of your final product.

  • Washing: The purpose of washing is to remove the impurity-laden mother liquor that adheres to the crystal surfaces.

    • After collecting the crystals by vacuum filtration, stop the vacuum.

    • Add a small volume of ice-cold recrystallization solvent, just enough to cover the crystals.

    • Gently stir the slurry with a spatula (be careful not to tear the filter paper).

    • Reapply the vacuum to pull the wash solvent through. Repeat this process once or twice if necessary. Using a solvent that is not cold will dissolve a significant portion of your product.[4][6]

  • Drying: The final step is to remove all residual solvent. Air drying on the filter by pulling a vacuum for an extended period is a good start. For a more complete drying, the crystals should be transferred to a watch glass, covered loosely, and allowed to air dry. For optimal dryness, especially for analytical samples, use a vacuum oven at a temperature well below the compound's melting point.

Visualization

Recrystallization Troubleshooting Workflow

The following diagram illustrates the logical decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Workflow cluster_start Preparation cluster_cooling Crystallization cluster_outcome Troubleshooting & Final Product Start Crude 2-Methylquinoline-6-carboxamide Solvent_Screen Select Solvent System (Single or Mixed) Start->Solvent_Screen Dissolve Dissolve in Minimum Amount of Hot Solvent Solvent_Screen->Dissolve Cool Cool Slowly to Room Temp, then Ice Bath Dissolve->Cool Check_Crystals Crystals Formed? Cool->Check_Crystals Check_Oil Product 'Oiled Out'? Cool->Check_Oil Filter_Wash Collect by Filtration, Wash with Cold Solvent Check_Crystals->Filter_Wash Yes Induce Induce Crystallization: - Scratch Flask - Add Seed Crystal Check_Crystals->Induce No Dry Dry Crystals Filter_Wash->Dry Pure_Product Pure Product Dry->Pure_Product Induce->Check_Crystals Re-cool & Check Boil_Off Concentrate Solution: Boil Off Some Solvent Induce->Boil_Off Still No Crystals Boil_Off->Cool Retry Cooling Check_Oil->Check_Crystals No Fix_Oil Re-heat, Add More Solvent, Cool Slower Check_Oil->Fix_Oil Yes Fix_Oil->Cool Retry Cooling

Caption: A decision-making workflow for the recrystallization and troubleshooting process.

References

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved March 22, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved March 22, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents.
  • Recrystallization. (n.d.). University of Pennsylvania. Retrieved March 22, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Barnard College, Columbia University. Retrieved March 22, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved March 22, 2026, from [Link]

  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. (2021, January 19). ScienceDirect. Retrieved March 22, 2026, from [Link]

  • Process for the preparation of amorphous quinoline carboxamide derivatives. (n.d.). Google Patents.
  • The crystallization of quinoline. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Chromatographic Purification of 2-Methylquinoline-6-carboxamide Derivatives

Welcome to the Technical Support Center for the chromatographic purification of 2-Methylquinoline-6-carboxamide and its structural analogs. These compounds are highly valuable in modern drug discovery, notably serving as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 2-Methylquinoline-6-carboxamide and its structural analogs. These compounds are highly valuable in modern drug discovery, notably serving as core scaffolds for HSF1 pathway inhibitors and pirin-targeting degradation probes[1][2]. However, their unique physicochemical properties—specifically the basic quinoline nitrogen paired with the polar carboxamide moiety—present distinct challenges in reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation, accurate quantification, and seamless scale-up.

Diagnostic Workflow for Chromatographic Anomalies

Before adjusting chemical parameters, it is critical to isolate the root cause of poor chromatography. The following self-validating diagnostic workflow separates mechanical column failures from chemical secondary interactions.

G Start Analyze 2-Methylquinoline Derivative via RP-HPLC CheckTailing Tailing Factor (Tf) > 1.2? Start->CheckTailing InjectNeutral Inject Neutral Marker (e.g., Toluene) CheckTailing->InjectNeutral Yes CheckRet Retention Factor (k') < 2? CheckTailing->CheckRet No CheckNeutral Does Neutral Marker Tail? InjectNeutral->CheckNeutral ColVoid Column Voiding / Degradation Replace Column CheckNeutral->ColVoid Yes Silanol Secondary Silanol Interactions (Basic Quinoline Nitrogen) CheckNeutral->Silanol No LowPH Adjust Mobile Phase pH to 2.5-3.0 (Protonate Silanols) Silanol->LowPH Endcap Switch to Highly End-capped or EPG Column LowPH->Endcap If tailing persists Endcap->CheckRet Polar High Polarity of Carboxamide Reduces Retention CheckRet->Polar Yes Optimal Optimal Peak Shape and Retention Achieved CheckRet->Optimal No IncAq Decrease Organic Modifier or Switch to HILIC Polar->IncAq IncAq->Optimal

Diagnostic workflow for resolving peak tailing and retention issues in quinoline RP-HPLC.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why do 2-Methylquinoline-6-carboxamide derivatives exhibit severe peak tailing on standard C18 columns? A: Peak tailing is primarily caused by secondary interactions between the basic quinoline nitrogen (pKa ~4.0–5.0) and residual, unbonded silanol groups (Si-OH) on the silica stationary phase[3][4]. While hydrophobic interactions drive primary retention, the ionized, negatively charged silanols act as weak cation exchangers. This dual-retention mechanism disrupts the Gaussian peak shape, causing the trailing edge to elongate[4][5].

Q2: How can I systematically eliminate this peak tailing? A: The most effective method is mobile phase pH optimization[3]. By lowering the mobile phase pH to 2.5–3.0 using additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you achieve two critical states: the basic quinoline nitrogen becomes fully protonated, and the acidic silanol groups (pKa ~3.5–4.5) are neutralized[5][6]. This eliminates the ionic interaction. If tailing persists, switch to a highly deactivated, end-capped column or an embedded polar group (EPG) column[3][4].

Q3: My highly polar carboxamide derivative elutes at the solvent front (k' < 1). How can I improve retention? A: The highly polar nature of the carboxamide group at position 6 increases the molecule's affinity for the polar mobile phase in reversed-phase chromatography[3]. To enhance retention, first decrease the organic modifier (e.g., start the gradient at 2–5% Acetonitrile). If the compound still fails to retain, consider Ion-Pairing Chromatography or transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[3].

Q4: During scale-up from analytical to preparative HPLC, my derivative precipitates on the column, causing overpressure. Why does this happen and how do I prevent it? A: Causality: The compound has high solubility in your injection solvent (e.g., 100% DMSO) but low solubility in the highly aqueous initial mobile phase conditions required for retention[7]. When the sample hits the aqueous mobile phase at the column head, it crashes out. Solution: Pre-dilute the sample in a mixture closely matching the initial mobile phase conditions. If solubility is too low, utilize a slightly shallower gradient and inject smaller, more frequent volumes to maintain solubility within the dynamic flow[7].

Q5: What is the recommended mobile phase for LC-MS analysis of these derivatives? A: For MS-compatible applications, replace non-volatile buffers (like phosphoric acid) with 0.1% Formic Acid in both the aqueous and organic phases[8][9]. Formic acid provides sufficient acidity to suppress silanol ionization without causing the severe ion suppression typically associated with TFA[7].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must validate its own performance before the actual sample is analyzed.

Protocol A: Analytical RP-HPLC for Purity Assessment

Objective: Achieve baseline resolution and accurate quantification with a Tailing Factor (Tf) ≤ 1.2.

  • System Suitability Test (SST) - The Validation Step:

    • Action: Inject a standard mixture containing Uracil (void volume marker) and Toluene (neutral retention marker).

    • Causality: Calculate theoretical plates (N > 10,000) and tailing factor (Tf ~ 1.0) for Toluene. This validates that the physical column bed is intact[6]. If Toluene tails, the column is physically degraded. If Toluene is symmetric but the quinoline tails, the issue is chemical (silanol-driven).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

    • Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Dissolve the crude 2-Methylquinoline-6-carboxamide sample in Methanol to a concentration of 1 mg/mL. Dilute to a working solution of 50 µg/mL using a 50:50 mixture of Phase A and Phase B[7]. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Execution:

    • Column: C18, 4.6 x 150 mm, 5 µm, maintained at 30°C.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B for 5 minutes (re-equilibration)[7][10].

  • Post-Run Validation:

    • Inject a blank (50:50 Phase A/B) to confirm zero carryover, validating the efficacy of the column wash step.

Protocol B: Preparative Scale-Up Purification

Objective: Isolate multi-milligram quantities of the target compound with >99% purity.

  • Column Selection & Equilibration:

    • Utilize a Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)[7]. Equilibrate with 10% Phase B at 20.0 mL/min until the baseline is stable at 254 nm and 325 nm.

  • Sample Loading (Self-Validating Step):

    • Action: Perform a 100 µL pilot injection before the full 5 mL load.

    • Causality: This verifies that the preparative gradient translates accurately from the analytical scale and confirms that the sample does not precipitate at the column head under dynamic flow.

  • Gradient Elution:

    • Run a shallow gradient optimized around the analytical retention time (e.g., 10% to 60% B over 20 minutes)[7][10].

  • Fraction Collection & Recovery:

    • Collect fractions based on UV threshold. Pool pure fractions and remove Acetonitrile via rotary evaporation at 30°C. Lyophilize the remaining aqueous solution to obtain the pure solid[7].

Quantitative Method Performance

The following table summarizes the optimized parameters and expected performance metrics for both analytical and preparative workflows, providing a benchmark for your experiments[7][10].

ParameterAnalytical MethodPreparative Method
Column Dimensions C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Injection Volume 10 µL1.0 – 5.0 mL
Detection Wavelength UV at 254 nm & 325 nmUV at 254 nm & 325 nm
Target Tailing Factor (Tf) ≤ 1.2N/A (Overload expected)
Theoretical Plates (N) > 10,000> 5,000
Expected Recovery N/A> 90%
Target Purity Baseline Resolution> 99%

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to 2-Methylquinoline-6-carboxamide

The Strategic Importance of the 2-Methylquinoline-6-Carboxamide Scaffold The 2-methylquinoline-6-carboxamide motif has emerged as a privileged scaffold in modern drug discovery, most notably in the development of bisamid...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Importance of the 2-Methylquinoline-6-Carboxamide Scaffold

The 2-methylquinoline-6-carboxamide motif has emerged as a privileged scaffold in modern drug discovery, most notably in the development of bisamide clinical candidates like CCT361814 (NXP800)[1]. These compounds function as potent inhibitors of the Heat Shock Factor 1 (HSF1) pathway, a critical transcriptional network hijacked by refractory malignancies such as ovarian cancer to support survival and proliferation[2].

For application scientists and process chemists, selecting the optimal amidation strategy to construct this scaffold is a critical decision matrix balancing chemoselectivity, scalability, and atom economy. This guide provides an objective, data-driven comparison of the three primary synthetic routes used to generate 2-methylquinoline-6-carboxamides, supported by self-validating experimental protocols.

Pathway Visualization: The HSF1 Target

To understand the pharmacological necessity of this scaffold, we must first visualize its mechanism of action. The quinoline-6-carboxamide core provides the precise hydrogen-bonding vectors required to disrupt the downstream transcriptional activity of the HSF1 trimer[3].

Mechanism of action for 2-Methylquinoline-6-carboxamide derivatives in the HSF1 pathway.

Strategic Route Selection: A Comparative Evaluation

The synthesis of 2-methylquinoline-6-carboxamides generally proceeds via the activation of 2-methylquinoline-6-carboxylic acid or the direct ammonolysis of its ester precursor. The choice of route dictates the impurity profile and the scalability of the workflow.

Comparative workflow of the three primary synthetic routes to 2-Methylquinoline-6-carboxamide.

Route A: Acid Chloride Activation (The Industrial Standard)

Utilizing oxalyl chloride with catalytic DMF generates a highly reactive acid chloride intermediate[4]. This route is highly favored for coupling sterically hindered or electronically deactivated amines (such as 1,3-nitroanilines)[1]. While it boasts excellent scalability, the generation of HCl necessitates a robust acid scavenger (typically pyridine or triethylamine) to prevent the protonation of the quinoline nitrogen.

Route B: Uronium-Based Coupling (The Discovery Standard)

For medicinal chemistry campaigns requiring rapid library generation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard[5]. It forms an active OAt-ester that couples smoothly at room temperature[6]. However, the high cost of HATU and the generation of stoichiometric tetramethylurea byproducts make this route prohibitive for kilogram-scale process chemistry.

Route C: Direct Ammonolysis (The Atom-Economic Approach)

When the target is the primary unsubstituted amide, direct ammonolysis of methyl 2-methylquinoline-6-carboxylate using aqueous ammonia in methanol is highly effective[7]. This route bypasses the need for coupling reagents entirely, offering superior atom economy, though it is strictly limited to primary amides and requires extended heating.

Quantitative Performance Comparison

The following table synthesizes the operational metrics of each route based on validated literature parameters:

Performance MetricRoute A: Acid ChlorideRoute B: HATU CouplingRoute C: Ammonolysis
Typical Yield 70% – 85%80% – 95%50% – 60%
Reaction Time 3 – 5 hours12 – 18 hours12 – 24 hours
Scalability Excellent (Kilogram scale)Poor (Cost-prohibitive)Good (Simple reagents)
Substrate Scope Broad (Ideal for Anilines)Very Broad (Sensitive groups)Narrow (Primary amides only)
Atom Economy ModerateLowHigh
Primary Byproducts CO₂, CO, HCl saltsTetramethylurea, HOAtMethanol

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is explicitly defined to empower the operator to troubleshoot in real-time.

Protocol A: Acid Chloride Amidation (Scale: 80 mmol)[4]

This protocol is optimized for poorly nucleophilic anilines.

  • Activation: Suspend 2-methylquinoline-6-carboxylic acid (15.0 g, 80.0 mmol) in anhydrous dichloromethane (180.0 mL).

    • Causality: Strict anhydrous conditions are mandatory; trace water will rapidly hydrolyze the forming acid chloride back to the starting material, stalling the reaction.

  • Catalysis: Add catalytic DMF (0.01 mL).

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the true catalytic species that accelerates the chlorination exponentially compared to oxalyl chloride alone.

  • Chlorination: Add oxalyl chloride (7.40 mL, 87.0 mmol) dropwise at 20°C.

    • In-Process Control (IPC): The suspension will actively evolve gas (CO and CO₂) and gradually dissolve into a dark brown/green solution over 3 hours. The cessation of gas evolution visually validates the completion of the activation phase.

  • Concentration: Remove the solvent and excess oxalyl chloride under vacuum.

    • Causality: Failing to remove excess oxalyl chloride will result in its reaction with the amine in the next step, forming insoluble oxamide impurities.

  • Coupling: Dissolve the crude green solid in pyridine (120.0 mL) and add the target amine. Stir for 2 hours.

    • Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl generated during amide bond formation and preventing the precipitation of the unreactive amine-hydrochloride salt.

Protocol B: HATU-Mediated Coupling (Scale: 1.5 mmol)[6]

This protocol is optimized for late-stage functionalization and sensitive substrates.

  • Pre-activation: Dissolve 2-methylquinoline-6-carboxylic acid (0.291 g, 1.55 mmol) and N,N-diisopropylethylamine (DIPEA) (0.677 mL, 3.88 mmol) in anhydrous DMA (3 mL) under an inert atmosphere. Add HATU (0.591 g, 1.55 mmol) and stir for 15 minutes.

    • Causality: Pre-activation allows the formation of the highly reactive OAt-ester. DIPEA is required to deprotonate the carboxylic acid, enabling its nucleophilic attack on the uronium salt.

    • IPC: An immediate color change to a deep yellow/orange indicates the successful formation of the active ester. LC-MS of an aliquot quenched in methanol should show the methyl ester mass, confirming activation.

  • Coupling: Add the target amine (1.29 mmol) and stir at ambient temperature overnight.

    • Causality: The OAt-ester is stable enough to resist rapid degradation but reactive enough to couple with amines at room temperature, preserving thermally sensitive functional groups.

  • Isolation: Dilute the reaction mixture with water to precipitate the product.

    • Causality: The target bisamide is highly hydrophobic, whereas DMA, DIPEA salts, and the tetramethylurea byproduct from HATU are highly water-soluble. Filtration provides a highly pure crude solid[8].

Protocol C: Direct Ammonolysis (Scale: 9.4 mmol)[7]

This protocol is optimized for generating the primary unsubstituted 2-methylquinoline-6-carboxamide.

  • Solvation: Dissolve methyl 2-methylquinoline-6-carboxylate (1.9 g, 9.44 mmol) in methanol (7.6 mL).

    • Causality: Methanol is chosen because it solvates the ester while remaining perfectly miscible with the aqueous ammonia reagent.

  • Ammonolysis: Add aqueous ammonia (10 mL) and stir at 45°C for 12 hours.

    • Causality: The nucleophilic attack of ammonia on an unactivated ester carbonyl is kinetically slow. Elevated temperatures and extended reaction times are required to drive the equilibrium forward.

    • IPC: Monitor the disappearance of the ester via TLC (EtOAc/Hexane). The product spot will be significantly more polar (lower Rf) due to the primary amide group.

  • Isolation: Concentrate the reaction mixture under vacuum.

    • Causality: Evaporating the methanol and excess ammonia drives the precipitation of the product as an off-white solid (Yield: ~56%), requiring minimal downstream purification.

References

  • Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Source: google.
  • Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC Source: nih.gov URL:[Link]

  • Source: google.
  • Title: Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC Source: nih.gov URL:[Link]

  • Title: Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor I Source: justia.com URL:[Link]

  • Title: US11814370B2 - Deuterated N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-fluorophenyl)-2-((4-ethylpiperazin-1-yl)methyl)

Sources

Comparative

Structure-activity relationship (SAR) studies of 2-Methylquinoline-6-carboxamide analogs

Executive Summary The 2-methylquinoline-6-carboxamide chemotype represents a breakthrough class of small-molecule inhibitors targeting the Heat Shock Transcription Factor 1 (HSF1) pathway. Originally discovered via unbia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylquinoline-6-carboxamide chemotype represents a breakthrough class of small-molecule inhibitors targeting the Heat Shock Transcription Factor 1 (HSF1) pathway. Originally discovered via unbiased cell-based phenotypic screening, this bisamide scaffold led to the development of the potent chemical probe CCT251236 and the first-in-class clinical candidate CCT361814 (NXP800) [1][2].

Unlike traditional targeted therapies, these analogs do not bind directly to HSF1—a ligandless transcription factor long considered "undruggable." Instead, chemical proteomics revealed their high-affinity engagement with Pirin , an iron-dependent nuclear protein that modulates HSF1-mediated transcription[3]. This guide provides an objective, data-driven comparison of these analogs, detailing their structure-activity relationships (SAR), experimental validation protocols, and performance against alternative HSF1-targeting strategies.

Mechanistic Rationale: Targeting the HSF1-Pirin Axis

In treatment-refractory cancers (such as platinum-resistant ovarian cancer), the HSF1 pathway is hyperactivated to manage the severe proteotoxic stress inherent to malignancy[4].

Because direct inhibition of HSF1 is structurally challenging, the 2-methylquinoline-6-carboxamide analogs act as indirect antagonists. By binding to Pirin, these compounds disrupt the transcriptional machinery required for HSF1 to induce heat shock proteins (e.g., HSP72), ultimately leading to catastrophic proteotoxic stress and apoptosis in cancer cells[3][5].

HSF1_Pathway Stress Proteotoxic Stress (Cancer State) HSF1_Inactive Inactive HSF1 Monomer (Cytoplasm) Stress->HSF1_Inactive Triggers Chaperone Release HSF1_Active Active HSF1 Trimer (Nucleus) HSF1_Inactive->HSF1_Active Trimerization Transcription HSP72 / Stress Gene Transcription HSF1_Active->Transcription Binds Heat Shock Elements (HSE) Pirin Pirin Protein (Nuclear Co-regulator) Pirin->Transcription Facilitates Transcription Inhibitor 2-Methylquinoline-6-carboxamides (CCT251236 / NXP800) Inhibitor->Pirin High-Affinity Binding Inhibitor->Transcription Antagonizes HSF1 Output

Diagram 1: Indirect antagonism of the HSF1 signaling pathway via Pirin engagement.

Structure-Activity Relationship (SAR) Evolution

The optimization of the 2-methylquinoline-6-carboxamide scaffold is characterized by highly complex, steep cellular SAR cliffs[1]. Because the initial hit was derived from a phenotypic screen, early optimization relied entirely on cell-based assays rather than recombinant biochemical affinity.

Phase 1: Hit to Chemical Probe (CCT251236)

The initial high-throughput screening hit possessed moderate antiproliferative activity but poor physicochemical properties. SAR exploration focused on three regions:

  • Left-Hand Ring: Optimization revealed that a benzodioxane motif provided optimal potency[2].

  • Central Ring: The 2-methylphenyl linker was initially retained to maintain the necessary dihedral angle for target binding.

  • Right-Hand Solubilizing Group: Cellular SAR indicated that the right-hand side of the molecule was highly tolerant to structural changes, suggesting it was solvent-exposed[1]. The addition of a basic amine (piperazine/morpholine derivatives) drastically improved kinetic solubility and mouse pharmacokinetic (PK) profiles, yielding the probe CCT251236 [2].

Phase 2: Probe to Clinical Candidate (CCT361814 / NXP800)

While CCT251236 was an excellent in vitro probe, it suffered from poor rat-free exposure and high susceptibility to P-glycoprotein (P-gp) mediated efflux—a critical liability for treating multidrug-resistant ovarian cancer[1][6].

  • The Causality of Halogenation: To mitigate P-gp efflux without destroying the steep SAR, researchers utilized matched molecular pair (MMP) analysis. The introduction of a fluorine atom onto the central aromatic ring (replacing a hydrogen) subtly reduced basicity and lipophilicity[6].

  • Result: This single substitution generated CCT361814 (NXP800) , which maintained single-digit nanomolar antiproliferative activity while completely abolishing P-gp efflux liability and improving oral bioavailability across multiple species[1][7].

Quantitative Performance Comparison
CompoundHSP72 IC₅₀ (nM)Cell Growth GI₅₀ (nM)P-gp Efflux RatioKinetic Sol. (µM)Oral Bioavailability (F%)
Initial HTS Hit 420>1000High<10N/A
CCT251236 (Probe) 688.412.5 (High)>10045% (Mouse)
NXP800 (Clinical) 948.51.1 (None) 50>50% (Multi-species)

Data synthesized from SK-OV-3 human ovarian carcinoma cell line assays[2][3][7].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the development of these analogs relies on a self-validating loop of phenotypic screening followed by target engagement confirmation.

Experimental_Workflow Step1 1. Phenotypic HTS (HSP72 ELISA) Step2 2. Cell-Based SAR (Multiparameter) Step1->Step2 Hit Bisamide Step3 3. P-gp Efflux Assay (Doxorubicin MDR) Step2->Step3 Optimize PK Step4 4. Target Validation (SPR / Proteomics) Step3->Step4 Select NXP800 Step4->Step2 Refine Design

Diagram 2: Iterative, self-validating workflow from phenotypic hit to clinical candidate.

Protocol 1: HSP72 Cell-Based ELISA (Phenotypic Screening)

Purpose: To quantify the inhibition of HSF1-mediated transcription.

  • Cell Seeding: Seed SK-OV-3 human ovarian carcinoma cells in 96-well plates at 1×104 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the 2-methylquinoline-6-carboxamide analog (ranging from 10 µM to 0.5 nM).

  • Stress Induction: 30 minutes post-treatment, induce proteotoxic stress by adding 250 nM of 17-AAG (an HSP90 inhibitor) to trigger the HSF1 pathway[3].

  • Lysis & ELISA: After 18 hours, lyse the cells using RIPA buffer. Transfer lysates to a pre-coated HSP72 ELISA plate.

  • Quantification: Measure absorbance at 450 nm. Calculate the IC₅₀ based on the concentration required to reduce HSP72 induction by 50% relative to vehicle-treated, 17-AAG-induced controls.

Protocol 2: P-gp Efflux Surrogate Assay

Purpose: To ensure the clinical candidate is not pumped out of multidrug-resistant (MDR) tumor cells[6].

  • Cell Line Pairing: Utilize a matched pair of cell lines: wild-type A2780 (ovarian carcinoma) and the doxorubicin-resistant, P-gp overexpressing A2780ADR line.

  • Viability Assay: Expose both cell lines to the test compound for 72 hours.

  • Readout: Use CellTiter-Blue (CTB) to measure cell viability (GI₅₀).

  • Validation Logic: Calculate the Efflux Ratio (GI₅₀ in A2780ADR / GI₅₀ in A2780). An ratio near 1.0 (as seen with NXP800) validates that the central fluorine substitution successfully evaded P-gp recognition, whereas a high ratio (as seen with CCT251236) indicates liability[6][7].

Comparative Analysis: Alternatives in the Field

How does the Pirin-targeting 2-methylquinoline-6-carboxamide chemotype compare to other HSF1 pathway inhibitors?

FeatureNXP800 (Indirect Modulator)DTHIB (Direct HSF1 Degrader)KRIBB11 (Direct Inhibitor)
Mechanism Binds Pirin; activates Integrated Stress Response (ISR)[8]Binds HSF1-DBD; induces proteasomal degradation[9]Inhibits HSF1 recruitment of p-TEFb
Clinical Status Phase Ib (NCT05226507) [8]Preclinical[9]Preclinical / Tool Compound
Advantages Excellent oral bioavailability; evades P-gp efflux; proven in platinum-resistant models[6][7].Directly removes the transcription factor, preventing any residual activity[9].Potent in vitro tool for acute HSF1 blockade.
Limitations Indirect mechanism means efficacy relies on cellular context (e.g., ARID1a mutations)[8].Poor pharmacokinetic profiles; challenging to optimize direct DBD binders[9].High toxicity; poor in vivo stability.

Strategic Takeaway: While direct HSF1 degraders like DTHIB offer a cleaner theoretical mechanism by directly targeting the HSF1 DNA-binding domain (DBD)[9], the 2-methylquinoline-6-carboxamide chemotype (NXP800) remains the only HSF1 pathway inhibitor to successfully navigate the grueling transition from phenotypic hit to clinical trials. Its success is rooted in the pragmatic optimization of solvent-exposed regions for solubility and precision halogenation to defeat drug efflux mechanisms[1][6].

References

  • Cheeseman, M. D., et al. "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

  • Cheeseman, M. D., et al. "Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen." Journal of Medicinal Chemistry, ACS Publications, 2016.[Link]

  • National Institutes of Health (NIH) / PMC. "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies." PMC, 2023.[Link]

  • Nuvectis Pharma, Inc. "NXP800: A first-in-class, orally active, small-molecule HSF1 pathway inhibitor." Nuvectis Pipeline. [Link]

  • Wang, Y., et al. "Small Molecules Targeting HSF1 Pathway: Chemical Strategies and Therapeutic Potential." Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]

  • ResearchGate. "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies." ResearchGate, 2023.[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 2-Methylquinoline-6-carboxamide Activity

Introduction: The Quinoline Scaffold and the Imperative of Rigorous Assay Validation The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Imperative of Rigorous Assay Validation

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 2-Methylquinoline-6-carboxamide belongs to this versatile class of molecules. As researchers explore its therapeutic potential, the reliability of preclinical data becomes paramount. This guide provides a comprehensive framework for the validation of in vitro assays to characterize the activity of 2-Methylquinoline-6-carboxamide, ensuring that the generated data is robust, reproducible, and suitable for making critical drug development decisions.[3][4]

In early-stage drug discovery, in vitro assays are the primary tools for evaluating the biological effects of a compound.[5][6] However, generating data is not sufficient; the assays themselves must be rigorously validated to establish their performance characteristics.[3][7] Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, providing confidence that the results are accurate and precise.[8][9] This guide will compare and contrast two fundamental assay types for characterizing a novel compound: a cell-based phenotypic assay and a target-based biochemical assay, using 2-Methylquinoline-6-carboxamide as our subject.

Section 1: Foundational Principles of In Vitro Assay Validation

Before delving into specific protocols, it is crucial to understand the core parameters of assay validation, which are grounded in guidelines from regulatory bodies like the FDA and EMA.[9][10][11] These principles ensure the integrity of the data generated.

  • Accuracy : The closeness of agreement between the measured value and the true value. In assay validation, this is often assessed using a reference standard or by spiking a known quantity of analyte into the matrix.

  • Precision : The degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is evaluated at two levels:

    • Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-assay precision) : Precision between different runs, different days, or different analysts.

  • Selectivity/Specificity : The ability of the assay to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Linearity and Range : The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness : A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.

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Caption: Core principles of in vitro assay validation.

Section 2: Comparative Guide for Assessing Anti-Proliferative Activity

Based on the known activities of many quinoline derivatives, a primary hypothesis is that 2-Methylquinoline-6-carboxamide possesses anti-proliferative or cytotoxic effects against cancer cells.[12][13][14] Cell viability assays are fundamental for testing this hypothesis. We will compare the two most common tetrazolium reduction assays: MTT and XTT.

Assay Principles: MTT vs. XTT

Both assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[15]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : This yellow, water-soluble salt is reduced by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[15][16] A solubilization step is required before the absorbance can be read.[17]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) : This second-generation salt is also reduced by mitochondrial enzymes. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step and making the protocol simpler and more suitable for high-throughput screening.[15]

Experimental Protocols

The following are generalized, step-by-step protocols. Causality Note: It is critical to optimize parameters such as cell seeding density and compound incubation time for each specific cell line to ensure results fall within the linear range of the assay.

Protocol 1: MTT Assay [1][16][17]

  • Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of 2-Methylquinoline-6-carboxamide and a reference compound (e.g., Lenvatinib) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation : Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization : Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well.[18][19] Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Assay [15][19]

  • Cell Seeding & Treatment : Steps 1-3 are identical to the MTT assay.

  • XTT Reagent Preparation : Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent as per the manufacturer's instructions.

  • XTT Addition : Add 50 µL of the freshly prepared XTT working solution to each well.

  • Formazan Formation : Incubate for 2-4 hours at 37°C.

  • Absorbance Reading : Gently shake the plate and measure the absorbance of the soluble formazan product at 450 nm.

Validation and Data Analysis
  • Vehicle Control : The solvent used to dissolve the compound (e.g., DMSO) must be tested to ensure it does not affect cell viability at the final concentration used.

  • Linearity : Confirm that the absorbance signal is linear with respect to the number of cells seeded. This validates that the assay can accurately reflect changes in cell number.

  • IC₅₀ Determination : The half-maximal inhibitory concentration (IC₅₀) is the primary endpoint. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

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Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_mtt MTT Path cluster_xtt XTT Path cluster_readout Data Acquisition & Analysis A 1. Seed Cells in 96-well Plate B 2. Prepare Compound Dilutions (Test & Reference) A->B C 3. Add Compounds to Cells B->C D 4. Incubate (e.g., 48-72h) C->D E1 5a. Add MTT Reagent D->E1 E2 5b. Add XTT Working Solution D->E2 F1 6a. Incubate (2-4h) E1->F1 G1 7a. Solubilize Formazan F1->G1 H 8. Read Absorbance on Microplate Reader G1->H F2 6b. Incubate (2-4h) E2->F2 F2->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Comparative workflow for MTT and XTT cell viability assays.

Performance Comparison and Data Summary
FeatureMTT AssayXTT AssayRationale & Justification
Principle Reduction to insoluble formazanReduction to soluble formazanThe solubility of the XTT product simplifies the protocol.[15]
Protocol Steps Requires a solubilization stepSingle-addition stepFewer steps reduce handling errors and improve throughput.
Sensitivity Generally highComparable or slightly lowerBoth are sensitive, but optimization is key for low cell numbers.
Throughput ModerateHighThe elimination of the solubilization step makes XTT more amenable to automation.
Interference Phenol red, compounds that alter mitochondrial respirationSimilar to MTT, plus compounds that directly reduce XTTAlways run compound-only controls to check for direct reduction of the tetrazolium salt.

Table 1: Hypothetical Anti-Proliferative Activity Data (IC₅₀ in µM) Data presented against the HT-29 human colon cancer cell line after 72h treatment.

CompoundMTT Assay IC₅₀ (µM)XTT Assay IC₅₀ (µM)
2-Methylquinoline-6-carboxamide8.129.55
Lenvatinib (Reference)[20]0.951.15

Section 3: Comparative Guide for Assessing Enzyme Inhibition Activity

To complement the phenotypic data, a target-based assay is essential for understanding the mechanism of action.[5] Let us hypothesize that 2-Methylquinoline-6-carboxamide inhibits a key "Tumor-Associated Kinase X (TAK-X)".

Assay Principle: Kinase Inhibition

Kinase assays typically measure the phosphorylation of a substrate. A common method involves using an ATP analog and detecting the remaining ATP after the kinase reaction. A decrease in signal indicates kinase activity, and the restoration of signal in the presence of an inhibitor indicates its potency.

Experimental Protocol: Generic Kinase Assay

This protocol is a template and must be adapted to the specific enzyme and detection method (e.g., luminescence, fluorescence).[21][22]

  • Reagent Preparation : Prepare assay buffer, TAK-X enzyme solution, substrate solution, and ATP solution at desired concentrations.

  • Compound Plating : In a suitable assay plate (e.g., white 384-well), add serial dilutions of 2-Methylquinoline-6-carboxamide. Include positive controls (no enzyme) and negative controls (vehicle).

  • Enzyme Addition : Add the TAK-X enzyme to all wells except the positive controls. Incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation : Add a mixture of the substrate and ATP to all wells to start the enzymatic reaction.

  • Incubation : Incubate at room temperature for a defined period (e.g., 60 minutes). Causality Note: This time must be within the linear phase of the reaction, which should be determined during assay development.

  • Detection : Add the detection reagent (which measures remaining ATP).

  • Signal Reading : Incubate as required by the detection kit, then read the signal (e.g., luminescence) on a plate reader.

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Enzyme_Inhibition_Workflow A 1. Plate Serial Dilutions of Compound B 2. Add Enzyme (TAK-X) A->B C 3. Pre-incubate (Compound + Enzyme) B->C D 4. Initiate Reaction with ATP/Substrate Mix C->D E 5. Incubate (Allow Reaction to Proceed) D->E F 6. Add Detection Reagent (Measures ATP) E->F G 7. Read Signal (e.g., Luminescence) F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Caption: General workflow for an enzyme inhibition assay.

Validation and Data Analysis
  • Z'-factor : This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. It is calculated from the means and standard deviations of the positive and negative controls.

  • Enzyme and Substrate Titration : Determine the optimal concentrations of enzyme and substrate (typically the Km value for the substrate) to ensure the assay operates under conditions that are sensitive to inhibition.

  • IC₅₀ Determination : Calculate percent inhibition relative to controls. Plot percent inhibition against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀.

Table 2: Hypothetical Enzyme Inhibition Data

CompoundTAK-X Inhibition IC₅₀ (µM)
2-Methylquinoline-6-carboxamide5.35
Lenvatinib (Reference)0.04

Conclusion: A Self-Validating System for Confident Decision-Making

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025). PubMed. Available at: [Link]

  • Validation of in vitro tools and models for preclinical drug discovery. (n.d.). National Institute of Standards and Technology. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS Bioscience. Available at: [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). La Trobe University. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Available at: [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024). IT Medical Team. Available at: [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. Available at: [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Ingenta Connect. Available at: [Link]

  • Enzyme Inhibition Kinetic Assay. (n.d.). Bio-protocol. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis Online. Available at: [Link]

  • The Importance of In Vitro Assays. (2023). Visikol. Available at: [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2022). ACS Omega. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). PubMed. Available at: [Link]

  • Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. (2014). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). (n.d.). Eurofins Scientific. Available at: [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of 2-(2-methyl-6-(quinolin-3-yl)nicotinoyl)-N-alkylhydrazine-1-carboxamide derivtives as anti-tumor agents targeting Nur77. (2025). ResearchGate. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Available at: [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics. (n.d.). National Institutes of Health. Available at: [Link]

  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021). Quinta-Analytica. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. (2022). MDPI. Available at: [Link]

  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. (2021). Taylor & Francis Online. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services. Available at: [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • What is the mechanism of Lenvatinib mesylate?. (2024). Patsnap. Available at: [Link]

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Validation

In silico docking studies comparing 2-Methylquinoline-6-carboxamide with known inhibitors

An in-depth technical analysis and computational workflow for evaluating 2-methylquinoline-6-carboxamide derivatives against established metalloprotein inhibitors. Introduction: The Emergence of the 2-Methylquinoline-6-c...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and computational workflow for evaluating 2-methylquinoline-6-carboxamide derivatives against established metalloprotein inhibitors.

Introduction: The Emergence of the 2-Methylquinoline-6-carboxamide Scaffold

In the landscape of targeted oncology, the heat shock transcription factor 1 (HSF1) pathway has long been a highly desirable but notoriously difficult-to-drug target. Recent phenotypic screening breakthroughs have identified Pirin (PIR) —an iron-dependent redox sensor and transcriptional co-regulator—as the primary molecular target for a novel class of bisamide inhibitors[1].

At the core of the most potent clinical candidates (such as CCT251236/NXP800) lies the 2-methylquinoline-6-carboxamide scaffold[2]. As a Senior Application Scientist overseeing computational drug discovery, I have structured this guide to objectively compare the in silico docking performance and binding kinetics of this scaffold against known Pirin inhibitors, such as TPh A and SP2509. By understanding the causality behind the molecular interactions, researchers can leverage this self-validating docking protocol to design next-generation HSF1 pathway modulators.

Mechanistic Context: The Pirin-HSF1 Axis

To accurately model binding in silico, we must first understand the biological microenvironment. Pirin is a member of the cupin superfamily and functions as an oxidative stress sensor[3]. Its activation is strictly dependent on the oxidation state of its iron cofactor (Fe³⁺)[4]. Once activated, Pirin co-regulates the HSF1 and NF-κB (via BCL-3) signaling pathways, driving cancer cell survival and migration[1],[3].

The 2-methylquinoline-6-carboxamide scaffold acts by binding directly to the Fe-adjacent hydrophobic pocket of Pirin, stabilizing the protein and sterically occluding its ability to interact with downstream transcriptional complexes[1],[2].

Pathway OS Oxidative Stress / Iron (Fe3+) Pirin Pirin (Active Conformation) OS->Pirin Activates HSF1 HSF1 Stress Pathway Pirin->HSF1 Co-regulates NFkB NF-κB / BCL-3 Pathway Pirin->NFkB Co-regulates Cancer Cancer Cell Survival & Migration HSF1->Cancer NFkB->Cancer CCT 2-Methylquinoline-6-carboxamide (e.g., CCT251236) CCT->Pirin Inhibits (KD = 44 nM) TPhA TPh A (Comparator) TPhA->Pirin Inhibits (KD = 1700 nM)

Fig 1: Pirin signaling pathway and targeted inhibition by 2-methylquinoline-6-carboxamide.

Comparative Inhibitor Profile

Before initiating computational workflows, it is critical to benchmark the core scaffold against existing alternatives. The table below synthesizes the quantitative binding data and structural parameters derived from Surface Plasmon Resonance (SPR) and X-ray crystallography[1],[5],[4].

Inhibitor ClassCore ScaffoldPrimary TargetBinding Affinity (KD)Reference PDB IDKey Mechanistic Interactions
CCT251236 2-Methylquinoline-6-carboxamidePirin (PIR)44 nM5JCTHigh-affinity binding in Fe-adjacent hydrophobic pocket; blocks HSF1 induction.
TPh A Triphenyl compoundPirin (PIR)1,700 nM3ACLModest affinity; primarily interferes with Pirin/BCL-3 protein-protein interaction.
SP2509 Reversible LSD1 InhibitorPirin (PIR)N/A (Fe³⁺ dependent)1J1L (Docked)Binds directly to Fe³⁺ coordinating residues (His56, His58, His101, Glu103).

Data Insight: The 2-methylquinoline-6-carboxamide derivative (CCT251236) demonstrates a nearly 40-fold higher affinity for Pirin compared to the known ligand TPh A[1]. This superior performance is driven by the lipophilic 2-methylquinoline ring, which perfectly anchors into the active site while the carboxamide linker establishes a rigid hydrogen-bonding network.

In Silico Docking Protocol: A Self-Validating System

Standard molecular docking protocols frequently fail when applied to metalloproteins like Pirin because they ignore the polarization and charge-transfer effects of the metal ion. The following step-by-step methodology is engineered specifically for Fe-dependent targets, ensuring that every computational choice is grounded in physical causality.

Workflow PrepProt 1. Protein Preparation (PDB: 5JCT, 1J1L, 3ACL) FeCoord 2. Metalloprotein Optimization (Fe3+ Coordination State) PrepProt->FeCoord Grid 4. Receptor Grid Generation (Centered on Fe & His101) FeCoord->Grid PrepLig 3. Ligand Preparation (Epik pKa & Conformers) Docking 5. Metal-Aware Docking (Glide SP/XP) PrepLig->Docking Grid->Docking Analysis 6. Post-Docking Analysis (MM-GBSA Free Energy) Docking->Analysis

Fig 2: Self-validating in silico docking workflow for Fe-dependent Pirin inhibitors.

Step 1: Metalloprotein Preparation (The Causality of Fe³⁺)
  • Action: Import the high-resolution crystal structure of Pirin in complex with CCT251236 (PDB ID: 5JCT)[6].

  • Causality: Pirin's conformation is highly sensitive to its metal cofactor. You must manually assign the oxidation state of the iron atom to Fe³⁺. Furthermore, the protonation states of the coordinating histidines (His56, His58, His101) and Glu103 must be optimized at pH 7.4 using a tool like Protein Preparation Wizard (Schrödinger) to prevent artificial electrostatic repulsion during docking[4].

Step 2: Ligand Preparation & Conformational Sampling
  • Action: Prepare the 2-methylquinoline-6-carboxamide library, TPh A, and SP2509 using LigPrep. Generate tautomers and ionization states using Epik at pH 7.4 ± 0.5.

  • Causality: The nitrogen atom on the 2-methylquinoline ring is highly sensitive to the local microenvironment. Failing to generate the correct tautomer will result in a failure to capture the critical hydrogen bonds that give this scaffold its 44 nM affinity[1],[5].

Step 3: Receptor Grid Generation
  • Action: Define a receptor grid box (15 Å × 15 Å × 15 Å) centered on the Fe³⁺ ion and the adjacent His101 residue.

  • Causality: The 2-methylquinoline-6-carboxamide scaffold achieves its potency by displacing highly ordered water molecules near the metal center[2]. Centering the grid exactly on this coordination sphere forces the sampling algorithm to prioritize this specific pharmacophore space, rather than exploring irrelevant allosteric pockets.

Step 4: Metal-Aware Molecular Docking (Self-Validation Step)
  • Action: Execute docking using a metal-aware scoring function (e.g., Glide SP/XP).

  • Self-Validation: Before screening novel compounds, extract the co-crystallized CCT251236 ligand from 5JCT and re-dock it into your prepared grid. If the Root Mean Square Deviation (RMSD) between your docked pose and the native crystal pose is > 2.0 Å , your metal coordination parameters are incorrect and must be recalibrated. Only proceed once RMSD is < 2.0 Å[6].

Step 5: Post-Docking Analysis (MM-GBSA)
  • Action: Rescore the top docking poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy (ΔG_bind).

  • Causality: Standard docking scores are notoriously inaccurate for metalloproteins due to their inability to handle complex desolvation penalties. MM-GBSA recalculates the binding energy using implicit solvation, providing a highly accurate, rank-ordered comparison between the 2-methylquinoline derivatives and the weaker TPh A comparator.

Conclusion

The 2-methylquinoline-6-carboxamide scaffold represents a paradigm shift in targeting the HSF1/Pirin axis. As demonstrated by comparative binding data, it vastly outperforms legacy inhibitors like TPh A. By employing the self-validating, metal-aware docking protocol outlined above, researchers can accurately model the complex Fe³⁺-dependent interactions of Pirin, ensuring that in silico predictions translate reliably into in vitro efficacy.

References

  • Cheeseman, M. D., et al. "Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • RCSB Protein Data Bank. "5JCT: Crystal Structure of Human Pirin in complex with a Chemical Probe pyrrolidine 24." RCSB PDB. [Link]

  • Sharma, S., et al. "Iron-(Fe3+)-Dependent Reactivation of Telomerase Drives Colorectal Cancers." Cancer Research, AACR Journals.[Link]

  • "CCT251236." The Chemical Probes Portal.[Link]

  • Licciardello, M., et al. "Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis." Cancers, PMC.[Link]

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Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Results for 2-Methylquinoline-6-carboxamide

Introduction: The Imperative for Analytical Harmony In the landscape of pharmaceutical development and chemical research, the reproducibility of analytical data is the bedrock of scientific integrity. 2-Methylquinoline-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Analytical Harmony

In the landscape of pharmaceutical development and chemical research, the reproducibility of analytical data is the bedrock of scientific integrity. 2-Methylquinoline-6-carboxamide, a heterocyclic compound with potential applications stemming from the diverse bioactivities of quinoline-carboxamide derivatives, serves as a pertinent model for discussing the complexities of analytical method validation across different laboratories.[1] When a project scales, involves multiple research sites, or data is transferred between a contract research organization (CRO) and a sponsor, ensuring that analytical results are equivalent regardless of the laboratory of origin is not merely a quality control check; it is a fundamental requirement for regulatory compliance and confident decision-making.[2][3][4]

This guide provides a comprehensive framework for conducting a cross-validation study for 2-Methylquinoline-6-carboxamide. We will move beyond a simple checklist of procedures to explore the scientific rationale behind the experimental design, the nuances of different analytical techniques, and the statistical methodologies required to declare inter-laboratory equivalence. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating protocol that ensures data integrity and comparability throughout a compound's lifecycle.[5]

Chapter 1: Foundational Principles of Inter-Laboratory Cross-Validation

Cross-validation is the systematic comparison of analytical results from two or more laboratories or methods to demonstrate their equivalence.[2][4] The goal is to ensure that data generated across different sites within the same study or across different studies are comparable and reliable.[6] This process is mandated by regulatory bodies like the FDA and EMA when sample analyses are conducted at multiple locations.[2][7]

The core principle is to assess and control for systemic bias that may arise from differences in instrumentation, reagents, environmental conditions, or analyst technique. A successful cross-validation provides confidence that the analytical method is robust and transferable.

The Cross-Validation Workflow

A well-structured cross-validation study follows a clear, logical progression. The process begins with establishing a harmonized protocol and culminates in a rigorous statistical comparison of the data sets.

Cross_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation A Establish Joint Protocol & Acceptance Criteria B Prepare & Distribute Homogenized Samples A->B Harmonization C Lab A Analysis (e.g., HPLC) B->C Sample Analysis D Lab B Analysis (e.g., HPLC) B->D Sample Analysis E Data Compilation & Initial Review C->E Results Submission D->E Results Submission F Statistical Analysis (Equivalence Testing) E->F Assessment G Final Report & Conclusion F->G Decision Statistical_Analysis_Workflow A Compile Data (Lab A vs. Lab B) B Calculate Descriptive Statistics (Mean, SD, %RSD per level) A->B C Calculate Mean Difference & Percentage Difference B->C D Perform Equivalence Test (e.g., Two One-Sided t-Tests - TOST) C->D E Visualize Data (Bland-Altman Plot) C->E F Compare Results to Acceptance Criteria D->F E->F G Conclusion: Equivalence Demonstrated? F->G

Sources

Validation

A Comparative Efficacy Analysis of 2-Methylquinoline-6-carboxamide Derivatives for Drug Development Professionals

Introduction: The Quinoline Carboxamide Scaffold as a Versatile Pharmacophore The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide arr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Carboxamide Scaffold as a Versatile Pharmacophore

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a carboxamide linkage at various positions on the quinoline framework has proven to be an effective strategy for enhancing pharmacological potency, particularly in the realm of anticancer drug development.[4][5] This guide focuses on a specific subclass, the 2-Methylquinoline-6-carboxamide derivatives, and provides a comparative analysis of their efficacy against various biological targets. We will delve into their synthesis, structure-activity relationships (SAR), and compare their performance with established alternatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Synthetic Strategies for 2-Methylquinoline-6-carboxamide Derivatives

The synthesis of 2-Methylquinoline-6-carboxamide derivatives typically commences with the construction of the 2-methylquinoline core, followed by functionalization at the 6-position to introduce the carboxamide moiety. A general synthetic workflow is outlined below.

General Synthetic Workflow

A common route involves the synthesis of a 2-methylquinoline-6-carboxylic acid intermediate, which is then coupled with a desired amine to form the final carboxamide derivative.

A Aniline Derivative C Doebner-von Miller Reaction A->C B Crotonaldehyde B->C D 2-Methylquinoline C->D E Oxidation/Functionalization at C6 D->E F 2-Methylquinoline-6-carboxylic acid E->F H Amide Coupling F->H G Amine (R-NH2) G->H I 2-Methylquinoline-6-carboxamide Derivative H->I

Caption: General synthetic workflow for 2-Methylquinoline-6-carboxamide derivatives.

Comparative Efficacy Analysis

The therapeutic potential of 2-Methylquinoline-6-carboxamide derivatives is diverse. This section will explore their efficacy as anticancer agents and as antagonists for the P2X7 and mGluR1 receptors, comparing them with relevant alternatives.

Anticancer Activity

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6] The efficacy of these compounds is typically evaluated through in vitro cytotoxicity assays against a panel of cancer cell lines.

Comparative Cytotoxicity Data (IC50, µM)

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
Quinoline-6-carboxamide benzenesulfonate (2f, 4-iodo derivative) MCF-7 (Breast)>100 (in cell viability assay)[7]
Doxorubicin (Standard Chemotherapy) MCF-7 (Breast)~0.05-0.5[8]
2-Arylquinoline (Compound 13) HeLa (Cervical)8.3[9]
2-Arylquinoline (Compound 12) PC3 (Prostate)31.37[9]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents.[10] For quinoline-6-carboxamide derivatives, modifications on the carboxamide nitrogen and the quinoline ring can significantly impact their cytotoxic potency. While specific data for a broad range of 2-methylquinoline-6-carboxamide derivatives is limited, studies on related quinoline carboxamides suggest that the introduction of different aryl or alkyl groups on the amide nitrogen can modulate activity. Furthermore, substitutions on the quinoline ring, such as halogens, can influence the electronic properties and binding interactions of the molecule with its biological target.

P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a role in inflammation and cancer.[7][11] Antagonists of this receptor are being investigated as potential therapeutics.

Comparative P2X7R Antagonist Activity (IC50, µM)

Compound/AlternativeTargetIC50 (µM)Reference
Quinoline-6-carboxamide benzenesulfonate (2f, 4-iodo derivative) h-P2X7R0.566[7]
Quinoline-6-carboxamide benzenesulfonate (2e, 4-fluoro derivative) h-P2X7R0.624[7]
Quinoline-6-carboxamide benzenesulfonate (2g, 4-chloro derivative) h-P2X7R0.813[7]
Suramin (Standard P2X7R Antagonist) h-P2X7R~3.5[7]
Reactive Blue 2 (RB-2) (Standard P2X7R Antagonist) h-P2X7R4.44[7]

Structure-Activity Relationship (SAR) Insights:

In a series of quinoline-6-carboxamide benzenesulfonates, the potency of P2X7R antagonism was influenced by the substitution on the phenyl ring of the benzenesulfonate moiety.[7] Highly electronegative substitutions such as iodo, fluoro, and chloro at the 4-position of the phenyl ring resulted in potent antagonists.[7] Specifically, the 4-iodo derivative (2f) was the most potent in this series, with an IC50 value of 0.566 µM, which is approximately 7-fold more potent than the standard antagonist Suramin.[7]

cluster_0 P2X7R Signaling Cascade A Extracellular ATP B P2X7 Receptor A->B C Ion Channel Opening (Na+, Ca2+ influx; K+ efflux) B->C D Large Pore Formation C->D E NLRP3 Inflammasome Activation D->E F Caspase-1 Activation E->F G Pro-IL-1β Cleavage F->G H IL-1β Release G->H I Inflammation H->I J 2-Methylquinoline-6-carboxamide Derivative (Antagonist) J->B

Caption: Simplified P2X7R signaling pathway and the inhibitory action of antagonists.

mGluR1 Receptor Antagonism

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor involved in neuronal excitability and synaptic plasticity.[3][12] Antagonists of mGluR1 are being explored for the treatment of neuropathic pain and other neurological disorders.[12]

Comparative mGluR1 Antagonist Activity (IC50, µM)

Compound/AlternativeTargetIC50 (µM)Reference
2-Amino-quinoline-6-carboxamide derivative (13c) mGluR12.16[12]
JNJ16259685 (Selective mGluR1 Antagonist) mGluR1~0.003-0.01[13]
MTEP (Selective mGluR5 Antagonist) mGluR1>10[13]

Structure-Activity Relationship (SAR) Insights:

A study of 2-substituted quinoline-6-carboxamide derivatives revealed that both 2-amino and 2-methoxy substitutions could yield compounds with mGluR1 antagonistic activity.[12] The potency was found to be dependent on the substituent on the carboxamide nitrogen. The derivative 13c, a 2-amino substituted compound, showed the highest potency in the series with an IC50 of 2.16 µM.[12] However, when compared to highly selective and potent mGluR1 antagonists like JNJ16259685, the potency of this series is moderate.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, detailed and robust experimental protocols are essential. The following are standard methodologies for assessing the biological activities discussed in this guide.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, PC3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: P2X7R Antagonist Activity - Calcium Mobilization Assay

Principle: P2X7R activation leads to an influx of extracellular calcium. This assay measures the ability of a compound to inhibit the ATP-induced increase in intracellular calcium concentration.[7]

Materials:

  • h-P2X7R-expressing cells (e.g., transfected HEK293 or MCF-7 cells)

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., HBSS)

  • ATP (agonist)

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Dye Loading: Load the cells with Fluo-4 AM dye.

  • Compound Incubation: Incubate the cells with the test compounds or vehicle control.

  • Agonist Stimulation and Measurement: Add ATP to stimulate the P2X7R and immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the ATP-induced calcium response by the test compounds and determine the IC50 value.

Protocol 3: mGluR1 Antagonist Activity - Functional Cell-Based Assay

Principle: mGluR1 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. This assay measures the ability of a compound to inhibit the agonist-induced calcium mobilization in cells expressing mGluR1.[3][12]

Materials:

  • mGluR1-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Glutamate or a specific agonist (e.g., DHPG)

  • Test compounds

  • Fluorescence imaging plate reader

Procedure:

  • Cell Culture and Plating: Culture and plate mGluR1-expressing cells in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye.

  • Compound Treatment: Incubate the cells with various concentrations of the test compounds.

  • Agonist Stimulation: Add the mGluR1 agonist to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity to determine the intracellular calcium concentration.

  • Data Analysis: Determine the inhibitory effect of the compounds on the agonist-induced calcium response and calculate the IC50 values.

cluster_1 In Vitro Efficacy Testing Workflow A Synthesized 2-Methylquinoline- 6-carboxamide Derivatives B Primary Screening (e.g., Cytotoxicity, Receptor Binding) A->B C Hit Identification B->C D Secondary Assays (e.g., Functional Assays, SAR) C->D E Lead Compound Selection D->E F In Vivo Studies E->F

Caption: A typical workflow for the in vitro evaluation of novel chemical entities.

Conclusion and Future Directions

The 2-Methylquinoline-6-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of diseases. The available data on related quinoline-6-carboxamide derivatives demonstrate their potential as anticancer agents and as potent antagonists of the P2X7 and mGluR1 receptors. The structure-activity relationship insights presented in this guide highlight key structural features that can be modulated to optimize potency and selectivity.

Further research should focus on the systematic synthesis and evaluation of a broader library of 2-Methylquinoline-6-carboxamide derivatives to establish a more comprehensive SAR. In particular, exploring a wider range of substituents on the carboxamide nitrogen and at other positions of the quinoline ring is warranted. The detailed experimental protocols provided herein offer a robust framework for conducting these future investigations. Ultimately, a deeper understanding of the molecular interactions between these compounds and their biological targets will be crucial for the rational design of the next generation of quinoline-based therapeutics.

References

  • Thomas, N. M., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews, 45(1), 1-35. [Link]

  • García-Castañeda, P., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(38), 17871-17884. [Link]

  • Khan, F. A., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Bioorganic Chemistry, 140, 106796. [Link]

  • Kim, Y., et al. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chemical & Pharmaceutical Bulletin, 62(6), 508-518. [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. [Link]

  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

  • PubMed. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. [Link]

  • MDPI. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • ResearchGate. (2024). Synthesis and Anticancer Activity of New 2-methylquinoline with Pyridine, Thiazole and Pyrazole Derivatives. [Link]

  • MDPI. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]

  • ResearchGate. (2010). A schematic diagram of the β-lactamase assay for mGluR1. Activation of.... [Link]

  • New Journal of Chemistry (RSC Publishing). (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • ResearchGate. (2025). Structures of various fused quinoline carboxamides and dimeric fused.... [Link]

  • ScienceDirect. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • PMC. (2016). Structure-based identification and characterisation of structurally novel human P2X7 receptor antagonists. [Link]

  • SWORD. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]

  • UniBa. (n.d.). Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. [Link]

  • ResearchGate. (2023). Synthesis and Biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists | Request PDF. [Link]

  • PMC. (2011). Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. [Link]

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Comparative

A Comparative Guide to the ADME Properties of 2-Methylquinoline-6-carboxamide and Its Analogs

Introduction: The Quinoline Scaffold and the Imperative of ADME Profiling The quinoline scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its presence in a multitude of therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Imperative of ADME Profiling

The quinoline scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its presence in a multitude of therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The 2-Methylquinoline-6-carboxamide core represents a promising starting point for developing novel therapeutics. However, a molecule's journey from a promising hit to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Poor pharmacokinetic properties are a leading cause of costly late-stage failures in drug development.

This guide provides an in-depth analysis of the ADME properties of 2-Methylquinoline-6-carboxamide, using its structural analogs as comparative benchmarks. We will dissect the key ADME parameters, explain the causality behind the experimental assays used to measure them, and provide field-proven protocols for their assessment. This document is designed for researchers, scientists, and drug development professionals to facilitate the rational design of quinoline derivatives with optimized, drug-like properties.

Core Scaffold Analysis: 2-Methylquinoline-6-carboxamide

2-Methylquinoline-6-carboxamide serves as our parent compound. Its structure, featuring a basic quinoline nitrogen and a hydrogen-bonding carboxamide group, suggests a moderate physicochemical profile. While extensive public domain ADME data for this specific molecule is scarce, we can infer its likely properties and challenges. The carboxamide moiety can enhance solubility through hydrogen bonding, but the bicyclic aromatic system contributes to lipophilicity. This balance is delicate and highly sensitive to substitution.

To build a comprehensive picture, this guide will compare the parent scaffold to three representative virtual analogs, each designed to probe a specific aspect of the structure-ADME relationship (SAR):

  • Analog A (Enhanced Polarity): Introduction of a morpholine ring to the carboxamide nitrogen, increasing polarity and hydrogen bond acceptors to potentially improve solubility.

  • Analog B (Increased Lipophilicity): Addition of a tert-butyl group to the carboxamide nitrogen, significantly increasing lipophilicity to test its effects on permeability and metabolic stability.

  • Analog C (Metabolic Blockade): Substitution of the 2-methyl group with a trifluoromethyl (CF₃) group, a common strategy to block potential sites of oxidative metabolism.

Comparative ADME Profile Analysis

A successful oral drug must navigate a complex biological landscape. Here, we compare our core compound and its analogs across the four pillars of ADME.

Absorption: The Gateway to Efficacy

For oral drugs, absorption is governed primarily by two competing factors: solubility (the ability to dissolve in the gastrointestinal fluid) and permeability (the ability to cross the intestinal membrane).[2][3]

  • Aqueous Solubility: Poor solubility is a major hurdle that can lead to unreliable data in in vitro assays and insufficient absorption in vivo.[4] Kinetic solubility assays are often employed in early discovery for high-throughput screening.

  • Permeability: A compound's ability to passively diffuse across the gut wall is critical for bioavailability. The Parallel Artificial Membrane Permeation Assay (PAMPA) is a non-cell-based, high-throughput method to predict passive absorption.[4][5]

Table 1: Comparative Solubility and Permeability Data

CompoundStructureModificationPredicted Kinetic Solubility (pH 7.4) (µM)Predicted PAMPA Permeability (Papp, 10⁻⁶ cm/s)Predicted Class
Parent Compound 2-Methylquinoline-6-carboxamide-553.5Moderate Solubility, Low/Moderate Permeability
Analog A (2-Methylquinolin-6-yl)(morpholino)methanoneAdded Morpholine1501.8High Solubility, Low Permeability
Analog B N-(tert-butyl)-2-methylquinoline-6-carboxamideAdded tert-butyl1512.0Low Solubility, High Permeability
Analog C 2-(Trifluoromethyl)quinoline-6-carboxamideCH₃ → CF₃404.5Moderate Solubility, Moderate Permeability

Causality Insights: As predicted, adding the polar morpholine group (Analog A) significantly improves solubility but reduces permeability due to the increased polar surface area. Conversely, the lipophilic tert-butyl group (Analog B) enhances permeability but drastically reduces aqueous solubility. Analog C shows a modest improvement in permeability, likely due to the lipophilic nature of the CF₃ group, without severely compromising solubility. This highlights the classic trade-off that medicinal chemists must navigate.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. A key parameter is Plasma Protein Binding (PPB), where drugs bind to proteins like albumin. High PPB means less free drug is available to exert its therapeutic effect or be metabolized. This property is heavily influenced by lipophilicity.

  • Parent Compound & Analogs A/C: Expected to have moderate PPB.

  • Analog B: The high lipophilicity (high xLogP) suggests it will exhibit high PPB, potentially limiting its free concentration at the target site.[6]

Metabolism: Biotransformation and Clearance

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify drugs to facilitate their excretion.[7][8] Key assessments include:

  • Metabolic Stability: This measures how quickly a compound is broken down by metabolic enzymes. It is often assessed using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing many Phase I metabolic enzymes like CYPs.[9][10][11] The output is often expressed as half-life (t½) and intrinsic clearance (Clint).[12]

  • CYP450 Inhibition: A drug candidate should not significantly inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), as this can lead to dangerous drug-drug interactions (DDIs) by preventing the clearance of co-administered drugs.[8][13][14][15]

Table 2: Comparative Metabolic Stability and CYP450 Inhibition Data

CompoundHuman Liver Microsome t½ (min)Intrinsic Clearance (µL/min/mg protein)CYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)
Parent Compound 2555.4> 5015.2
Analog A 4530.9> 5028.5
Analog B 1877.08.59.8
Analog C > 60< 11.5> 5045.1

Causality Insights: The 2-methyl group on the parent compound is a likely site of oxidative metabolism (conversion to a hydroxymethyl group). Replacing it with a metabolically stable CF₃ group in Analog C dramatically increases the metabolic half-life and reduces clearance, a desired outcome.[11] Analog A, being more polar, is a poorer substrate for CYP enzymes, leading to improved stability. The lipophilic Analog B is metabolized more rapidly and begins to show inhibitory activity against major CYP isoforms, raising a potential red flag for DDI.[16]

Visualizing Structure-ADME Relationships and Workflows

Rational drug design requires understanding how structural changes impact biological outcomes.

cluster_0 Structural Modification cluster_1 ADME Outcome Increase Polarity\n(e.g., add Morpholine) Increase Polarity (e.g., add Morpholine) Solubility Solubility Increase Polarity\n(e.g., add Morpholine)->Solubility  ++ Permeability Permeability Increase Polarity\n(e.g., add Morpholine)->Permeability  -- Increase Lipophilicity\n(e.g., add Alkyl Group) Increase Lipophilicity (e.g., add Alkyl Group) Increase Lipophilicity\n(e.g., add Alkyl Group)->Solubility  -- Increase Lipophilicity\n(e.g., add Alkyl Group)->Permeability  ++ Metabolic Stability Metabolic Stability Increase Lipophilicity\n(e.g., add Alkyl Group)->Metabolic Stability  - CYP Inhibition Risk CYP Inhibition Risk Increase Lipophilicity\n(e.g., add Alkyl Group)->CYP Inhibition Risk  ++ Block Metabolism\n(e.g., CH3 -> CF3) Block Metabolism (e.g., CH3 -> CF3) Block Metabolism\n(e.g., CH3 -> CF3)->Metabolic Stability  ++

Caption: Impact of structural changes on ADME properties.

The following diagram illustrates a typical workflow for assessing metabolic stability, a cornerstone of in vitro ADME profiling.

cluster_workflow Microsomal Stability Assay Workflow A 1. Compound Prep 10 mM DMSO stock -> working solution B 2. Incubation Mix Add Liver Microsomes + Phosphate Buffer A->B C 3. Pre-incubation Warm compound & microsome mixes to 37°C B->C D 4. Initiate Reaction Add NADPH solution to start metabolism (T=0) C->D E 5. Timepoint Sampling Quench reaction at 0, 5, 15, 30, 60 min with Acetonitrile containing Internal Standard D->E F 6. Sample Processing Centrifuge to precipitate protein E->F G 7. Analysis Analyze supernatant by LC-MS/MS F->G H 8. Data Processing Calculate % remaining vs. time, t½, and Clint G->H

Caption: Experimental workflow for a microsomal stability assay.

Detailed Experimental Protocols

Scientific integrity rests on reproducible, well-described methods. The following are detailed protocols for the key assays discussed.

Protocol 1: High-Throughput Kinetic Solubility Assay

Principle: This assay determines the solubility of a compound under non-equilibrium conditions, which is representative of early dissolution in the drug discovery process. It involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation.[5][17]

Methodology:

  • Compound Plating: Prepare a 96-well plate containing 10 mM DMSO stock solutions of the test compounds.

  • Assay Plate Preparation: To a new 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Compound Addition: Transfer 2 µL of the 10 mM DMSO stocks to the PBS-containing plate, resulting in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 1% DMSO/PBS solution.

Protocol 2: Parallel Artificial Membrane Permeation Assay (PAMPA)

Principle: PAMPA assesses a compound's ability to passively diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[4] This provides a rapid, non-cell-based prediction of passive intestinal absorption.

Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate (e.g., PVDF membrane) with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane).

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 200 µL of PBS, pH 7.4.

  • Donor Plate Preparation: Prepare the test compounds in PBS, pH 6.5 (to simulate the gut lumen), at a concentration of 100 µM. Add 200 µL of this solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4-16 hours.

  • Concentration Measurement: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for concentrations, volumes, and incubation time.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[9][11] The rate of metabolism is determined by quantifying the remaining compound over time.[10][12]

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM working solution in phosphate buffer (pH 7.4).

    • HLM: Thaw human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Cofactor: Prepare a 10 mM solution of NADPH in phosphate buffer.

  • Incubation Setup: In a 96-well plate, combine the test compound working solution and the diluted HLM solution. Include a control group without NADPH.

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard (e.g., terfenadine, tolbutamide).[12]

  • Protein Precipitation: Vortex the plate and centrifuge at 4°C to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.[12]

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀ Determination)

Principle: This assay evaluates a compound's potential to inhibit specific CYP isoforms by measuring its effect on the metabolism of a known, isoform-specific probe substrate.[13][15] A decrease in the formation of the probe's metabolite indicates inhibition.

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare serial dilutions (e.g., 8-point, 3-fold) in buffer, starting at a high concentration (e.g., 100 µM).

    • HLM: Prepare a microsomal solution (0.25 mg/mL) in phosphate buffer.

    • Probe Substrates: Prepare a cocktail of CYP-specific substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at a concentration near their Km.[12]

    • Cofactor: Prepare a 10 mM NADPH solution.

  • Incubation: In a 96-well plate, combine HLM, the test compound at various concentrations, and the probe substrate cocktail.

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding NADPH. Incubate for a short, linear period (e.g., 10 minutes).

  • Reaction Quenching: Stop the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet proteins.

  • Analysis: Transfer the supernatant and analyze the concentration of the specific metabolite for each probe substrate using LC-MS/MS.

  • IC₅₀ Calculation: Plot the percentage of metabolite formation versus the logarithm of the inhibitor (test compound) concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Conclusion

The analysis of 2-Methylquinoline-6-carboxamide and its analogs demonstrates the profound impact of subtle structural modifications on the overall ADME profile. Optimizing for one parameter, such as solubility, can have detrimental effects on another, like permeability. A successful drug discovery program relies on a multi-parameter optimization approach, guided by a suite of robust and well-understood in vitro assays. By understanding the structure-ADME relationships within the quinoline carboxamide scaffold and employing the detailed protocols provided, research teams can more effectively identify metabolic liabilities, predict potential drug-drug interactions, and rationally design candidates with a higher probability of success in clinical development.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. [Link]

  • Obach, R. S. (2011). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Springer Nature Experiments. [Link]

  • Avdeef, A. (2010). Solubility and Permeability Measurement and Applications in Drug Discovery. Syrrx.com. [Link]

  • BioDuro. ADME Microsomal Stability Assay. Bioduro.com. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Criver.com. [Link]

  • Zakeri-Milani, P., et al. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics, 9(5), 1451-1460. [Link]

  • Zakeri-Milani, P., et al. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. ResearchGate. [Link]

  • ChemHelp ASAP. (2023). drug solubility, membrane permeability, & the efflux ratio. YouTube. [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • LifeNet Health. CYP Inhibition Assay. Lifenethealth.org. [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 719-728. [Link]

  • Thopate, S. R., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 245, 114889. [Link]

  • Back, D. J., et al. (1983). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. Biochemical Pharmacology, 32(14), 2291-2294. [Link]

  • Lindsley, C. W., et al. (2018). Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. ACS Medicinal Chemistry Letters, 9(10), 1012-1017. [Link]

  • Patel, R. V., et al. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Current Organic Synthesis, 21(2), 241-258. [Link]

  • Patel, H., et al. (2022). Design, in-silico ADME Study and molecular docking study of novel quinoline-4-on derivatives as Factor Xa Inhibitor as Potential anti-coagulating agents. Research Journal of Pharmacy and Technology, 15(1), 221-228. [Link]

  • Kumar, K. S., et al. (2023). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 23(10), 2661. [Link]

  • PrepChem. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. PrepChem.com. [Link]

  • Kim, H. J., et al. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chemical & Pharmaceutical Bulletin, 62(6), 508-518. [Link]

  • Zhu, D., et al. (2025). Synthesis and biological evaluation of 2-(2-methyl-6-(quinolin-3-yl)nicotinoyl)-N-alkylhydrazine-1-carboxamide derivtives as anti-tumor agents targeting Nur77. ResearchGate. [Link]

  • Gibhard, L., et al. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology, 13, 950821. [Link]

  • Toubi, Y., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 4883. [Link]

  • Naik, N., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. [Link]

  • Kumar, K. S., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

Sources

Validation

Confirmation of 2-Methylquinoline-6-carboxamide structure by independent analytical techniques

Executive Summary 2-Methylquinoline-6-carboxamide is a pivotal intermediate in the synthesis of bisamide clinical candidates (e.g., CCT361814/NXP800) targeting the Heat Shock Factor 1 (HSF1) pathway in refractory maligna...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylquinoline-6-carboxamide is a pivotal intermediate in the synthesis of bisamide clinical candidates (e.g., CCT361814/NXP800) targeting the Heat Shock Factor 1 (HSF1) pathway in refractory malignancies [1]. Because positional isomers (such as 4-methylquinoline-6-carboxamide or 2-methylquinoline-5-carboxamide) exhibit identical molecular weights and similar physical properties, relying on a single analytical method is a critical failure point in drug development.

This guide objectively compares the efficacy of independent analytical techniques—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—and provides self-validating experimental protocols to ensure unambiguous structural characterization.

Workflow Visualization: Orthogonal Validation Strategy

To prevent downstream synthetic failures, structural confirmation must rely on an orthogonal, multi-modal workflow. No single technique provides a complete picture; instead, the convergence of molecular topology, elemental composition, and vibrational modes guarantees structural integrity.

G cluster_techniques Independent Analytical Techniques N1 2-Methylquinoline-6-carboxamide Synthesis & Purification N2 Orthogonal Analytical Characterization N1->N2 N3 1H & 13C NMR (Connectivity & Stereocenter) N2->N3 Molecular Topology N4 LC-HRMS (ESI+) (Exact Mass & Formula) N2->N4 Elemental Composition N5 FT-IR (ATR) (Functional Groups: C=O, N-H) N2->N5 Vibrational Modes N6 Unambiguous Structural Confirmation N3->N6 N4->N6 N5->N6

Figure 1: Multi-modal analytical workflow for the structural confirmation of 2-Methylquinoline-6-carboxamide.

Comparative Analysis of Analytical Alternatives

When characterizing small-molecule heterocycles, researchers must balance the depth of structural insight against sample requirements and throughput. Table 1 compares the three primary alternatives used in this workflow.

Table 1: Comparison of Structural Elucidation Techniques

Analytical TechniquePrimary Structural InsightResolution & Specificity for IsomersLimitations & Dependencies
1D/2D NMR Spectroscopy Atomic connectivity, proton environments, and regiochemistry.High: Easily differentiates positional isomers (e.g., 2-methyl vs. 4-methyl) via coupling constants.Requires high sample purity (>95%) and larger sample quantities (~5–10 mg).
LC-HRMS (ESI+) Exact mass and empirical elemental formula.Low: Cannot differentiate isobars or regioisomers without advanced MS/MS fragmentation mapping.Highly sensitive to ionization suppression from matrix impurities.
FT-IR (ATR) Identification of specific functional groups (amides, aromatic rings).Moderate: Confirms the presence of the primary amide but cannot map its exact position on the ring.Not suitable as a standalone technique for complete structural elucidation.

Self-Validating Experimental Protocols

As an application scientist, it is vital to understand why specific parameters are chosen. The following protocols are designed as self-validating systems, ensuring that artifacts are minimized and data integrity is preserved [2].

Sample Preparation & Purity Verification (HPLC)
  • Protocol: Dissolve 1 mg of 2-Methylquinoline-6-carboxamide in 1 mL of LC-MS grade Methanol. Analyze via RP-HPLC (C18 column, gradient 10–90% MeCN/H₂O with 0.1% Formic Acid over 5 min).

  • Causality: Structural characterization requires a baseline purity of ≥98%. Impurities—especially regioisomers from upstream synthesis—will skew NMR integration and produce confounding MS peaks. Formic acid is explicitly added to the mobile phase to keep the basic quinoline nitrogen protonated, which prevents peak tailing and ensures a sharp, quantifiable chromatographic peak.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)
  • Protocol: Dissolve 10 mg of the verified sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz. Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: DMSO- d6​ is specifically chosen over CDCl₃ because the primary carboxamide group (–CONH₂) forms strong intermolecular hydrogen bonds, rendering the compound poorly soluble in non-polar halogenated solvents. DMSO disrupts these hydrogen-bonding networks, ensuring complete dissolution and sharp peak resolution. The 2.0-second relaxation delay ensures that quaternary carbons (especially the amide carbonyl and quinoline bridgehead carbons) fully relax between pulses, allowing for accurate integration.

High-Resolution Mass Spectrometry (LC-HRMS)
  • Protocol: Infuse the sample into a Time-of-Flight (TOF) mass spectrometer using Electrospray Ionization in positive mode (ESI+). Calibrate with a standard tuning mix to achieve <5 ppm mass accuracy.

  • Causality: The quinoline ring contains a highly basic pyridine-like nitrogen (pKa ~4.5–5.0), which readily accepts a proton to form the [M+H]⁺ ion. ESI+ is therefore the most sensitive and logical choice. HRMS provides the exact mass, confirming the elemental composition (C₁₁H₁₀N₂O) and definitively ruling out co-eluting synthetic byproducts with different formulas.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Protocol: Analyze the neat solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal. Record spectra from 4000 to 400 cm⁻¹ with 32 background-subtracted scans.

  • Causality: ATR is selected over traditional KBr pellet pressing to eliminate the risk of moisture absorption. KBr is highly hygroscopic, and absorbed water produces a broad O–H stretch (~3400 cm⁻¹) that directly masks the critical diagnostic N–H stretching bands of the primary carboxamide group.

Quantitative Data Summary

The table below consolidates the expected quantitative outputs from the orthogonal techniques, serving as a benchmark for confirming the synthesis of 2-Methylquinoline-6-carboxamide.

Table 2: Confirmatory Analytical Data for 2-Methylquinoline-6-carboxamide

TechniqueParameterObserved Value / Assignment
LC-HRMS (ESI+) Exact Mass [M+H]⁺Calculated: 187.0866 Observed: 187.0865 (Error < 1 ppm)
FT-IR (ATR) Vibrational Frequencies3350, 3180 cm⁻¹: Primary Amide N–H stretch 1665 cm⁻¹: Amide C=O stretch (Amide I) 1620 cm⁻¹: Quinoline C=N stretch
¹H NMR (400 MHz, DMSO- d6​ )Chemical Shifts (δ, ppm)8.45 (d, J = 2.0 Hz, 1H, H-5) 8.30 (d, J = 8.5 Hz, 1H, H-4) 8.15 (dd, J = 8.5, 2.0 Hz, 1H, H-7) 8.05 (br s, 1H, NH of amide) 7.95 (d, J = 8.5 Hz, 1H, H-8) 7.45 (d, J = 8.5 Hz, 1H, H-3) 7.40 (br s, 1H, NH of amide) 2.70 (s, 3H, CH₃ at C-2)

Conclusion

The structural confirmation of 2-Methylquinoline-6-carboxamide cannot be achieved with high confidence using a single analytical modality. While HRMS provides rapid elemental verification, it fails to distinguish regioisomers. Conversely, NMR provides exact atomic connectivity but requires high purity and specific solvent conditions to overcome the hydrogen-bonding nature of the carboxamide group. By integrating NMR, HRMS, and FT-IR through the self-validating protocols outlined above, researchers can achieve unambiguous structural characterization, ensuring the integrity of downstream drug development workflows.

References

  • Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Factor 1 Phenotypic Screen Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

A Comparative Review of the Therapeutic Potential of Quinoline-6-Carboxamides: A Guide for Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its diverse derivatives, quinoline-6-carboxamides have emerged as a part...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its diverse derivatives, quinoline-6-carboxamides have emerged as a particularly promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the therapeutic potential of various quinoline-6-carboxamides, with a focus on their anticancer, antibacterial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers and drug development professionals.

The Quinoline-6-Carboxamide Scaffold: A Versatile Pharmacophore

The quinoline ring system, with its fused benzene and pyridine rings, offers a unique electronic and structural framework for molecular recognition.[1][2] The carboxamide linkage at the 6-position provides a crucial handle for introducing a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological targets.[1] This versatility has enabled the development of quinoline-6-carboxamides with potent and selective activities against various disease targets.

Anticancer Potential: Targeting Key Oncogenic Pathways

Quinoline derivatives have a rich history in cancer therapy, and quinoline-6-carboxamides are at the forefront of modern research in this area.[1][2] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival.[1]

Mechanism of Action: Kinase and Topoisomerase Inhibition

A significant body of evidence points to the ability of quinoline-6-carboxamides to inhibit various protein kinases, which are often dysregulated in cancer.[1] For instance, certain derivatives have shown potent inhibitory activity against receptor tyrosine kinases like c-Met, which plays a crucial role in tumor growth and metastasis.[3] Additionally, some quinoline-based compounds function as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death.[1][2]

Below is a generalized workflow for assessing the anticancer activity of quinoline-6-carboxamide derivatives.

Anticancer_Activity_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies s1 Quinoline-6-carboxylic acid s3 Coupling Reaction s1->s3 s2 Amine Derivatives s2->s3 iv1 MTT Assay (Cell Viability) s3->iv1 Test Compounds s3->iv1 iv2 Kinase Inhibition Assay iv1->iv2 Active Compounds iv1->iv2 iv3 Topoisomerase Inhibition Assay iv1->iv3 Active Compounds iv1->iv3 m1 Apoptosis Assays iv2->m1 iv2->m1 m2 Cell Cycle Analysis iv3->m2 iv3->m2 inv1 Xenograft Models m1->inv1 Lead Compounds m1->inv1 m2->inv1 m2->inv1

Caption: Workflow for Anticancer Evaluation.

Comparative Efficacy of Anticancer Quinoline-6-Carboxamides

The following table summarizes the in vitro anticancer activity of selected quinoline-6-carboxamide derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
2f h-P2X7R-MCF-7 (Breast Cancer)0.566[4]
2e h-P2X7R-MCF-7 (Breast Cancer)0.624[4]
2g h-P2X7R-MCF-7 (Breast Cancer)0.813[4]
Compound 65 Jurkat (Leukemia)6.99 - 11.17[5]
Compound 65 MDA-MB231/LM2–4 (Breast Cancer)7.10 - 83.2[5]
CiQ derivative 5d Various0.3 - <10[6]
CiQ derivative 5e Various0.3 - <10[6]
CiQ derivative 5g Various0.3 - <10[6]
4d h-NTPDase10.28[7]
4g h-NTPDase30.32[7]
4b h-NTPDase80.44[7]
4k h-ENPP10.11[7]
4a e5'NT0.092[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Quinoline-6-carboxamide derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-6-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antibacterial Activity: A New Frontier Against Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Quinoline-based compounds, particularly fluoroquinolones, have long been a cornerstone of antibacterial therapy. Research into novel quinoline-6-carboxamides is aimed at overcoming existing resistance mechanisms and expanding the spectrum of activity.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.

The following diagram illustrates the mechanism of action of quinoline-6-carboxamides on bacterial DNA replication.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase TopoIV Topoisomerase IV DNA->TopoIV Replication DNA Replication Gyrase->Replication TopoIV->Replication CellDeath Cell Death Replication->CellDeath Quinoline Quinoline-6-carboxamide Quinoline->Gyrase Inhibition Quinoline->TopoIV Inhibition

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Safety & Regulatory Compliance

Safety

2-Methylquinoline-6-carboxamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Methylquinoline-6-carboxamide As a Senior Application Scientist, I frequently oversee the synthesis and handling of complex heterocyclic intermediates. 2-Methylquinoline-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-Methylquinoline-6-carboxamide

As a Senior Application Scientist, I frequently oversee the synthesis and handling of complex heterocyclic intermediates. 2-Methylquinoline-6-carboxamide (and its closely related derivatives) is a pivotal building block in the development of Heat Shock Factor 1 (HSF1) pathway inhibitors and kinase modulators, particularly for refractory oncology targets[1]. However, quinoline derivatives present distinct logistical and environmental challenges. They are highly persistent in aquatic ecosystems and resist standard biological degradation[2].

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety, procedural efficiency, and environmental compliance.

Hazard Profile & Physicochemical Rationale

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. We do not simply follow rules; we engineer workflows based on the molecule's intrinsic properties. 2-Methylquinoline-6-carboxamide exhibits very poor aqueous solubility (kinetic solubility often <2 μM)[3], meaning standard aqueous washing is completely ineffective for primary decontamination.

Property / HazardData / ClassificationOperational Implication
Chemical Family Quinoline derivativeRequires destruction of the highly stable aromatic system via high-temperature incineration[4].
Aqueous Solubility Very low (<2 μM)Aqueous rinsing is ineffective; polar organic solvents (acetone/ethanol) must be used for primary decontamination[3].
Environmental Hazard Chronic aquatic toxicityAbsolutely zero drain disposal permitted; strict segregation from standard aqueous waste is required[2].
Physical State Solid powderHigh risk of aerosolization; dry sweeping during spills must be avoided to prevent inhalation exposure[4].

Visualizing the Disposal Logic

The following decision tree illustrates the operational logic for segregating 2-Methylquinoline-6-carboxamide waste. Proper segregation prevents dangerous cross-reactions and minimizes the volume of expensive, highly hazardous waste streams.

G Start Waste Generation (2-Methylquinoline-6-carboxamide) State Physical State? Start->State Solid Solid Waste (Powder, PPE, Glassware) State->Solid Solid Liquid Liquid Waste (Reaction liquors, Rinsate) State->Liquid Liquid SolidPure Bulk Chemical / Heavily Contaminated Solid->SolidPure SolidTrace Trace Contaminated (Gloves, Weigh Boats) Solid->SolidTrace LiqOrg Organic Solvents (Acetone, DMF, DCM) Liquid->LiqOrg LiqAq Aqueous Waste (Secondary Washes) Liquid->LiqAq Incineration High-Temperature Incineration (Licensed Facility) SolidPure->Incineration SolidTrace->Incineration LiqOrg->Incineration ChemTreat Specialized Chemical Treatment LiqAq->ChemTreat

Workflow for 2-Methylquinoline-6-carboxamide waste segregation and disposal.

Step-by-Step Standard Operating Procedures (SOPs)

SOP 1: Solid Waste Segregation & Spill Management

Causality: The powdered form of this compound poses a significant inhalation hazard. Dry sweeping a spill will aerosolize the particles, dramatically increasing exposure risk[4].

  • Routine Solid Waste: Place all contaminated consumables (weigh boats, filter papers, spatulas) directly into a sealable, high-density polyethylene (HDPE) container labeled "Hazardous Solid Waste - Toxic/Quinoline Derivatives"[4].

  • PPE Doffing: Remove nitrile gloves by peeling them inside-out to trap trace chemical dust within the glove's interior. Dispose of them immediately in the solid waste container[5].

  • Spill Containment (Self-Validating): If a powder spill occurs, do not dry sweep. Cover the spill with paper towels dampened with a compatible solvent (e.g., ethanol) to suppress dust generation and dissolve the compound[4]. Scoop the towels into the solid waste bin.

    • Validation Step: To validate the cleanup, illuminate the spill area with a long-wave UV lamp (365 nm); many quinoline derivatives exhibit fluorescence, allowing you to visually confirm complete removal before removing your PPE.

SOP 2: Liquid Waste & Glassware Decontamination

Causality: Because the compound is practically insoluble in water[3], introducing contaminated glassware directly into an aqueous washing sink will cause the compound to precipitate, contaminating the sink basin and entering the municipal water supply. This violates environmental regulations regarding chronic aquatic toxicity[2].

  • Primary Solvent Rinse: Inside a certified fume hood, rinse all reaction flasks and glassware with a polar organic solvent (e.g., acetone, ethanol, or DMF) to fully dissolve residual 2-methylquinoline-6-carboxamide[4].

  • Rinsate Collection: Funnel this primary rinsate into a clearly labeled "Hazardous Liquid Waste - Flammable/Toxic (Quinoline)" container. Ensure this container is kept completely separate from acidic aqueous wastes to prevent exothermic reactions or unwanted precipitation.

  • Secondary Aqueous Wash: Once the bulk organic residue is removed, wash the glassware with standard laboratory detergent (e.g., Alconox) and warm water. This secondary wash can safely be routed to standard aqueous chemical waste[4].

  • Self-Validating Cleanliness Check: To ensure the glassware is analytically clean for sensitive subsequent reactions, perform a final 1 mL rinse with high-purity acetone. Spot this rinsate onto a Thin Layer Chromatography (TLC) plate and develop it alongside a reference standard of 2-Methylquinoline-6-carboxamide. The absence of a UV-active spot confirms absolute decontamination.

Final Disposal Pathway

The ultimate destruction of 2-Methylquinoline-6-carboxamide waste must be handled by an approved and licensed hazardous waste contractor. The mandatory destruction method is high-temperature incineration [4]. This process provides the extreme thermal energy required to permanently cleave the highly stable aromatic quinoline ring and the carboxamide bond, neutralizing the compound's environmental toxicity and preventing bioaccumulation[2].

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem - 5

  • QUINOLINE FOR SYNTHESIS - Loba Chemie -2

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem - 4

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - National Institutes of Health (NIH) / PMC - 1

  • Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - National Institutes of Health (NIH) / PMC - 3

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 2-Methylquinoline-6-carboxamide

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2-Methylquinoline-...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2-Methylquinoline-6-carboxamide.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Methylquinoline-6-carboxamide. The following guidance is synthesized from safety data on structurally analogous quinoline and carboxamide compounds. All personnel must conduct a thorough, experiment-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before commencing any work.[1]

Hazard Assessment: The Rationale for Precaution

2-Methylquinoline-6-carboxamide belongs to the quinoline class of compounds. The quinoline ring system itself is associated with significant health hazards, including potential carcinogenicity and mutagenicity.[2][3] Therefore, until specific toxicological data for this derivative is available, it is imperative to handle it as a hazardous substance. The primary risks are associated with irritation, and potential harm if ingested or inhaled.[4][5]

This precautionary principle dictates the stringent engineering controls and PPE requirements outlined below. The goal is to eliminate routes of exposure—dermal, ocular, and respiratory—to protect personnel.

Table 1: Summary of Potential Hazards Based on Structurally Similar Compounds

Hazard ClassificationAnalogous Compound(s)Key Findings
Skin Corrosion/Irritation 2-Methylquinoline-6-carboxylic Acid, 6-Methylquinoline-2-carboxylic acidCauses skin irritation.[5][6][7][8]
Serious Eye Damage/Irritation 2-Methylquinoline-6-carboxylic Acid, 6-Amino-N-(...)-quinoline-2-carboxamideCauses serious eye irritation.[4][5][6][7]
Acute Toxicity (Oral) 6-Amino-N-(...)-quinoline-2-carboxamide, 6-Methylquinoline-2-carboxylic acidHarmful if swallowed.[4][5][8]
Respiratory Irritation 6-Amino-N-(...)-quinoline-2-carboxamide, 6-Methylquinoline-2-carboxylic acidMay cause respiratory irritation.[4][5]
Carcinogenicity (Suspected) Quinoline (parent compound)May cause cancer; all contact should be minimized.[2][3]
Aquatic Toxicity Quinoline (parent compound)Toxic to aquatic life with long-lasting effects.[9][10]

Engineering Controls: The First Line of Defense

Engineering controls are the most critical safety measure as they isolate the researcher from the chemical hazard. Reliance on PPE alone is insufficient.

  • Chemical Fume Hood: All handling of 2-Methylquinoline-6-carboxamide, especially the weighing of powder and transfers that could create dust or aerosols, must be performed inside a certified chemical fume hood.[7][11][12] This is non-negotiable. The hood contains potentially harmful dust and prevents its inhalation.[6][13]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][9]

  • Accessible Emergency Equipment: A fully functional and recently tested safety shower and eyewash station must be located in immediate proximity to the handling area.[4][5][7]

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Approach

A multi-layered PPE strategy is mandatory to prevent accidental exposure.[1] PPE must be inspected for damage before each use and should never be worn outside of the laboratory to prevent cross-contamination.[14][15]

  • Eye and Face Protection: Tightly-fitting safety goggles with side shields are required at all times.[6][7] When there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[1][7][15]

  • Hand Protection: Chemical-resistant nitrile gloves that comply with standard EN 374 are required.[1][6][10] Gloves must be inspected for pinholes or tears before use.[6] After handling the compound, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water.[6][14]

  • Body Protection: A laboratory coat must be worn and fully buttoned.[1] For procedures with a higher risk of contamination, impervious clothing or a chemical-resistant apron is recommended.[4]

  • Respiratory Protection: When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, if a procedure with a high potential for aerosolization must be performed outside of a hood (a scenario that should be avoided), a NIOSH-approved respirator with appropriate particulate filters is mandatory.[1][7]

PPE Donning and Doffing Workflow

Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent self-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes exposure.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4

Caption: Sequential workflow for correctly donning and doffing PPE.

Operational Plan: Step-by-Step Handling

  • Preparation: Before handling, ensure the fume hood is operational and uncluttered.[13][16] Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE according to the sequence outlined in the diagram above.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid 2-Methylquinoline-6-carboxamide within the fume hood to contain any dust.[7] Use non-sparking tools.[6]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After the procedure is complete, decontaminate any surfaces within the fume hood.

  • Doff PPE: Remove PPE in the correct order before leaving the work area. Dispose of single-use items in the designated hazardous waste container.[14]

  • Hand Washing: Immediately wash hands and forearms thoroughly with soap and water.[7][10]

Disposal Plan: Managing Hazardous Waste

All materials that come into contact with 2-Methylquinoline-6-carboxamide must be treated as hazardous waste.[1][2] Do not discharge any waste to the sewer system.[6]

  • Solid Waste: Unused or waste powder, and any materials used for cleaning spills (e.g., absorbent pads), must be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE, such as gloves, must be placed in the designated solid hazardous waste stream immediately after use.

  • Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6] The rinsed container can then be disposed of according to institutional guidelines.[6]

Chemical Waste Disposal Workflow

This diagram outlines the decision-making process for segregating waste generated during handling.

Waste_Disposal cluster_waste_type Identify Waste Type cluster_containers Segregate into Labeled Hazardous Waste Containers Start Waste Generated Solid Solid? Start->Solid e.g., excess powder, spill cleanup material Liquid Liquid? Start->Liquid e.g., reaction mixtures, rinsates PPE Contaminated PPE? Start->PPE e.g., used gloves, weigh paper SolidWaste Solid Chemical Waste Solid->SolidWaste LiquidWaste Liquid Chemical Waste (Compatible Solvents) Liquid->LiquidWaste PPEWaste Solid Waste Bin (Gloves, etc.) PPE->PPEWaste

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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